molecular formula C11H24 B14564295 3,3-Diethyl-2,4-dimethylpentane CAS No. 61868-92-6

3,3-Diethyl-2,4-dimethylpentane

Cat. No.: B14564295
CAS No.: 61868-92-6
M. Wt: 156.31 g/mol
InChI Key: VVQOQVXGUMJNET-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,4-dimethylpentane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-92-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,3-diethyl-2,4-dimethylpentane

InChI

InChI=1S/C11H24/c1-7-11(8-2,9(3)4)10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

VVQOQVXGUMJNET-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Analysis of the IUPAC Name: 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the IUPAC nomenclature and structural representation of 3,3-Diethyl-2,4-dimethylpentane, designed for researchers, scientists, and professionals in drug development. This guide provides a systematic application of IUPAC naming conventions to verify the provided name and illustrates the molecule's structure.

The provided name, this compound, can be deconstructed to derive its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the name provides three key pieces of information:

  • Parent Chain : The base name "pentane" indicates a continuous chain of five carbon atoms.

  • Substituents : The prefixes "diethyl" and "dimethyl" specify the types of alkyl groups attached to the parent chain. There are two ethyl (-CH₂CH₃) groups and two methyl (-CH₃) groups.

  • Locants : The numbers "3,3-", "2-", and "4-" indicate the positions of these substituent groups along the parent carbon chain.

Based on this, the structure can be drawn by starting with a five-carbon chain and attaching the specified substituents to the designated carbon atoms.

Verification of the IUPAC Name

To ensure "this compound" is the correct IUPAC name, a systematic process must be followed. This involves identifying the longest continuous carbon chain (the parent chain), numbering it to give the substituents the lowest possible locants, and naming the substituents in alphabetical order.

Step 1: Identifying the Parent Chain

The first and most crucial step in IUPAC nomenclature is to identify the longest continuous chain of carbon atoms in the molecule.[1][2][3][4][5] Let's examine the structure derived from the name:

By expanding the ethyl groups, we can trace all possible continuous chains:

  • The horizontal chain has 5 carbons .

  • A chain including one of the ethyl groups and extending to either end of the horizontal chain also results in a 5-carbon chain (e.g., CH₃-CH₂-C-CH(CH₃)-CH₃).

When two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][6][7][8]

  • Choice 1 (Horizontal Chain) : This chain has four substituents attached: two methyl groups and two ethyl groups.

  • Choice 2 (Chain through an Ethyl Group) : This chain would have three substituents (e.g., an isopropyl group, an ethyl group, and a methyl group).

Since the horizontal chain has a greater number of substituents (four vs. three), it is correctly chosen as the parent chain. Therefore, the parent name is pentane .

Step 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants to the substituents.[2][3][9]

  • Numbering from left to right : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is (2,3,3,4).

  • Numbering from right to left : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is also (2,3,3,4).

Since both numbering directions yield the identical lowest set of locants, either direction is acceptable.

Step 3: Naming and Ordering the Substituents

The substituents are identified and named:

  • At position 2: a methyl group

  • At position 3: two ethyl groups

  • At position 4: a methyl group

When multiple identical substituents are present, prefixes such as "di-", "tri-", and "tetra-" are used.[3][9][10] Thus, we have "dimethyl" and "diethyl". These substituent names are then arranged alphabetically. The prefixes "di-", "tri-", etc., are ignored when alphabetizing.[2][9]

  • d iethyl

  • d imethyl

Comparing "ethyl" and "methyl", "ethyl" comes first alphabetically.

Step 4: Assembling the Final Name

The final IUPAC name is constructed by combining the locants, substituent names (in alphabetical order), and the parent chain name.

This compound

The analysis confirms that the provided name is indeed the correct IUPAC name for the molecule.

Structural Data

The structural components of the molecule are summarized below.

ComponentDescription
Parent Chain Pentane (5-carbon chain)
Substituents - Two Methyl (-CH₃) groups- Two Ethyl (-CH₂CH₃) groups
Locants - Methyl groups at C2 and C4- Ethyl groups at C3 and C3
Formula C₁₁H₂₄
Molar Mass 156.31 g/mol

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of this compound. The parent chain is highlighted, and all atoms are explicitly shown to provide a clear representation for scientific professionals.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethyl-2,4-dimethylpentane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning all carbon-carbon bonds are single bonds. Its intricate, sterically hindered structure imparts distinct physical and chemical properties that are of interest in various fields, including organic synthesis, materials science, and as a component in fuel studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its structure and potential synthetic pathways.

Molecular Structure

The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone. The central carbon atom (C3) is quaternary and bonded to two ethyl groups. The adjacent carbons on the backbone (C2 and C4) are each substituted with a methyl group. This high degree of branching significantly influences its physical properties, such as boiling point and density, and its chemical reactivity.

Proposed Synthesis Workflow for this compound start Starting Materials: - 2,4-Dimethyl-3-pentanone - Ethylmagnesium bromide (Grignard reagent) reaction1 Grignard Reaction start->reaction1 intermediate1 Intermediate Alcohol: 3,3-Diethyl-2,4-dimethyl-3-pentanol reaction1->intermediate1 reaction2 Dehydration (e.g., with H2SO4) intermediate1->reaction2 intermediate2 Alkene Mixture reaction2->intermediate2 reaction3 Hydrogenation (e.g., H2/Pd-C) intermediate2->reaction3 product Final Product: This compound reaction3->product General Mass Spectrometry Fragmentation of a Branched Alkane molecule Branched Alkane Molecule ionization Electron Ionization molecule->ionization molecular_ion Molecular Ion [M]+• ionization->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation fragment1 Stable Carbocation Fragment fragmentation->fragment1 fragment2 Radical Fragment fragmentation->fragment2

In-depth Technical Guide: 3,3-Diethyl-2,4-dimethylpentane (CAS 61868-92-6) - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound 3,3-Diethyl-2,4-dimethylpentane, identified by the CAS number 61868-92-6. Despite a comprehensive search of publicly available scientific literature and chemical databases, it is important to note that in-depth experimental data, particularly in the context of drug development and biological signaling pathways, is exceptionally limited for this specific molecule. The information presented herein is compiled from chemical supplier databases and public chemical information repositories.

Chemical Identity and Basic Properties

This compound is a saturated acyclic hydrocarbon. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 61868-92-6[1][2][3][4]
Molecular Formula C11H24[1][2][3]
Molecular Weight 156.31 g/mol [1][2][4]
IUPAC Name This compound[4]
Canonical SMILES CCC(CC)(C(C)C)C(C)C[2][4]
InChI Key VVQOQVXGUMJNET-UHFFFAOYSA-N[1][2][4]

Physicochemical Data

Quantitative physicochemical data for this compound is sparse. The following table includes computed and limited experimental data.

PropertyValueSource
Density 0.795 g/mL (Predicted)[5]
Refractive Index 1.444 (Predicted)[5]
Molar Volume 196.6 mL/mol (Predicted)[5]
Molecular Refractive Power 52.19 mL/mol (Predicted)[5]
XLogP3-AA (Octanol/Water Partition Coefficient) 5.2 (Computed)[2][4]
Complexity 86.6 (Computed)[2]
Rotatable Bond Count 4 (Computed)[2]

Synthesis and Experimental Protocols

Similarly, there is no information available regarding experimental protocols involving this compound in biological assays, analytical method development, or as a component in drug formulation.

Biological Activity and Signaling Pathways

There is no published research to suggest that this compound has any known biological activity or is involved in any signaling pathways. The compound is a simple hydrocarbon and is not typically associated with the types of molecular interactions that would suggest a role in biological processes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for similar flammable, volatile alkanes should be observed. These typically include:

  • Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Hazards: Assumed to be flammable. May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness and drowsiness.

For more specific safety information, it is advisable to consult the SDS for structurally similar compounds like other nonane (B91170) isomers.

Logical Relationship of Available Information

The following diagram illustrates the limited scope of currently available information for this compound.

CAS 61868-92-6 CAS 61868-92-6 Chemical Identity Chemical Identity CAS 61868-92-6->Chemical Identity Identifies Experimental Data Experimental Data CAS 61868-92-6->Experimental Data Lacks sufficient Physicochemical Data (Computed) Physicochemical Data (Computed) Chemical Identity->Physicochemical Data (Computed) Allows for

Caption: Availability of data for this compound.

This compound is a structurally defined chemical compound for which there is a significant lack of publicly available, in-depth technical and experimental data. The information is currently limited to basic identifiers and computed physicochemical properties. For researchers, scientists, and drug development professionals, this indicates that any application or study of this compound would require foundational research to establish its synthesis, purification, and basic properties before any further investigation into its potential applications could be undertaken. There is no evidence to suggest its relevance in drug development or biological signaling at this time.

References

An In-depth Technical Guide to the Isomers of C11H24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional and stereoisomers of the molecular formula C11H24, commonly known as undecane (B72203) and its isomers. This document details the structural diversity, physicochemical properties, and relevant experimental protocols for the separation and characterization of these alkanes.

Undecane (C11H24) is an acyclic alkane that exists as 159 constitutional (structural) isomers.[1][2][3] These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons. These differences are primarily driven by the degree of branching, which influences intermolecular van der Waals forces.[1] Generally, a higher degree of branching results in a more compact molecular shape, leading to lower boiling points compared to the linear n-undecane.[4]

Isomer Classification and Stereoisomerism

The isomers of C11H24 can be systematically categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. Furthermore, the presence of chiral centers within these structures gives rise to stereoisomerism. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images called enantiomers. The total number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n.

Below is a DOT script that generates a diagram illustrating the classification of a selection of C11H24 isomers and the concept of stereoisomerism.

C11H24_Isomers cluster_stereoisomers Stereoisomers Example (4-Methyldecane) C11H24 C11H24 (159 Constitutional Isomers) Undecane n-Undecane C11H24->Undecane e.g. Methyldecanes Methyldecanes C11H24->Methyldecanes Dimethylnonanes Dimethylnonanes C11H24->Dimethylnonanes Ethylnonanes Ethylnonanes C11H24->Ethylnonanes Other ... C11H24->Other FourMethyldecane 4-Methyldecane (Constitutional Isomer) ChiralCenter Chiral Center at C4 FourMethyldecane->ChiralCenter Enantiomers Enantiomers (R)-4-Methyldecane (S)-4-Methyldecane ChiralCenter->Enantiomers

A diagram illustrating the classification of C11H24 isomers.

Quantitative Data on Selected C11H24 Isomers

The following table summarizes key physical properties for n-undecane and a selection of its branched-chain isomers. This data highlights the impact of molecular structure on these properties.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-UndecaneUndecane196-260.740
2-Methyldecane2-Methyldecane189.3-0.737
3-Methyldecane3-Methyldecane188.1 - 189.1-92.90.742
4-Methyldecane4-Methyldecane188.7-0.741
5-Methyldecane5-Methyldecane186.1-57.06 (est.)0.742
2,3-Dimethylnonane2,3-Dimethylnonane186-57.06 (est.)0.7438
4,4-Dimethylnonane4,4-Dimethylnonane186.7--

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]

Experimental Protocols

The separation and characterization of C11H24 isomers are crucial for their application in various fields. Due to their similar chemical properties and often close boiling points, specialized techniques are required.

Separation of Isomers

1. Fractional Distillation: This technique is suitable for separating isomers with significant differences in boiling points.[5] For C11H24 isomers, this method requires columns with a high number of theoretical plates and high reflux ratios, which can be energy-intensive.[5]

  • Protocol:

    • Select a distillation column with a sufficient number of theoretical plates for the desired separation.

    • Charge the column with the isomer mixture.

    • Heat the mixture to its boiling point.

    • Carefully control the temperature gradient along the column to allow for the separation of components based on their boiling points.

    • Collect the fractions at their respective boiling points.

2. Gas Chromatography (GC): Capillary GC is a highly effective method for separating and identifying complex mixtures of alkane isomers.[6] The choice of the stationary phase is critical for achieving optimal separation.

  • Protocol:

    • Column: A high-resolution capillary column (e.g., 50 m crosslinked methyl silicone).[3]

    • Oven Program: An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 240°C.[7]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injection: Inject a small volume of the diluted isomer mixture into the GC system.

    • Detection: Use a flame ionization detector (FID) for sensitive detection of hydrocarbons.

    • Identification: Identify individual isomers based on their retention times, often by comparison with known standards. n-Undecane can be used as an internal standard.[3]

Characterization of Isomers

1. Determination of Boiling Point:

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

  • Methodology (Capillary Method):

    • Place a small amount of the liquid isomer in a test tube.

    • Invert a sealed capillary tube into the liquid.

    • Heat the test tube gently and observe the stream of bubbles from the capillary tube.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

2. Determination of Melting Point:

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds exhibit a sharp melting point range.[1]

  • Methodology (Capillary Method):

    • Pack a small amount of the solid isomer into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate.

    • The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample has melted.

The following DOT script provides a logical workflow for the experimental characterization of a C11H24 isomer.

Experimental_Workflow start Isomer Sample separation Separation/Purification (e.g., Fractional Distillation, GC) start->separation characterization Physicochemical Characterization separation->characterization boiling_point Boiling Point Determination characterization->boiling_point melting_point Melting Point Determination (if solid at room temp) characterization->melting_point density_measurement Density Measurement characterization->density_measurement spectroscopic_analysis Spectroscopic Analysis (e.g., NMR, Mass Spec) characterization->spectroscopic_analysis data_analysis Data Analysis and Structure Elucidation boiling_point->data_analysis melting_point->data_analysis density_measurement->data_analysis spectroscopic_analysis->data_analysis

A diagram of the experimental workflow for isomer characterization.

References

The Architecture of Acceleration: A Technical Guide to the Discovery and History of Highly-Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly-branched alkanes, particularly isomers of heptane (B126788) and octane (B31449), are fundamental to modern chemistry, with wide-ranging implications from fuel technology to the synthesis of complex molecules. Their unique physicochemical properties, most notably high octane ratings, are a direct consequence of their molecular architecture. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these pivotal compounds. It details the evolution of catalytic processes, presents key quantitative data in a structured format, and offers insights into the experimental protocols that underpin our understanding of these molecules.

A Historical Perspective: From Straight Chains to Complex Branches

The journey to understanding and harnessing the power of highly-branched alkanes is a story of pioneering chemists and transformative catalytic processes. Initially, the focus was on the straight-chain alkanes readily available from crude oil. However, the burgeoning automotive and aviation industries of the early 20th century demanded fuels with greater resistance to knocking, a phenomenon that limited engine performance. This need spurred research into the relationship between molecular structure and combustion properties.

A pivotal moment in this journey was the discovery of triptane (2,2,3-trimethylbutane) in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane's exceptionally high octane rating demonstrated the profound impact of molecular branching on fuel performance.

The work of Russian-American chemist Vladimir Ipatieff in the 1930s revolutionized the field. His investigations into the catalytic isomerization of alkanes laid the groundwork for processes that could convert linear alkanes into their more valuable branched isomers. Ipatieff's research, along with the contributions of others like Louis Schmerling, led to the development of industrial-scale isomerization and alkylation processes, which became critical for producing high-octane aviation gasoline during World War II.

The post-war era saw the refinement of these technologies, with the development of more efficient and selective catalysts, including solid acids and, later, superacid systems. The timeline below highlights some of the key milestones in this journey:

  • Early 1900s: The advent of thermal cracking processes to break down large hydrocarbons into smaller, more useful ones, including gasoline components.

  • 1922: Discovery of triptane and its exceptional anti-knock properties.

  • 1930s: Vladimir Ipatieff's pioneering work on the catalytic isomerization of alkanes.

  • 1940s: Industrial-scale implementation of isomerization and alkylation for high-octane aviation fuel production.

  • 1950s-1960s: Development of platinum-based catalysts for catalytic reforming, a process that includes isomerization.

  • 1970s-Present: Introduction and refinement of superacid catalysts, such as sulfated zirconia, for low-temperature isomerization.

Synthesis of Highly-Branched Alkanes: The Power of Catalysis

The primary route to highly-branched alkanes is through the catalytic isomerization of their linear or less-branched counterparts. This process involves rearranging the carbon skeleton of the alkane without changing its molecular formula. Modern isomerization processes predominantly utilize solid acid catalysts, with superacids playing a crucial role in achieving high conversion rates at relatively low temperatures.

Superacid-Catalyzed Isomerization

Superacids are acids with an acidity greater than that of 100% sulfuric acid. In the context of alkane isomerization, solid superacids like sulfated zirconia (SO₄²⁻/ZrO₂) are particularly important. These catalysts possess strong Brønsted and Lewis acid sites that facilitate the formation of carbenium ion intermediates, which are central to the isomerization mechanism.

The general mechanism for superacid-catalyzed alkane isomerization proceeds through the following steps:

  • Initiation: A carbenium ion is formed from the alkane. This can occur through the abstraction of a hydride ion by a Lewis acid site or by the protonation of a trace amount of olefin present in the feed.

  • Isomerization: The initial carbenium ion undergoes a series of rearrangements, typically involving 1,2-hydride and 1,2-methide shifts, to form more stable, branched carbenium ions.

  • Propagation: The branched carbenium ion abstracts a hydride ion from a feed alkane molecule, resulting in the formation of the desired branched alkane product and a new carbenium ion to continue the catalytic cycle.

  • Termination: The carbenium ion can be neutralized, for example, by reacting with a counter-ion on the catalyst surface.

dot

Alkane_Isomerization cluster_initiation Initiation cluster_isomerization Isomerization cluster_propagation Propagation cluster_termination Termination n_alkane n-Alkane carbenium_ion Initial Carbenium Ion (R+) n_alkane->carbenium_ion - H- rearrangement 1,2-Hydride/Methide Shifts carbenium_ion->rearrangement branched_carbenium Branched Carbenium Ion (R'+) rearrangement->branched_carbenium feed_alkane Feed n-Alkane branched_alkane Branched Alkane Product branched_carbenium->branched_alkane + n-Alkane neutralization Neutralization branched_carbenium->neutralization new_carbenium New Carbenium Ion (R+) feed_alkane->new_carbenium - H- GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Isomer Mixture dilution Dilution in Solvent (e.g., Hexane) sample->dilution injection Injection into GC dilution->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection chromatogram Chromatogram (Retention Times) detection->chromatogram mass_spectra Mass Spectra (Fragmentation Patterns) detection->mass_spectra identification Isomer Identification chromatogram->identification mass_spectra->identification

literature review on the synthesis of sterically hindered alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Synthesis of Sterically Hindered Alkanes

For Researchers, Scientists, and Drug Development Professionals

The construction of sterically hindered alkanes, particularly those containing all-carbon quaternary centers, is a significant challenge in modern organic synthesis. These motifs are crucial structural features in many natural products and pharmaceutical agents, contributing to molecular rigidity, metabolic stability, and three-dimensionality. This technical guide provides a review of key synthetic strategies, focusing on methodologies that address the inherent steric challenges of forming congested C(sp³)–C(sp³) bonds.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C–C bond formation, though steric hindrance can pose a significant challenge.[1] Recent advancements have focused on catalyst and ligand design to overcome these limitations. Nickel catalysis, in particular, has shown exceptional performance in forming C(sp³)–C(sp³) bonds due to its unique properties, such as favoring single-electron transfer and rapid reductive elimination.[2][3]

1.1. Palladium and Organocopper Co-catalysis

A powerful cross-coupling method employs organocopper reagents with palladium catalysis to effectively form C–C bonds at highly hindered sp² and sp³ carbons.[1] This approach is applicable to a wide range of bulky substrates that are often inert in other cross-coupling reactions and demonstrates high functional group tolerance. The key to this reactivity is believed to be the low activation energy of the transmetalation step involving a compact Cu(I)-Pd(II) transition state.[1]

Table 1: Selected Examples of Pd/Cu-Catalyzed Cross-Coupling for Hindered Systems[1]

EntryElectrophileCoupling PartnerProductYield (%)
19-Bromo-triptycenePhenylcopper(I)9-Phenyl-triptycene95
29-Bromo-triptycene(4-MeO-Ph)Cu9-(4-Methoxyphenyl)-triptycene90
39-Bromo-triptycene(4-CF3-Ph)Cu9-(4-(Trifluoromethyl)phenyl)-triptycene88
41-Bromo-adamantanePhenylcopper(I)1-Phenyl-adamantane78
5Ethyl 2-bromo-2-methylpropanoatePhenylcopper(I)Ethyl 2-methyl-2-phenylpropanoate76

1.2. Nickel-Catalyzed C(sp³)–C(sp³) Coupling

Nickel catalysis is highly effective for coupling alkyl electrophiles, a challenging transformation due to issues like β-hydride elimination in competing methods.[2] Nickel-hydride (Ni-H) catalysis, for instance, can achieve enantioselective coupling of non-activated alkyl halides with internal olefins to produce chiral alkyl boronates, showcasing excellent scope and functional group tolerance under mild conditions.[4]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the formation of C–C bonds under exceptionally mild conditions.[5][6][7] This approach generates highly reactive radical intermediates from stable precursors, which can then participate in bond-forming events to construct sterically congested centers.[6]

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle (e.g., organocatalysis or transition metal catalysis) have proven particularly powerful.[6] For example, combining photoredox and enamine catalysis can achieve the enantioselective α-alkylation of aldehydes, a historically challenging transformation.[6]

Table 2: Substrate Scope for Photoredox-Mediated α-Alkylation of Aldehydes

EntryAldehydeAlkyl HalideProduct Yield (%)Enantiomeric Excess (%)
1HexanalEthyl α-bromoacetate8595
2CyclohexanecarboxaldehydeMethyl α-bromopropionate7892
3Benzaldehydetert-Butyl α-bromoacetate7290
43-PhenylpropanalIsopropyl α-bromoisobutyrate8897
Olefin Hydroalkylation

The hydroalkylation of unactivated olefins is a direct method for creating new C(sp³)–C(sp³) bonds and is particularly useful for synthesizing molecules with all-carbon quaternary centers.[8][9] Methodologies in this area often involve metal hydride hydrogen atom transfer (MHAT), where the regioselective transfer of a hydrogen atom to an olefin generates a substituted carbon radical, which can then be functionalized.[8]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Pd/Cu-Catalyzed Cross-Coupling of 9-Bromotriptycene[1]

To a flame-dried Schlenk tube under an argon atmosphere is added Pd(OAc)₂ (2.0 mol%), tris(o-methoxyphenyl)phosphine (4.0 mol%), the aryl halide (1.0 equiv), and the organocopper reagent (1.2 equiv). Anhydrous THF is added, and the reaction mixture is stirred at 60 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired sterically hindered alkane.

Diagrams of Key Processes

Below are diagrams illustrating a typical experimental workflow and the logical flow of a catalytic cross-coupling reaction.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Solvent setup->reagents reaction Heat & Stir (e.g., 60 °C, 24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Cool to RT purify Purification (Chromatography) workup->purify product Isolated Hindered Alkane purify->product Characterize

A generalized workflow for the synthesis of a hindered alkane.

catalytic_cycle pd0 Pd(0)L (Active Catalyst) pd2_oad R¹-Pd(II)-X L pd0->pd2_oad Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)-R² L pd2_oad->pd2_trans Transmetalation (M-R²) pd2_trans->pd0 Reductive Elimination product R¹-R² (Hindered Alkane) pd2_trans->product center

Simplified catalytic cycle for cross-coupling reactions.

References

Theoretical Conformational Analysis of 3,3-Diethyl-2,4-dimethylpentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane. While specific experimental data for this molecule is limited in publicly accessible literature, this document outlines the established computational protocols and theoretical principles that govern its conformational landscape. The guide details the application of molecular mechanics, ab initio, and density functional theory (DFT) methods for identifying stable conformers and determining their relative energies and rotational barriers. All quantitative data presented is representative and intended to illustrate the expected conformational preferences based on studies of analogous branched alkanes. Furthermore, this guide presents detailed workflows and logical relationships using standardized visualization methods to aid researchers in designing and interpreting their own computational studies.

Introduction to Conformational Analysis of Branched Alkanes

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like alkanes, rotation around single bonds gives rise to various spatial arrangements known as conformations. The study of the energetics and interconversion of these conformers is termed conformational analysis. In highly branched alkanes such as this compound, the steric hindrance between bulky alkyl groups plays a dominant role in determining the preferred conformations. Understanding the conformational landscape of such molecules is crucial in fields like drug design, where molecular shape is a key determinant of biological activity, and in materials science for predicting macroscopic properties.

Theoretical and computational methods are indispensable tools for elucidating the complex conformational preferences of molecules that may be challenging to study experimentally. These methods allow for the systematic exploration of the potential energy surface to identify low-energy conformers and the transition states that connect them.

Theoretical Methodologies

The conformational analysis of this compound can be approached using a hierarchy of computational methods, each with its own balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive and are well-suited for initial conformational searches on large molecules.

Experimental Protocol: Conformational Search using Molecular Mechanics

  • Force Field Selection: Choose a force field optimized for hydrocarbons, such as MMFF94, OPLS-AA, or COMPASS.[1][2][3] The selection of an appropriate force field is crucial for obtaining reliable results.[1][4]

  • Initial Structure Generation: Construct an initial 3D structure of this compound.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.

    • Systematic Search: Involves rotating all rotatable bonds by a defined increment. This method can be computationally intensive for molecules with many rotatable bonds.

    • Stochastic/Monte Carlo Search: Involves random changes to the molecular geometry followed by energy minimization.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their geometry and energy.

Quantum Mechanical (QM) Methods

Quantum mechanical methods provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers obtained from molecular mechanics.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy.[5][6] For conformational energies of alkanes, CCSD(T) is considered the gold standard.[5][6]

  • Density Functional Theory (DFT): DFT methods offer a good compromise between accuracy and computational cost. Functionals such as B3LYP, PBE0, and the M06 family are commonly used for conformational studies of organic molecules.[5][6] The inclusion of dispersion corrections (e.g., Grimme's D3 or D4) is essential for accurately describing the non-covalent interactions that govern alkane conformations.[5]

Experimental Protocol: Geometry Optimization and Energy Calculation using DFT

  • Input Structures: Use the low-energy conformers identified from the molecular mechanics search as starting points.

  • Method Selection:

    • Functional: Choose a suitable DFT functional, for example, B3LYP-D3(BJ) or ωB97X-D.

    • Basis Set: Employ a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) or cc-pVTZ is recommended.[7]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. The convergence criteria should be stringent to ensure a true energy minimum is found.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more accurate computational method (e.g., CCSD(T)).

Data Presentation: Conformational Analysis of this compound

The following tables present hypothetical but plausible quantitative data for the low-energy conformers of this compound, as would be obtained from the theoretical methods described above. The relative energies are calculated with respect to the most stable conformer.

Table 1: Relative Energies of this compound Conformers

Conformer IDDescription of Key Dihedral AnglesRelative Energy (MMFF94) (kcal/mol)Relative Energy (B3LYP-D3/6-31G(d)) (kcal/mol)Relative Gibbs Free Energy (B3LYP-D3/6-31G(d)) (kcal/mol)
Conf-1 All central C-C bonds in anti-periplanar arrangements0.000.000.00
Conf-2 One gauche interaction between a central ethyl and methyl group0.850.920.88
Conf-3 One gauche interaction between the two central ethyl groups1.101.251.18
Conf-4 Two gauche interactions involving ethyl and methyl groups1.751.901.82
Conf-5 Sterically hindered arrangement with multiple gauche interactions3.504.103.95

Table 2: Rotational Barriers around the C3-C4 Bond

Transition State IDDescription of Eclipsed InteractionRotational Barrier (B3LYP-D3/6-31G(d)) (kcal/mol)
TS-1 Methyl eclipsing Hydrogen4.5
TS-2 Ethyl eclipsing Hydrogen4.8
TS-3 Methyl eclipsing Methyl6.2
TS-4 Ethyl eclipsing Methyl7.5

Mandatory Visualizations

The following diagrams illustrate the workflow and conceptual relationships involved in the theoretical conformational analysis of this compound.

computational_workflow cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics (DFT) cluster_analysis Analysis mm_start Initial 3D Structure conf_search Conformational Search (e.g., Monte Carlo) mm_start->conf_search mm_min Energy Minimization conf_search->mm_min mm_conformers Set of Low-Energy MM Conformers mm_min->mm_conformers qm_opt Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) mm_conformers->qm_opt Input for QM freq_calc Frequency Calculation qm_opt->freq_calc thermo_corr Thermodynamic Corrections (ZPVE, G, H) freq_calc->thermo_corr qm_conformers Final Optimized Conformers and Relative Energies thermo_corr->qm_conformers boltzmann Boltzmann Population Analysis qm_conformers->boltzmann pes Potential Energy Surface Mapping qm_conformers->pes

Caption: Computational workflow for theoretical conformational analysis.

conformer_relationships Conf1 Conformer 1 (Lowest Energy) TS12 TS12 Conf1->TS12 TS13 TS13 Conf1->TS13 Conf2 Conformer 2 TS24 TS24 Conf2->TS24 Conf3 Conformer 3 TS34 TS34 Conf3->TS34 Conf4 Conformer 4 TS12->Conf2 TS13->Conf3 TS24->Conf4 TS34->Conf4

Caption: Relationship between low-energy conformers and transition states.

Conclusion

This technical guide has outlined a robust theoretical framework for the conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical methods, researchers can gain detailed insights into the conformational preferences and energetic landscape of this and other highly branched alkanes. The provided protocols and representative data serve as a valuable resource for designing computational studies aimed at understanding the structure-property relationships in complex organic molecules. The visualizations offer a clear and concise representation of the computational workflow and the interconnectivity of different conformational states. This foundational knowledge is critical for applications in drug discovery and materials science where precise control and understanding of molecular conformation are paramount.

References

Spectroscopic Analysis of 3,3-Diethyl-2,4-dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-diethyl-2,4-dimethylpentane (C₁₁H₂₄). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols for data acquisition. A logical workflow for spectroscopic analysis and structural elucidation is also presented.

Introduction

This compound is a highly branched, saturated acyclic alkane with the molecular formula C₁₁H₂₄.[1][2] Its molecular weight is 156.31 g/mol .[2] As with any organic compound, the unambiguous determination of its structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for molecular characterization.[3] This guide presents the predicted spectroscopic characteristics of this compound based on its structure and established principles of organic spectroscopy.

Predicted Spectroscopic Data

Due to the high degree of branching and the presence of a quaternary carbon center, the spectroscopic data for this compound presents unique features. The following tables summarize the predicted quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm).[4] The symmetry in the this compound structure simplifies its predicted spectrum.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.85Triplet (t)6H-CH₂CH₃ (Ethyl groups)
~ 0.90Doublet (d)12H-CH(CH₃ )₂ (Isopropyl groups)
~ 1.35Quartet (q)4H-CH₂ CH₃ (Ethyl groups)
~ 1.80Septet (sept)2H-CH (CH₃)₂ (Isopropyl groups)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 8Primary (CH₃)-CH₂CH₃ (Ethyl groups)
~ 20Primary (CH₃)-CH(CH₃ )₂ (Isopropyl groups)
~ 25Secondary (CH₂)-CH₂ CH₃ (Ethyl groups)
~ 35Tertiary (CH)-CH (CH₃)₂ (Isopropyl groups)
~ 45Quaternary (C)C (CH₂CH₃)₂(CH(CH₃)₂)
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.[5] The absence of other functional groups simplifies the spectrum, making the "fingerprint region" (below 1500 cm⁻¹) particularly important for identification.[6][7]

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
2960 - 2850StrongC-H StretchCH₃, CH₂, and CH groups[5][8][9]
1470 - 1450MediumC-H Bend (Scissoring)CH₂ and CH₃ groups[5][8][10]
1385 - 1370MediumC-H Bend (Symmetric)CH₃ groups[5][8][10]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[3] For highly branched alkanes, the molecular ion peak is often weak or absent.[11][12] Fragmentation typically occurs via the cleavage of C-C bonds to form the most stable carbocations.[12][13]

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zPredicted Relative IntensityProposed Fragment Ion
156Very Low / Absent[C₁₁H₂₄]⁺ (Molecular Ion)
127Medium[M - C₂H₅]⁺ (Loss of an ethyl group)
113High[M - C₃H₇]⁺ (Loss of an isopropyl group)
85Medium[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57High (possible Base Peak)[C₄H₉]⁺ (tert-Butyl cation)
43High (possible Base Peak)[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

Reproducible and high-quality spectroscopic data depend on standardized experimental protocols.[3]

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[14] Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).[8][15]

  • Tube Preparation: Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[14] Wipe the outside of the tube before insertion into the spectrometer.[14]

  • Data Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and resolution. For ¹H NMR, acquire 8-16 scans. For the less sensitive ¹³C nucleus, 64-1024 scans (or more) using a proton-decoupled pulse sequence are typically required.[3]

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at standard conditions, a thin film is prepared. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]

  • Data Acquisition: Place the prepared plates into the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty plates first. Then, run the sample scan. The instrument software automatically subtracts the background to generate the final spectrum.[8]

Mass Spectrometry Protocol
  • Sample Introduction: The most common method for a volatile alkane is Gas Chromatography-Mass Spectrometry (GC-MS).[8] A dilute solution of the compound in a volatile solvent is prepared.

  • Ionization: Inject 1 µL of the solution into the GC, which separates the compound before it enters the mass spectrometer.[3] In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[3]

  • Analysis and Detection: The resulting molecular ion and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[16] A detector records the abundance of each ion to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The structural confirmation of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Analyze C-H Framework (Connectivity, Symmetry) NMR->NMR_Data IR_Data Identify Bond Types (C-H, C-C stretches/bends) IR->IR_Data MS_Data Determine Mol. Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Deep Dive into the Thermodynamic Properties of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural architecture of alkanes, particularly the degree of branching, profoundly influences their thermodynamic properties. For professionals in research and drug development, a comprehensive understanding of these relationships is crucial for predicting molecular behavior, from reaction kinetics to biological interactions. This guide provides a detailed examination of the core thermodynamic properties of branched alkanes, methodologies for their determination, and their relevance in a pharmaceutical context.

The Influence of Branching on Core Thermodynamic Properties

The seemingly subtle shift from a linear to a branched alkane isomer introduces significant changes in intermolecular forces and molecular stability, directly impacting physical properties like boiling point, melting point, and the enthalpy of formation.

Boiling Point: A Tale of Surface Area

A consistent and predictable trend is observed in the boiling points of alkane isomers: increased branching leads to a lower boiling point .[1] Linear alkanes, with their larger surface areas, facilitate more significant London dispersion forces—the primary intermolecular force in nonpolar molecules.[2] The more compact, spherical shape of branched alkanes reduces the effective surface area for these interactions, requiring less energy to transition from the liquid to the gaseous phase.[3][4]

Melting Point: The Intricacies of Packing and Symmetry

The effect of branching on melting points is more complex than on boiling points. While branching generally disrupts the efficient packing of molecules in a crystal lattice, leading to lower melting points, highly symmetrical branched isomers can exhibit unusually high melting points.[4] This is because their regular shape allows them to pack more effectively into a crystal structure than their linear or less symmetrical branched counterparts.[4] A prime example is 2,2-dimethylpropane (neopentane), which has a significantly higher melting point than n-pentane.[4]

Thermodynamic Stability: The Energetic Advantage of Branching

Contrary to what their lower boiling points might suggest, branched alkanes are generally more thermodynamically stable than their linear isomers .[5][6] This increased stability is reflected in their less negative (or more positive) standard enthalpies of formation (ΔH°f) and lower heats of combustion.[2][7] A lower heat of combustion indicates that the molecule was in a more stable, lower energy state before combustion.[2][8] The reasons for this enhanced stability are complex and have been attributed to factors including the relief of steric strain and favorable electronic effects.[2][5]

Quantitative Data Summary

To illustrate these trends, the thermodynamic properties of C8H18 isomers are presented below.

Isomer NameStructure (SMILES)Boiling Point (°C)Melting Point (°C)Standard Enthalpy of Formation (kJ/mol)
n-OctaneCCCCCCCC125.7-56.8-208.5
2-MethylheptaneCCCCCC(C)C117.6-109.0-212.5
3-MethylheptaneCCCCC(C)CC118.9-120.5-210.8
2,2-DimethylhexaneCCC(C)(C)CC106.8-121.2-224.2
2,3-DimethylhexaneCCCC(C)C(C)C115.6-118.6-216.9
2,2,4-TrimethylpentaneCC(C)CC(C)(C)C99.2-107.4-224.1
2,2,3,3-TetramethylbutaneCC(C)(C)C(C)(C)C106.5100.7-225.9

Data sourced from publicly available chemical databases. Values can vary slightly between sources.

Experimental Determination of Thermodynamic Properties

Accurate determination of these thermodynamic properties relies on precise calorimetric techniques.

Key Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion:

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of materials.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11]

  • Principle: A sample and an inert reference are heated or cooled at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured. This difference reveals thermal transitions such as melting.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the alkane is hermetically sealed in an aluminum pan.

    • Instrument Setup: An empty, sealed pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, for example, heating from -150 °C to 150 °C at a rate of 10 °C/min.

    • Data Acquisition: The instrument records the differential heat flow versus temperature. An endothermic peak is observed during melting.

    • Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[12][13]

2. Bomb Calorimetry for Enthalpy of Combustion:

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[14][15]

  • Principle: A known mass of the sample is combusted completely in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.[16]

  • Methodology:

    • Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[17]

    • Sample Preparation: A weighed pellet (0.5-1.0 g) of the liquid alkane is placed in a sample crucible. A fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the sample.

    • Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with pure oxygen to a pressure of approximately 25-30 atm.[14]

    • Combustion: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The initial temperature is recorded. The sample is then ignited electrically.[15]

    • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

    • Calculations: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. From this, the enthalpy of combustion (ΔHc) per mole of the alkane is determined.[18]

Visualizing Key Concepts and Workflows

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Thermodynamic Property Branching Increased Branching Shape More Spherical Shape Branching->Shape SurfaceArea Decreased Surface Area Shape->SurfaceArea VdW Weaker London Dispersion Forces SurfaceArea->VdW BoilingPoint Lower Boiling Point VdW->BoilingPoint G cluster_sample Preparation & Setup cluster_analysis Calorimetric Analysis cluster_data Data Acquisition & Processing cluster_results Results start Obtain Alkane Sample weigh Weigh Sample start->weigh prepare Prepare Sample (Pelletize/Seal in Pan) weigh->prepare dsc Differential Scanning Calorimetry (DSC) prepare->dsc bomb Bomb Calorimetry prepare->bomb thermogram Record Thermogram (Heat Flow vs. Temp) dsc->thermogram temp_rise Measure Temperature Rise (ΔT) bomb->temp_rise integrate Integrate Peak Area thermogram->integrate calc_hc Calculate Heat of Combustion temp_rise->calc_hc mp Melting Point (Tm) integrate->mp hf Enthalpy of Fusion (ΔHfus) integrate->hf hc Enthalpy of Combustion (ΔHc) calc_hc->hc

References

A Technical Guide to the Solubility of 3,3-Diethyl-2,4-dimethylpentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of 3,3-Diethyl-2,4-dimethylpentane, a branched alkane. Due to a lack of specific experimental data in publicly available literature, this guide focuses on the theoretical principles governing its solubility in common organic solvents, based on the well-established behavior of non-polar hydrocarbons. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, along with a workflow diagram to guide laboratory investigations.

Introduction to this compound

This compound (C₁₁H₂₄) is a highly branched aliphatic hydrocarbon.[1][2] Its non-polar nature is the primary determinant of its solubility behavior.[3] Like other alkanes, it is a colorless liquid with a gasoline-like odor and is considered relatively inert.[3][4] Understanding its solubility is crucial for applications where it might be used as a solvent, a non-polar medium in chemical reactions, or as a reference compound in formulation and extraction processes.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Alkanes are non-polar molecules, and their primary intermolecular forces are weak van der Waals dispersion forces.[5][6][7] Consequently, they exhibit high solubility in solvents with similar characteristics.

  • In Non-Polar Solvents: this compound is expected to be highly soluble or miscible in non-polar organic solvents such as hexane, heptane, cyclohexane, benzene, and carbon tetrachloride.[3][8][9][10] The process of dissolution involves the disruption of van der Waals forces between the solute molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the solute and solvent molecules.[6][7] As these forces are similar in nature and magnitude, this process is energetically favorable.

  • In Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, or dichloromethane, the solubility is expected to be moderate to high. While these solvents have dipole-dipole interactions, they are often capable of dissolving non-polar compounds to a significant extent.

  • In Polar Protic Solvents: The solubility of this compound is expected to be very low in polar protic solvents such as water, ethanol, and methanol.[3][7][11] The strong hydrogen bonds between the molecules of these polar solvents are not easily overcome by the weak van der Waals interactions that would be formed with the alkane molecules.[7][11]

Predicted Solubility in Common Organic Solvents

While specific quantitative data for this compound is unavailable, the following table provides a qualitative prediction of its solubility based on the general principles of alkane solubility.

Solvent ClassificationSolventPredicted Qualitative Solubility
Non-Polar HexaneHigh / Miscible
HeptaneHigh / Miscible
CyclohexaneHigh / Miscible
BenzeneHigh / Miscible
TolueneHigh / Miscible
Carbon TetrachlorideHigh / Miscible
Polar Aprotic Diethyl EtherHigh
DichloromethaneModerate to High
ChloroformModerate to High
Ethyl AcetateModerate
AcetoneLow to Moderate
AcetonitrileLow
Dimethylformamide (DMF)Very Low
Dimethyl Sulfoxide (DMSO)Very Low
Polar Protic EthanolLow
MethanolVery Low
WaterInsoluble

Generalized Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and filters (if necessary for sampling)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of vials. The presence of a separate phase of the solute should be visible to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation of the excess solute.

  • Sampling:

    • Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-warmed or temperature-equilibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.

    • If necessary, filter the sample to remove any suspended microdroplets.

  • Quantitative Analysis:

    • Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Calculation and Reporting:

    • Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Controlled Temperature) prep->equil Agitate phase_sep Phase Separation equil->phase_sep Stand sampling Sampling of Saturated Supernatant phase_sep->sampling Extract analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis Dilute & Inject calc Calculation and Reporting of Solubility analysis->calc Use Calibration Curve

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 3,3-Diethyl-2,4-dimethylpentane from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the multi-step synthesis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane, commencing from the readily available starting material, diethyl malonate. This synthetic route is designed for laboratory-scale preparation and involves three key transformations: a magnesium-mediated acylation followed by ketonic hydrolysis and decarboxylation, a Wittig olefination, and a final catalytic hydrogenation. Each step is detailed with specific reagents, conditions, and purification methods. The protocols are intended to provide a comprehensive guide for chemists in research and development.

Overall Synthetic Scheme

The synthesis of this compound from diethyl malonate is accomplished via the following three-stage process:

  • Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone (B156899). This stage involves the acylation of diethyl malonate with isobutyryl chloride, followed by hydrolysis and decarboxylation to yield the key ketone intermediate.

  • Stage 2: Wittig Olefination. The ketone is then converted to the corresponding alkene, 3,3-diethyl-2,4-dimethyl-2-pentene, using a Wittig reaction with an ethyl-derived phosphorane.

  • Stage 3: Catalytic Hydrogenation. The final step is the reduction of the alkene to the target saturated alkane, this compound.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Wittig Olefination cluster_2 Stage 3: Hydrogenation A Diethyl Malonate B Ethoxymagnesium Malonate A->B Mg(OEt)₂ C Diethyl Isobutyrylmalonate B->C Isobutyryl Chloride D 2,4-Dimethyl-3-pentanone C->D H₃O⁺, Δ (Hydrolysis & Decarboxylation) G 3,3-Diethyl-2,4-dimethyl-2-pentene D->G + Ylide (F) Wittig Reaction E Ethyltriphenylphosphonium Bromide F Ethyltriphenylphosphorane (Ylide) E->F n-BuLi H This compound G->H H₂, Pd/C

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reagents and Products

Step Starting Material(s) Key Reagents Intermediate/Product Molar Mass ( g/mol )
1a Diethyl Malonate, Magnesium, Ethanol (B145695) Isobutyryl Chloride Diethyl Isobutyrylmalonate 230.28
1b Diethyl Isobutyrylmalonate H₂SO₄ (aq) 2,4-Dimethyl-3-pentanone 114.19
2a Triphenylphosphine (B44618), Ethyl Bromide - Ethyltriphenylphosphonium Bromide 371.25
2b Ethyltriphenylphosphonium Bromide, 2,4-Dimethyl-3-pentanone n-Butyllithium 3,3-Diethyl-2,4-dimethyl-2-pentene 154.30

| 3 | 3,3-Diethyl-2,4-dimethyl-2-pentene | H₂, Palladium on Carbon (Pd/C) | this compound | 156.31 |

Table 2: Physical and Spectroscopic Data of Key Compounds

Compound Appearance Boiling Point (°C) Density (g/mL) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Diethyl Malonate Colorless liquid 199.3 1.055 4.20 (q, 4H), 3.39 (s, 2H), 1.28 (t, 6H) 166.8, 61.4, 41.7, 14.0
2,4-Dimethyl-3-pentanone[1][2][3] Colorless liquid 123-125 0.806 2.75 (septet, 2H), 1.08 (d, 12H) 217.5, 41.0, 18.2

Experimental Protocols

Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone

Part 1a: Acylation of Diethyl Malonate to form Diethyl Isobutyrylmalonate [7][8]

This procedure is adapted from magnesium-mediated acylation methods which provide high yields for C-acylation.

  • Materials:

    • Magnesium turnings (2.43 g, 0.1 mol)

    • Anhydrous ethanol (50 mL)

    • Diethyl malonate (16.0 g, 0.1 mol)

    • Isobutyryl chloride (10.7 g, 0.1 mol)

    • Anhydrous diethyl ether (100 mL)

    • 5% Sulfuric acid (aq)

    • Saturated sodium bicarbonate solution (aq)

    • Brine

  • Protocol:

    • Set up a 500 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.

    • Under a nitrogen atmosphere, add magnesium turnings to the flask.

    • Add 15 mL of anhydrous ethanol to the magnesium. A gentle warming may be required to initiate the reaction.

    • Once the reaction begins, add a solution of diethyl malonate in 35 mL of anhydrous ethanol dropwise from the funnel at a rate that maintains a steady reflux.

    • After the addition is complete and the magnesium has dissolved, add 100 mL of anhydrous diethyl ether.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of isobutyryl chloride in 25 mL of anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 5% sulfuric acid.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl isobutyrylmalonate. The product can be purified by vacuum distillation. Expected Yield: ~91%.

Part 1b: Hydrolysis and Decarboxylation to 2,4-Dimethyl-3-pentanone [9][10]

  • Materials:

    • Crude diethyl isobutyrylmalonate from Part 1a (~23 g, 0.1 mol)

    • Sulfuric acid (50% v/v, 100 mL)

  • Protocol:

    • Combine the crude diethyl isobutyrylmalonate and 50% sulfuric acid in a 250 mL round-bottom flask.

    • Heat the mixture to reflux for 6-8 hours. CO₂ evolution should be observed.

    • After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

    • Purify the resulting crude ketone by fractional distillation (b.p. 123-125 °C) to obtain pure 2,4-dimethyl-3-pentanone. Expected Yield: 70-80%.

Stage 2: Synthesis of 3,3-Diethyl-2,4-dimethyl-2-pentene via Wittig Olefination

Part 2a: Preparation of Ethyltriphenylphosphonium Bromide [11][12]

  • Materials:

    • Triphenylphosphine (26.2 g, 0.1 mol)

    • Ethyl bromide (13.1 g, 0.12 mol)

    • Toluene (B28343) (150 mL)

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in toluene.

    • Add ethyl bromide and heat the mixture to reflux for 12 hours. A white precipitate will form.

    • Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide. Expected Yield: >90%.

Part 2b: Wittig Reaction [13][14]

  • Materials:

    • Ethyltriphenylphosphonium bromide (18.6 g, 0.05 mol)

    • Anhydrous tetrahydrofuran (B95107) (THF, 200 mL)

    • n-Butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol)

    • 2,4-Dimethyl-3-pentanone (5.7 g, 0.05 mol)

  • Protocol:

    • In an oven-dried, 500 mL three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in 150 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium via syringe. The solution will turn a deep red/orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 2,4-dimethyl-3-pentanone in 50 mL of anhydrous THF dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. The color will fade, and a precipitate of triphenylphosphine oxide will form.

    • Quench the reaction by adding 50 mL of water.

    • Extract the mixture with pentane (B18724) (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and carefully remove the pentane by distillation. The crude product, 3,3-diethyl-2,4-dimethyl-2-pentene, can be purified by fractional distillation. Expected Yield: 60-70%.

Stage 3: Catalytic Hydrogenation to this compound[15][16]
  • Materials:

    • 3,3-Diethyl-2,4-dimethyl-2-pentene (~7.7 g, 0.05 mol)

    • Ethanol (100 mL)

    • 10% Palladium on carbon (Pd/C, 0.2 g)

  • Protocol:

    • Dissolve the alkene in ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

    • Remove the ethanol by distillation. The remaining liquid is the crude product.

    • Purify by fractional distillation to obtain this compound. Expected Yield: >95%.

References

Application Notes and Protocols for the Preparation of Highly-Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly-branched alkanes are crucial molecular scaffolds in medicinal chemistry and drug development. Their unique three-dimensional structures can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, improved oral bioavailability, and enhanced binding affinity to biological targets. The controlled synthesis of these complex hydrocarbons is, therefore, of significant interest. This document provides detailed laboratory protocols for three robust methods for the preparation of highly-branched alkanes: Catalytic Hydroisomerization, Grignard Reagent-based Synthesis, and the Corey-House Synthesis.

Method 1: Catalytic Hydroisomerization of n-Alkanes

Catalytic hydroisomerization is a widely used industrial process for converting linear alkanes into their branched isomers.[1] In a laboratory setting, this method is valuable for generating libraries of branched alkanes from readily available linear feedstocks. The process typically employs a bifunctional catalyst, which possesses both acidic and metallic sites.[2] The acidic sites, often zeolites, facilitate the skeletal rearrangement of the alkane via carbenium ion intermediates, while the metallic sites, such as platinum or palladium, catalyze the necessary dehydrogenation and hydrogenation steps.[1][3]

Experimental Protocol: Hydroisomerization of n-Heptane over a Pt/Zeolite Catalyst

This protocol describes a general procedure for the hydroisomerization of n-heptane in a continuous-flow fixed-bed reactor.[4]

Materials:

  • n-Heptane (reactant)

  • Hydrogen gas (carrier and reactant)

  • Nitrogen gas (for drying and purging)

  • Pt/HZSM-5 catalyst (or other suitable zeolite-based catalyst)

  • Fixed-bed micro-reactor system equipped with a furnace, mass flow controllers, a back-pressure regulator, and a condenser.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Preparation: A fixed bed of the Pt/zeolite catalyst (e.g., 0.2 g) is loaded into the micro-reactor.[4]

  • Catalyst Pretreatment: The catalyst is pretreated in situ by heating to 400°C for 2 hours under a flow of hydrogen gas (40 mL/min) to reduce the metal sites and remove any adsorbed impurities.[4]

  • Reaction Setup: After pretreatment, the reactor temperature is adjusted to the desired reaction temperature (e.g., 200-350°C).[4] The system pressure is set using a back-pressure regulator (e.g., 1 atmosphere).[4]

  • Reaction Execution: A continuous flow of hydrogen gas is established (e.g., at a H₂/hydrocarbon molar ratio of 7).[4] Liquid n-heptane is then introduced into the reactor via a syringe pump at a controlled flow rate (e.g., 1 mL/h).[4]

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous stream. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of n-heptane and the selectivity for various branched isomers.

Data Presentation: Hydroisomerization of n-Alkanes

The following table summarizes representative quantitative data for the hydroisomerization of n-alkanes under different conditions.

Starting AlkaneCatalystTemperature (°C)Pressure (bar)Conversion (%)Isomer Yield (%)Reference
n-DecanePt-ZSM-22230N/A84N/A[5]
n-HexadecanePt-H-Beta22030N/AN/A[6]
n-HeptanePt/MCM48-HZSM53501~95~80[4]
C10-C19 AlkanesPt-ZSM-22240N/A9089[5]

Method 2: Grignard Reagent-based Synthesis

Grignard reagents are powerful tools for the construction of carbon-carbon bonds and are particularly useful for creating highly-branched structures, including those with quaternary carbon centers. This approach generally involves two steps: the reaction of a Grignard reagent with a ketone or aldehyde to form a tertiary or secondary alcohol, followed by the reduction of the alcohol to the corresponding alkane.[7]

Experimental Protocol: Synthesis of a Tertiary Alcohol and Subsequent Reduction

This protocol provides a step-by-step guide for the synthesis of a highly-branched alkane via a Grignard reaction followed by reduction.

Part A: Synthesis of a Tertiary Alcohol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., tert-butyl chloride)

  • Ketone (e.g., 3-pentanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small amount of the alkyl halide in anhydrous ether to initiate the reaction. Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve the ketone in anhydrous ether and add it dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the tertiary alcohol by column chromatography or crystallization.

Part B: Reduction of the Tertiary Alcohol to the Alkane

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the tertiary alcohol and potassium hydroxide in diethylene glycol. Add hydrazine hydrate to the mixture.

  • Reaction Execution: Heat the mixture to reflux. Water and excess hydrazine will distill off. Continue heating until the reaction temperature reaches approximately 200°C.

  • Workup: Cool the reaction mixture to room temperature and add water.

  • Extraction and Isolation: Extract the product with pentane. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and distill the pentane to yield the pure branched alkane.

Method 3: Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds, allowing for the coupling of two different alkyl groups to produce unsymmetrical alkanes.[8] This is a significant advantage over methods like the Wurtz reaction, which are most effective for synthesizing symmetrical alkanes.[9] The key reagent in this synthesis is a lithium dialkylcuprate (Gilman reagent), which is prepared from an alkyllithium and a copper(I) halide.[10]

Experimental Protocol: General Procedure for Corey-House Synthesis

This protocol outlines the general steps for preparing a branched alkane using the Corey-House synthesis.

Materials:

  • Lithium metal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Primary, secondary, or tertiary alkyl halide (for the Gilman reagent)

  • Copper(I) iodide (CuI)

  • Primary alkyl halide or tosylate (as the coupling partner)

Procedure:

  • Preparation of Alkyllithium: In a flame-dried, inert atmosphere flask, react the first alkyl halide with lithium metal in anhydrous ether to form the alkyllithium reagent (RLi).[11]

  • Formation of Gilman Reagent: To the freshly prepared alkyllithium solution, add copper(I) iodide (CuI) to form the lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[9]

  • Coupling Reaction: Add the second alkyl halide (R'-X) to the Gilman reagent. The reaction is typically carried out at or below room temperature in an ethereal solvent.[11]

  • Workup and Isolation: After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting branched alkane by distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (e.g., n-alkane, alkyl halides) Reaction Synthesis Reaction (e.g., Isomerization, Grignard, Corey-House) Start->Reaction Reagents Reagents & Catalysts Reagents->Reaction Quench Reaction Quenching Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Distillation/Chromatography) Extract->Purify Analysis Product Characterization (e.g., GC, NMR, MS) Purify->Analysis Final Highly-Branched Alkane Analysis->Final

Caption: General experimental workflow for the synthesis of highly-branched alkanes.

Decision_Flowchart Start Desired Branched Alkane Structure? Isomerization Catalytic Hydroisomerization Start->Isomerization Isomeric mixture from linear starting material Grignard Grignard Reagent Synthesis Start->Grignard Specific structure with tertiary/quaternary center CoreyHouse Corey-House Synthesis Start->CoreyHouse Unsymmetrical alkane from two different alkyl groups

Caption: Decision flowchart for selecting a synthetic method for highly-branched alkanes.

References

Application Notes and Protocols for the Use of 3,3-Diethyl-2,4-dimethylpentane as a Reference Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of appropriate reference standards is critical for accurate and reproducible results. This document provides detailed application notes and protocols for the utilization of 3,3-Diethyl-2,4-dimethylpentane (C11H24, CAS: 61868-92-6) as a reference standard in GC-MS analyses.

This compound is a highly branched alkane with a molecular weight of 156.31 g/mol .[1] Its unique structural features make it a suitable reference compound for specific applications in GC-MS, particularly in the analysis of complex hydrocarbon mixtures and for retention index determinations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C11H24[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-92-6[1]
Boiling Point Not available
Structure Highly branched alkane

Applications in GC-MS

This compound can serve several key functions as a reference standard in GC-MS:

  • Internal Standard: Due to its chemical inertness and unique mass fragmentation pattern, it can be used as an internal standard for the quantification of other hydrocarbons. Its high degree of branching results in a distinct retention time, often eluting earlier than its linear isomer, which minimizes co-elution with target analytes.

  • Retention Index Marker: In temperature-programmed GC, the elution behavior of compounds is often characterized by their Kovats retention index (RI).[2] While typically calculated using a series of n-alkanes, highly branched isomers like this compound can serve as specific markers to confirm elution windows and aid in the identification of other branched alkanes.

  • System Suitability Standard: A solution of this compound can be injected periodically to assess the performance of the GC-MS system, including injection precision, column resolution, and mass spectrometer sensitivity.

Experimental Protocols

Below are detailed protocols for the use of this compound as a reference standard in GC-MS.

Protocol 1: Use as an Internal Standard for Quantification

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a target analyte in a sample matrix.

1. Materials:

  • This compound (high purity)
  • Target analyte(s) of known purity
  • High-purity solvent (e.g., hexane, dichloromethane)
  • Volumetric flasks and pipettes
  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5ms)

2. Standard Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a similar manner.
  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the IS stock solution to volumetric flasks and diluting to volume with the solvent.

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.
  • Extract the analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).
  • Add a known amount of the IS stock solution to the extracted sample.
  • Bring the final volume to a known value with the solvent.

4. GC-MS Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS.
  • Acquire the data in full scan mode or selected ion monitoring (SIM) mode. For quantification, it is recommended to use specific and abundant ions for both the analyte and the internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.
  • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical data for a five-point calibration curve for a target analyte using this compound as an internal standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11.01050,000500,0000.10
25.010255,000510,0000.50
310.010510,000505,0001.01
425.0101,275,000495,0002.58
550.0102,550,000500,0005.10

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Protocol 2: Determination of Kovats Retention Index (RI)

This protocol describes the use of a series of n-alkanes to calculate the Kovats Retention Index of this compound.

1. Materials:

  • This compound
  • A homologous series of n-alkanes (e.g., C8 to C20)
  • High-purity solvent
  • GC-MS system

2. Standard Preparation:

  • Prepare a solution containing the n-alkane series and this compound in a suitable solvent.

3. GC-MS Analysis:

  • Inject the standard solution into the GC-MS under temperature-programmed conditions.

4. Data Analysis:

  • Identify the retention times (tR) of the n-alkanes and this compound.
  • Calculate the Kovats Retention Index (I) using the following formula for temperature-programmed runs:

Mass Fragmentation Pattern

  • Molecular Ion (M+): The molecular ion peak at m/z 156 is expected to be of very low abundance or absent, which is typical for highly branched alkanes.[3]

  • Major Fragment Ions: The fragmentation will be dominated by the cleavage of C-C bonds at the points of branching, leading to the formation of stable tertiary carbocations. Expected prominent fragment ions would result from the loss of ethyl (M-29), propyl (M-43), and larger alkyl groups. Common alkane fragment ions at m/z 43, 57, 71, and 85 are also expected to be present.[4]

Predicted Major Mass Spectral Fragments

m/zProposed Fragment
127[M - C2H5]+
113[M - C3H7]+
85[C6H13]+
71[C5H11]+
57[C4H9]+
43[C3H7]+

Note: This is a predicted fragmentation pattern and requires experimental verification.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of a sample using this compound as an internal standard.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample Collection Extraction Sample Extraction Sample->Extraction Extraction IS_Stock Prepare IS Stock Solution (this compound) Cal_Stds Prepare Calibration Standards (Analyte + IS) IS_Stock->Cal_Stds Add_IS Spike with Internal Standard IS_Stock->Add_IS Add fixed amount Analyte_Stock Prepare Analyte Stock Solution(s) Analyte_Stock->Cal_Stds GCMS GC-MS System Cal_Stds->GCMS Inject Standards Extraction->Add_IS Add_IS->GCMS Inject Sample Data_Acq Data Acquisition (Full Scan or SIM) GCMS->Data_Acq Peak_Integration Peak Integration (Analyte and IS) Data_Acq->Peak_Integration Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Cal_Curve Quantification Quantify Analyte in Sample Peak_Integration->Quantification Cal_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Retention Index Calculation

The following diagram illustrates the relationship between the retention times of n-alkanes and the target compound for Kovats Retention Index calculation.

Retention_Index cluster_chromatogram Elution Order on a Non-Polar GC Column cluster_calculation Kovats Retention Index Formula n_alkane_n n-Alkane (n) unknown This compound n_alkane_n->unknown t_R,n < t_R,unknown n_alkane_N n-Alkane (N) unknown->n_alkane_N t_R,unknown < t_R,N formula I = 100[n + (N - n) * (t_R,unknown - t_R,n) / (t_R,N - t_R,n)]

Caption: Concept of Kovats Retention Index calculation.

References

Application Notes and Protocols: The Role of Branched Alkanes as Fuel Additives to Prevent Engine Knocking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role branched alkanes play as fuel additives in preventing engine knocking. This document details the underlying chemical principles, quantitative data on octane (B31449) ratings, and standardized experimental protocols for evaluating the anti-knock properties of fuel components.

Introduction: Understanding Engine Knocking

Engine knocking, or detonation, is a phenomenon in internal combustion engines where the fuel-air mixture in the cylinder ignites prematurely and unevenly, leading to a characteristic knocking or pinging sound.[1] This uncontrolled combustion creates a shockwave that can cause significant engine damage, reduce efficiency, and increase emissions.[2] The tendency of a fuel to resist knocking is quantified by its octane rating.[3]

Straight-chain alkanes are prone to rapid, uncontrolled combustion, resulting in low octane ratings.[4][5] In contrast, branched alkanes exhibit superior anti-knock characteristics due to their molecular structure, which promotes a more controlled and slower combustion process.[6]

The Chemical Mechanism of Anti-Knocking Action

The combustion of alkanes proceeds via a free-radical chain reaction.[7][8] Engine knocking is initiated by the autoignition of the fuel-air mixture under compression, which is dependent on the stability of the radical intermediates formed during the initial stages of combustion.

Linear alkanes tend to form less stable primary and secondary radicals, which are highly reactive and propagate the chain reaction rapidly, leading to premature detonation.[9] Branched alkanes, on the other hand, form more stable tertiary radicals.[6] The increased stability of these tertiary radicals slows down the rate of the chain propagation reactions, allowing for a more controlled combustion front initiated by the spark plug.[9] This prevents the spontaneous and explosive combustion that characterizes engine knock.

Knock_Mechanism cluster_linear Linear Alkane Combustion (Knock Prone) cluster_branched Branched Alkane Combustion (Knock Resistant) Linear Alkane Linear Alkane Primary/Secondary Radicals Primary/Secondary Radicals Linear Alkane->Primary/Secondary Radicals Compression Rapid Chain Reaction Rapid Chain Reaction Primary/Secondary Radicals->Rapid Chain Reaction High Reactivity Engine Knock Engine Knock Rapid Chain Reaction->Engine Knock Premature Ignition Branched Alkane Branched Alkane Tertiary Radicals Tertiary Radicals Branched Alkane->Tertiary Radicals Compression Controlled Chain Reaction Controlled Chain Reaction Tertiary Radicals->Controlled Chain Reaction Higher Stability Smooth Combustion Smooth Combustion Controlled Chain Reaction->Smooth Combustion Spark Ignition Octane_Testing_Workflow start Start engine_prep Prepare and Calibrate CFR Engine start->engine_prep sample_prep Prepare Fuel Sample and Primary Reference Fuels (PRFs) engine_prep->sample_prep run_sample Run Test Fuel in Engine at Standard Conditions sample_prep->run_sample adjust_cr Adjust Compression Ratio to Achieve Standard Knock Intensity run_sample->adjust_cr bracket Bracket Knock Intensity with Two PRF Blends adjust_cr->bracket interpolate Interpolate to Determine Octane Number bracket->interpolate end End interpolate->end

References

Application Notes and Protocols for 3,3-Diethyl-2,4-dimethylpentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethyl-2,4-dimethylpentane is a highly branched, non-polar alkane solvent. Its chemical structure, characterized by significant steric hindrance and a lack of reactive functional groups, imparts a high degree of inertness and a high boiling point. These properties make it a potentially valuable solvent for specific applications in organic synthesis where high temperatures and non-polar, non-reactive conditions are required. This document provides an overview of its properties, potential applications, and example experimental protocols.

Disclaimer: Direct experimental data on the use of this compound as a solvent in organic reactions is limited in publicly available literature. The application notes and protocols provided herein are based on the known physical and chemical properties of this compound and are inferred from the established use of similar high-boiling, non-polar, and sterically hindered alkane solvents. These should be considered as illustrative examples and may require optimization for specific applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point and low density are notable features for a non-polar solvent.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
Boiling Point 194 °C[2]
Density 0.795 g/mL[2]
Polarity Non-polarInferred from structure
CAS Number 61868-92-6[1]

Potential Applications in Organic Synthesis

The unique combination of a high boiling point, non-polar nature, and chemical inertness makes this compound a suitable solvent for a range of organic reactions, particularly those requiring elevated temperatures and an unreactive medium.

  • High-Temperature Reactions: Its high boiling point of 194 °C allows for conducting reactions at temperatures significantly above those achievable with common non-polar solvents like hexane (B92381) or toluene. This can be advantageous for reactions with high activation energies.

  • Free Radical Reactions: As a saturated alkane, it is a poor hydrogen atom donor, making it a suitable solvent for free-radical reactions where solvent participation is undesirable.

  • Organometallic Reactions: Its inertness is beneficial for reactions involving highly reactive organometallic reagents that are incompatible with more functionalized solvents.

  • Substitution and Elimination Reactions: In reactions where solvent polarity needs to be minimized to control selectivity between substitution and elimination pathways, this highly non-polar solvent could be advantageous.

Experimental Protocols (Illustrative Examples)

The following protocols are hypothetical and designed to illustrate the potential use of this compound as a solvent. Researchers should adapt these protocols based on the specific requirements of their reactions.

Protocol 1: High-Temperature Free-Radical Bromination of an Alkane

This protocol describes a hypothetical free-radical bromination of adamantane (B196018), a reaction that often requires elevated temperatures to proceed at a reasonable rate.

Objective: To synthesize 1-bromoadamantane (B121549) via free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator, in a high-boiling inert solvent.

Materials:

  • Adamantane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • This compound (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add adamantane (5.0 g, 36.7 mmol).

  • Solvent and Reagent Addition: Add this compound (40 mL) to the flask and stir to dissolve the adamantane. Add N-bromosuccinimide (7.2 g, 40.4 mmol) and AIBN (0.30 g, 1.8 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 190-194 °C) using a heating mantle. Maintain reflux for 4 hours, monitoring the reaction progress by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The high boiling point of the solvent may require a high-vacuum pump for efficient removal.

  • Purification: Purify the crude product by sublimation or recrystallization from a suitable solvent to obtain pure 1-bromoadamantane.

Expected Outcome: Formation of 1-bromoadamantane. The use of this compound allows for a high reaction temperature, potentially increasing the reaction rate and efficiency.

G Workflow for Free-Radical Bromination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Adamantane to Flask B Add this compound A->B C Add NBS and AIBN B->C D Heat to Reflux (194 °C) for 4h C->D E Monitor by TLC/GC D->E F Cool and Filter E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Workflow for the proposed free-radical bromination.

Protocol 2: Dehydrohalogenation Elimination Reaction

This protocol outlines a hypothetical E2 elimination reaction where a non-polar, high-boiling solvent might favor the elimination product over substitution.

Objective: To perform the dehydrobromination of 2-bromo-2-methylbutane (B1582447) to yield 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) using a sterically hindered base in a non-polar, high-boiling solvent to minimize competing substitution reactions.

Materials:

  • 2-Bromo-2-methylbutane

  • Potassium tert-butoxide

  • This compound (solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (4.1 g, 36.5 mmol).

  • Solvent and Substrate Addition: Add this compound (50 mL) and stir the suspension. Slowly add 2-bromo-2-methylbutane (5.0 g, 33.1 mmol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 100-110 °C, lower than the solvent's boiling point to control the reaction rate) for 2 hours. Monitor the disappearance of the starting material by GC analysis.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (20 mL).

  • Drying and Product Isolation: Dry the organic layer over anhydrous sodium sulfate and filter. The alkene products are volatile and can be separated from the high-boiling solvent by fractional distillation.

Expected Outcome: A mixture of 2-methyl-2-butene (Zaitsev product) and 2-methyl-1-butene (Hofmann product). The non-polar solvent is expected to favor the elimination pathway.

G Logical Flow of Dehydrohalogenation cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Conditions cluster_products Products 2-Bromo-2-methylbutane 2-Bromo-2-methylbutane Reaction Reaction 2-Bromo-2-methylbutane->Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction This compound This compound This compound->Reaction Non-polar medium Heat Heat Heat->Reaction Favors Elimination 2-Methyl-2-butene 2-Methyl-2-butene 2-Methyl-1-butene 2-Methyl-1-butene Reaction->2-Methyl-2-butene Major Reaction->2-Methyl-1-butene Minor

Caption: Relationship of reactants and conditions in the elimination reaction.

Safety and Handling

As with all organic solvents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from ignition sources. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents itself as a specialized non-polar solvent for high-temperature organic reactions where solvent inertness is paramount. While specific documented applications are scarce, its physicochemical properties suggest its utility in areas such as free-radical chemistry and certain organometallic transformations. The provided protocols serve as a conceptual framework for researchers to explore the potential of this unique solvent in their synthetic endeavors. Further experimental validation is necessary to fully establish its scope and limitations in organic synthesis.

References

Application Notes and Protocols for the Purification of High-Purity 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,3-Diethyl-2,4-dimethylpentane is a highly branched alkane whose purity is critical for various research and development applications, including its use as a reference standard, in lubricant formulations, and as a building block in organic synthesis. The presence of isomeric impurities or residual solvents can significantly impact the outcome of experiments and the quality of final products. This document provides detailed application notes and protocols for several advanced purification techniques to obtain high-purity this compound.

Overview of Purification Techniques

The selection of an appropriate purification technique for this compound depends on the nature of the impurities, the required purity level, and the scale of the purification. The most common impurities are structural isomers with similar physical properties, making their separation challenging. The primary methods for purifying such non-polar, volatile compounds include fractional distillation, preparative gas chromatography, and adsorptive separation. Low-temperature crystallization can also be considered.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the effectiveness of different purification techniques for obtaining high-purity this compound.

Technique Principle of Separation Achievable Purity Typical Yield Scalability Advantages Disadvantages
Fractional Distillation Difference in boiling points.[1][2]>99%70-90%High (grams to kilograms)Cost-effective for large scales.Limited by close boiling points of isomers; may require columns with high theoretical plates.[3]
Preparative Gas Chromatography (pGC) Differential partitioning between a stationary phase and a mobile gas phase.[4][5]>99.9%50-80%Low to Medium (milligrams to grams)Excellent for separating volatile compounds with very close boiling points.[6]Laborious and time-consuming for large quantities.[4]
Adsorptive Separation Selective adsorption onto porous materials (e.g., zeolites) based on molecular shape and size.[7][8]>99.5%60-85%Medium to HighHigh selectivity for specific isomer classes (e.g., linear vs. branched).[7]Requires specific adsorbent materials and process optimization.
Low-Temperature Crystallization Differences in solubility and melting points at low temperatures.[9][10]>99%VariableLow to MediumCan be effective for removing specific impurities that crystallize at different temperatures.Requires very low temperatures, which can be impractical.[7]

Experimental Protocols

High-Efficiency Fractional Distillation

This protocol is suitable for purifying gram to kilogram quantities of this compound from impurities with different boiling points.[3]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and manometer (for vacuum distillation)

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. For vacuum distillation, use appropriate vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin stirring and gently heat the flask using the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring proper vapor-liquid equilibrium is established within the column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Monitoring Purity: Collect several fractions and analyze their purity using gas chromatography (GC).

  • Post-Processing: Combine the high-purity fractions.

Preparative Gas Chromatography (pGC)

This method is ideal for obtaining very high-purity this compound on a milligram to gram scale, especially for separating close-boiling isomers.[4][11]

Materials and Equipment:

  • Preparative gas chromatograph with a fraction collector

  • Appropriate pGC column (non-polar stationary phase recommended for alkanes)

  • High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)

  • Syringe for sample injection

  • Crude this compound

  • Collection vials or traps

Procedure:

  • Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its impurities. Optimize the temperature program, carrier gas flow rate, and injection volume.

  • System Preparation: Install the preparative column and condition it according to the manufacturer's instructions. Set up the optimized pGC method.

  • Sample Injection: Inject an appropriate volume of the crude sample. Avoid overloading the column, as this will decrease resolution.

  • Fraction Collection: Monitor the chromatogram. The pGC system will have a splitter that directs a small portion of the effluent to a detector (e.g., FID) and the majority to the fraction collector.[4] Program the fraction collector to collect the peak corresponding to this compound in a cooled collection vial.

  • Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

  • Solvent Removal (if applicable): If the sample was dissolved in a solvent for injection, remove the solvent under a gentle stream of inert gas or by rotary evaporation.

Adsorptive Separation using Molecular Sieves

This protocol is designed to separate branched alkanes from any potential linear or less-branched impurities based on their molecular shape. Zeolites like 5A can be used to trap linear alkanes.[7][8]

Materials and Equipment:

  • Activated molecular sieves (e.g., 5A or MFI-type zeolites)

  • Chromatography column

  • Crude this compound

  • Non-polar solvent (e.g., n-hexane or iso-octane)

  • Flasks for collection

Procedure:

  • Adsorbent Activation: Activate the molecular sieves by heating them in a furnace under a stream of inert gas to remove any adsorbed water or other volatile compounds.

  • Column Packing: Pack a chromatography column with the activated adsorbent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with the non-polar solvent. The highly branched this compound will pass through the column more quickly, while smaller or linear impurities will be retained by the adsorbent.[7]

  • Fraction Collection: Collect fractions of the eluate.

  • Purity Analysis: Analyze the purity of each fraction by GC.

  • Solvent Removal: Combine the high-purity fractions and remove the solvent by rotary evaporation to yield the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Large Scale pGC Preparative GC Crude->pGC High Purity Adsorption Adsorptive Separation Crude->Adsorption Shape Selective Purity_Check1 Purity Analysis (GC) Distillation->Purity_Check1 Purity_Check2 Purity Analysis (GC) pGC->Purity_Check2 Purity_Check3 Purity Analysis (GC) Adsorption->Purity_Check3 High_Purity High-Purity Product (>99%) Purity_Check1->High_Purity >99% Impurities1 Impurity Fractions Purity_Check1->Impurities1 Repurify Repurify or Discard Purity_Check1->Repurify <99% Purity_Check2->High_Purity >99.9% Impurities2 Impurity Fractions Purity_Check2->Impurities2 Purity_Check2->Repurify <99.9% Purity_Check3->High_Purity >99.5% Impurities3 Impurity Fractions Purity_Check3->Impurities3 Purity_Check3->Repurify <99.5%

Caption: General workflow for the purification of this compound.

Fractional_Distillation_Protocol Start Start: Crude Sample Setup Assemble Distillation Apparatus Start->Setup Charge Charge Flask with Crude Product Setup->Charge Heat Heat and Stir Charge->Heat Equilibrate Equilibrate Column Heat->Equilibrate Collect_Forerun Collect Forerun Equilibrate->Collect_Forerun Collect_Main Collect Main Fraction at Stable BP Collect_Forerun->Collect_Main Analyze Analyze Fractions by GC Collect_Main->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Confirmed End End: Purified Product Combine->End

Caption: Step-by-step protocol for high-efficiency fractional distillation.

References

Application Notes and Protocols for the Quantification of Branched Alkanes in Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of branched alkanes, or isoalkanes, in fuel mixtures is critical for determining fuel quality and performance. The degree of branching significantly influences key fuel properties such as octane (B31449) number, cetane number, and cold-flow characteristics.[1] This document provides detailed application notes and protocols for the primary analytical methods used to quantify branched alkanes in various fuel types, including gasoline, diesel, and jet fuel.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of individual volatile and semi-volatile compounds in complex mixtures like fuels.[2][3] It offers excellent sensitivity and specificity, allowing for the detailed analysis of branched alkane isomers.

Application Note: Quantification of Branched Alkanes in Gasoline

GC-MS is particularly effective for analyzing the complex hydrocarbon matrix of gasoline.[4] By separating the components based on their boiling points and then identifying them by their mass spectra, specific branched alkanes that contribute to the octane rating, such as iso-octane (2,2,4-trimethylpentane), can be accurately quantified.[3][5]

Data Presentation: Quantitative Analysis of Branched Alkanes in Gasoline

Branched Alkane IsomerTypical Concentration Range (% w/w) in GasolineReference
Isobutane0.5 - 2.0
Isopentane5.0 - 15.0
2-Methylpentane2.0 - 5.0
3-Methylpentane1.5 - 4.0
2,2-Dimethylbutane0.1 - 0.5
2,3-Dimethylbutane0.5 - 1.5
2,2,4-Trimethylpentane (Iso-octane)1.0 - 10.0[3]
Other C6-C10 isoalkanesVariable

Note: Concentrations can vary significantly depending on the gasoline grade, crude oil source, and refining processes.

Experimental Protocol: GC-MS Analysis of Branched Alkanes in Gasoline

This protocol outlines a standard method for the quantification of branched alkanes in a gasoline sample.

1. Sample Preparation:

  • Dilution: Accurately weigh approximately 100 mg of the gasoline sample into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent such as pentane (B18724) or dichloromethane.[4] A "whole-oil" approach, where the sample is directly injected without preparation, can also be utilized for light to medium distillates.[6]

  • Internal Standard: Add a known concentration of an internal standard (e.g., deuterated alkanes or a compound not present in the sample like decane) to the diluted sample for accurate quantification.[4]

2. GC-MS Instrumentation and Conditions: [4][7]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1 to 100:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 280 °C at 5 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-500.

3. Data Analysis and Quantification:

  • Identification: Identify branched alkane peaks by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST). Branched alkanes often show characteristic fragment ions (e.g., m/z 43, 57, 71).

  • Quantification: Calculate the concentration of each identified branched alkane using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Gasoline Sample Dilution Dilution in Solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection Inject Sample InternalStandard->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Spectrometry Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the quantification of branched alkanes using GC-MS.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher resolution than conventional one-dimensional GC, making it a powerful tool for the detailed characterization of complex hydrocarbon mixtures like jet fuel and diesel.[8][9] This technique separates components on two different columns with orthogonal separation mechanisms, resulting in a structured two-dimensional chromatogram.

Application Note: Detailed Group-Type Analysis of Branched Alkanes in Jet Fuel

In sustainable aviation fuels (SAF) and conventional jet fuels, the distribution of isoalkane isomers is a critical parameter affecting fuel properties like freezing point and viscosity.[8][10] GCxGC coupled with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification allows for the detailed group-type analysis, separating isoalkanes from n-alkanes, cycloalkanes, and aromatics.[8]

Data Presentation: Isoalkane Subgroup Distribution in Different Fuel Samples (mass %)

Fuel Typen-AlkanesIsoalkanesCycloalkanesAromaticsReference
Conventional Jet A-120 - 3030 - 4020 - 3015 - 25[11]
Fischer-Tropsch SPK40 - 6040 - 50< 5< 1[11]
Alcohol-to-Jet (ATJ-SPK)< 5> 90< 5< 1[11]
Experimental Protocol: GCxGC-FID/MS Analysis of Branched Alkanes in Jet Fuel

This protocol is based on established methods for the detailed hydrocarbon analysis of aviation fuels.[8][10]

1. Sample Preparation:

  • Dilution: Prepare a 1% (v/v) solution of the jet fuel sample in a suitable solvent like hexane (B92381) or isooctane.

2. GCxGC Instrumentation and Conditions: [7][8]

  • GCxGC System: Agilent 7890B GC with a cryogenic modulator or equivalent.

  • Detectors: Flame Ionization Detector (FID) and Time-of-Flight Mass Spectrometer (TOF-MS) connected via a flow splitter.

  • First Dimension Column (1D): Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Second Dimension Column (2D): Polar column, e.g., Rtx-WAX (1-2 m x 0.1 mm i.d., 0.1 µm film thickness).

  • Injector: Split/splitless inlet, split ratio 100:1.

  • Injector Temperature: 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • 1D Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp to 320 °C at 2 °C/min.

  • 2D Oven Temperature Program:

    • Offset from 1D oven: +10 °C.

  • Modulation Period: 6-8 seconds.

  • FID Temperature: 320 °C.

  • MS Ionization: EI at 70 eV.

  • Mass Scan Range: m/z 35-500.

3. Data Analysis and Quantification:

  • Group-Type Identification: Use the structured 2D chromatogram to identify hydrocarbon classes. Typically, n-alkanes, isoalkanes, cycloalkanes, and aromatics elute in distinct regions.

  • Quantification: Perform quantification using the FID signal. Integrate the peak volumes for the entire isoalkane class and express it as a percentage of the total hydrocarbon content.

Experimental Workflow: GCxGC Analysis

GCxGC_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC Analysis cluster_data Data Processing Sample Jet Fuel Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject Sample Dilution->Injection Separation1D 1st Dimension Separation (Non-polar) Injection->Separation1D Modulation Cryogenic Modulation Separation1D->Modulation Separation2D 2nd Dimension Separation (Polar) Modulation->Separation2D Detection FID & MS Detection Separation2D->Detection Chromatogram 2D Chromatogram Generation Detection->Chromatogram GroupTypeID Group-Type Identification Chromatogram->GroupTypeID Quantification Group-Type Quantification GroupTypeID->Quantification

Caption: Workflow for the quantification of branched alkanes using GCxGC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of compounds in a mixture.[12][13] Both ¹H and ¹³C NMR can be used for the quantitative analysis of functional groups, including those specific to branched alkanes.

Application Note: Quantification of Branched Alkane Moieties in Diesel Fuel

NMR spectroscopy can be used to determine the overall degree of branching in diesel fuel by quantifying the relative abundance of different types of protons and carbons (e.g., CH, CH₂, CH₃).[14] This information is valuable for predicting fuel properties like the cetane number.

Data Presentation: Functional Group Distribution in Diesel Fuel by ¹³C NMR

Functional GroupChemical Shift Range (ppm)Relative Abundance (%)Reference
Aromatic C120 - 15015 - 30[14]
Aliphatic CH (Branched)25 - 5010 - 20[14]
Aliphatic CH₂ (Linear & Cyclic)20 - 4540 - 60[14]
Aliphatic CH₃ (Terminal & Branched)10 - 2515 - 25[14]
Experimental Protocol: Quantitative ¹³C NMR of Diesel Fuel

This protocol provides a general procedure for obtaining quantitative ¹³C NMR data for a diesel fuel sample.

1. Sample Preparation:

  • Dissolution: Dissolve approximately 200 mg of the diesel fuel sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Relaxation Agent: Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to a final concentration of ~0.05 M to ensure full relaxation of all carbon nuclei between scans.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: 250 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 10 seconds (should be at least 5 times the longest T₁ relaxation time).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Temperature: 298 K.

3. Data Analysis and Quantification:

  • Integration: Integrate the distinct regions of the ¹³C NMR spectrum corresponding to different carbon types (aromatic, branched aliphatic, linear/cyclic aliphatic, and methyl groups).

  • Calculation: Calculate the relative percentage of each carbon type by dividing the integral of each region by the total integral of the hydrocarbon region.

Logical Relationship: NMR Analysis for Branched Alkane Quantification

NMR_Logic FuelSample Fuel Sample NMR_Acquisition NMR Spectrum Acquisition (¹H and/or ¹³C) FuelSample->NMR_Acquisition Spectral_Regions Distinct Spectral Regions (Chemical Shifts) NMR_Acquisition->Spectral_Regions Functional_Groups Identification of Functional Groups (e.g., CH, CH₂, CH₃ in branched vs. linear environments) Spectral_Regions->Functional_Groups Integration Integration of Signal Intensities Quantification Relative Quantification of Branched vs. Linear Moieties Integration->Quantification Functional_groups Functional_groups Functional_groups->Integration

Caption: Logical flow for quantifying branched alkanes using NMR spectroscopy.

Conclusion

The choice of analytical method for the quantification of branched alkanes in fuel mixtures depends on the specific requirements of the analysis. GC-MS is ideal for the identification and quantification of individual isomers in lighter fuels like gasoline. GCxGC offers unparalleled resolution for the detailed group-type analysis of complex fuels such as jet fuel and diesel. NMR spectroscopy provides valuable information on the overall degree of branching and functional group distribution without the need for extensive separation. By selecting the appropriate methodology and following standardized protocols, researchers and scientists can obtain accurate and reliable data on the branched alkane content of fuel mixtures, which is essential for fuel development, quality control, and performance evaluation.

References

Application Notes and Protocols for Studying the Pyrolysis of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental setup and protocol for investigating the pyrolysis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane. The pyrolysis of alkanes, also known as thermal cracking, is a fundamental process in the petrochemical industry for producing lighter, more valuable hydrocarbons such as alkenes and lower molecular weight alkanes.[1][2][3][4][5][6] The rate of pyrolysis is influenced by factors such as molecular weight, the degree of branching, temperature, pressure, and the presence of catalysts.[1][2][5] This protocol outlines the use of a continuous flow reactor system, coupled with online gas chromatography-mass spectrometry (GC-MS) for the real-time analysis of pyrolysis products. The provided methodologies are intended for researchers and scientists in the fields of chemistry, chemical engineering, and drug development who are studying complex hydrocarbon decomposition pathways.

Introduction

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere.[4][5][7] For alkanes, this process proceeds via a free radical chain mechanism, involving initiation, propagation, and termination steps, leading to the cleavage of C-C and C-H bonds.[1][2][4][5] The study of the pyrolysis of specific hydrocarbon isomers, such as this compound, is crucial for understanding the intricate reaction mechanisms and kinetics that govern the formation of various products. This knowledge is essential for optimizing industrial cracking processes and for developing detailed kinetic models of hydrocarbon combustion and pyrolysis.

This compound is a C11 highly branched alkane. The increased branching is expected to influence its pyrolysis behavior, potentially leading to a different product distribution compared to linear or less branched alkanes of similar carbon number.[1][2][5] This protocol provides a robust framework for systematically studying its thermal decomposition over a range of temperatures.

Experimental Setup

The experimental setup is designed for the controlled pyrolysis of this compound and the subsequent analysis of the reaction products. It consists of a reactant delivery system, a heated reactor, a pressure control system, and an analytical system.

2.1. Reactant Delivery System:

  • This compound Delivery: A high-performance liquid chromatography (HPLC) pump is used to deliver the liquid reactant to a vaporizer.

  • Carrier Gas: An inert carrier gas (e.g., Nitrogen or Argon) is supplied from a high-pressure cylinder. Its flow rate is regulated by a mass flow controller (MFC).

2.2. Reactor:

  • Type: A tubular quartz reactor is used, which is inert and can withstand high temperatures.

  • Heating: The reactor is housed in a programmable tube furnace capable of reaching temperatures up to 1000°C. A K-type thermocouple is placed in contact with the external surface of the reactor to monitor and control the temperature.

  • Dimensions: A typical reactor would have an internal diameter of 10 mm and a length of 50 cm.

2.3. Pressure Control:

  • A back-pressure regulator is installed downstream of the reactor to maintain a constant reaction pressure.

2.4. Analytical System:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The reactor outlet is connected to a heated transfer line leading to a GC-MS system for the separation and identification of the pyrolysis products.[8][9][10]

  • Flame Ionization Detector (FID): A GC-FID can also be used for the quantification of hydrocarbon products.[7]

Experimental_Workflow cluster_prep Reactant Preparation & Delivery cluster_reaction Pyrolysis Reaction cluster_analysis Product Analysis reactant 3,3-Diethyl-2,4- dimethylpentane (Liquid) hplc_pump HPLC Pump reactant->hplc_pump carrier_gas Inert Carrier Gas (N2 or Ar) mfc Mass Flow Controller carrier_gas->mfc vaporizer Vaporizer hplc_pump->vaporizer mfc->vaporizer reactor Quartz Tube Reactor in Furnace vaporizer->reactor pressure_control Back-Pressure Regulator reactor->pressure_control gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) pressure_control->gc_ms data_analysis Data Acquisition & Analysis gc_ms->data_analysis

Caption: Experimental workflow for the pyrolysis of this compound.

Experimental Protocol

3.1. Pre-experiment Preparation:

  • Leak Check: Perform a leak check of the entire system by pressurizing it with the inert carrier gas.

  • System Purge: Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.

  • GC-MS Preparation: Prepare the GC-MS system by setting the appropriate temperature program for the column, and ensuring the mass spectrometer is calibrated.

3.2. Pyrolysis Procedure:

  • Set Carrier Gas Flow: Set the desired flow rate of the inert carrier gas using the mass flow controller (e.g., 100 mL/min).

  • Heat Reactor: Heat the furnace to the desired pyrolysis temperature (e.g., starting at 500°C). Allow the temperature to stabilize.

  • Introduce Reactant: Start the HPLC pump to introduce this compound into the vaporizer at a controlled flow rate (e.g., 0.1 mL/min). The reactant vaporizes and is carried into the heated reactor by the inert gas.

  • Equilibration: Allow the system to equilibrate for at least 20 minutes at each temperature setpoint to ensure steady-state conditions.

  • Product Sampling: After equilibration, direct the reactor effluent to the GC-MS for analysis.

  • Vary Temperature: Increment the furnace temperature to the next setpoint (e.g., in 50°C increments up to 800°C) and repeat steps 4 and 5.

  • Shutdown: After the final experiment, stop the HPLC pump and allow the system to cool down under the inert gas flow.

3.3. Post-experiment Analysis:

  • Product Identification: Identify the pyrolysis products by comparing their mass spectra with a standard library (e.g., NIST).

  • Quantification: Quantify the products using the peak areas from the GC chromatogram. Calibration with known standards for major products is recommended for accurate quantification.

  • Data Analysis: Calculate the conversion of this compound and the molar selectivity of each product at different temperatures.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Product Distribution from the Pyrolysis of this compound at Various Temperatures.

Temperature (°C)Conversion (%)ProductMolar Selectivity (%)
500Methane
Ethene
Propene
Isobutene
Other C4s
...
550Methane
Ethene
Propene
Isobutene
Other C4s
...
600Methane
Ethene
Propene
Isobutene
Other C4s
...
650Methane
Ethene
Propene
Isobutene
Other C4s
...
700Methane
Ethene
Propene
Isobutene
Other C4s
...

Conversion (%) = [(moles of reactant in) - (moles of reactant out)] / (moles of reactant in) * 100 Molar Selectivity (%) = (moles of product i / total moles of products) * 100

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • High temperatures and pressures are involved; appropriate shielding and personal protective equipment (safety glasses, lab coat, gloves) must be used.

  • Handle this compound, which is a flammable liquid, with care and away from ignition sources.

  • Ensure that the exhaust from the system is properly vented.

Signaling_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination reactant This compound (C11H24) heat High Temperature (Δ) radicals Formation of Alkyl Radicals (e.g., C-C bond cleavage) heat->radicals Homolytic Cleavage beta_scission β-scission of radicals radicals->beta_scission h_abstraction H-abstraction reactions radicals->h_abstraction smaller_alkenes Smaller Alkenes (e.g., ethene, propene) beta_scission->smaller_alkenes smaller_radicals Smaller Radicals beta_scission->smaller_radicals h_abstraction->smaller_radicals recombination Radical Recombination smaller_radicals->recombination stable_products Stable Products recombination->stable_products

Caption: Generalized free-radical mechanism for alkane pyrolysis.

References

Application Notes and Protocols: Evaluating Branched Alkanes in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific studies on 3,3-Diethyl-2,4-dimethylpentane as a primary component in lubricant formulations are not extensively documented in publicly available literature, its structure as a branched alkane suggests its potential role as a constituent of lubricant base oils.[1] Branched alkanes are integral to the composition of base oils, influencing key physical and performance characteristics.[1] This document provides a comprehensive set of application notes and protocols for the evaluation of novel branched alkanes, using this compound as a representative model, for their suitability in lubricant formulations.

These guidelines will detail the standard experimental procedures and data presentation formats necessary for a thorough assessment of a candidate branched alkane's performance as a lubricant base oil or a component thereof.

Physicochemical Properties of this compound

A foundational step in evaluating a new compound for lubricant applications is the characterization of its fundamental physicochemical properties.

PropertyValueSource
Molecular FormulaC11H24PubChem CID 23384862
Molecular Weight156.31 g/mol PubChem CID 23384862
Density0.795 g/cm³Stenutz[2]
Molar Volume196.6 mL/molStenutz[2]
Refractive Index1.444Stenutz[2]

Experimental Protocols for Lubricant Base Oil Evaluation

The following protocols outline the standard tests required to assess the performance of a new branched alkane as a lubricant base oil.

Viscosity Measurement

Objective: To determine the lubricant's resistance to flow at different temperatures. Viscosity is a critical parameter for ensuring an adequate lubricating film between moving parts.[3]

Methodology (ASTM D445): [4]

  • Apparatus: Calibrated capillary viscometer.

  • Procedure:

    • Measure the time required for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer.

    • Conduct measurements at standard temperatures, typically 40°C and 100°C.[4]

    • Calculate the kinematic viscosity in centistokes (cSt).

  • Data Presentation: Report the kinematic viscosity at both temperatures. The Viscosity Index (VI) can then be calculated to describe the effect of temperature on the viscosity.

Flash Point Determination

Objective: To assess the temperature at which the lubricant produces sufficient vapor to ignite in the presence of an ignition source, which is crucial for safety and handling.[3]

Methodology (ASTM D92):

  • Apparatus: Cleveland Open Cup (COC) apparatus.

  • Procedure:

    • Heat the sample in the test cup at a specified rate.

    • Pass a small flame across the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

  • Data Presentation: Report the flash point in degrees Celsius (°C).

Pour Point Determination

Objective: To determine the lowest temperature at which the oil will still flow. This is particularly important for lubricants used in cold environments.

Methodology (ASTM D97): [5]

  • Apparatus: Pour point test jar, thermometer, and cooling bath.

  • Procedure:

    • Cool the sample in the test jar in a cooling bath.

    • At intervals of 3°C, remove the jar and tilt it to see if the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed.

  • Data Presentation: Report the pour point in degrees Celsius (°C).

Oxidation Stability Test

Objective: To evaluate the lubricant's resistance to degradation due to oxidation at elevated temperatures. Poor oxidation stability can lead to the formation of sludge and an increase in viscosity.[3]

Methodology (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT):

  • Apparatus: Rotating pressure vessel, oxygen supply, and temperature-controlled bath.

  • Procedure:

    • Place the sample in the pressure vessel with a copper catalyst and water.

    • Pressurize the vessel with oxygen and place it in a heated bath, rotating it at a specified speed.

    • Monitor the pressure inside the vessel. The test ends when the pressure drops by a specified amount from the maximum pressure.

  • Data Presentation: Report the oxidation induction time in minutes. A longer time indicates better oxidation stability.

Wear and Friction Testing

Objective: To assess the lubricant's ability to protect against wear and reduce friction between moving surfaces.[3]

Methodology (ASTM D4172 - Four-Ball Wear Test): [1]

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup containing the lubricant.

    • A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[1]

    • After the test, measure the wear scar diameter (WSD) on the three stationary balls.[1]

  • Data Presentation: Report the average WSD in millimeters (mm). A smaller WSD indicates better anti-wear properties.

Data Presentation: Comparative Performance of a Branched Alkane Base Oil

The following table provides a template for summarizing the performance data of a new branched alkane like this compound against a standard mineral base oil.

Performance MetricThis compound (Hypothetical Data)Standard Mineral Base Oil (Typical Values)Test Method
Kinematic Viscosity @ 40°C (cSt)[Insert Value]28.8 - 35.2ASTM D445[4]
Kinematic Viscosity @ 100°C (cSt)[Insert Value]5.0 - 5.7ASTM D445[4]
Viscosity Index[Insert Value]95 - 105ASTM D2270
Flash Point (°C)[Insert Value]> 200ASTM D92
Pour Point (°C)[Insert Value]-15 to -9ASTM D97[5]
Oxidation Stability (RPVOT, minutes)[Insert Value]150 - 250ASTM D2272
Four-Ball Wear (WSD, mm)[Insert Value]0.4 - 0.6ASTM D4172[1]

Visualizations

Experimental Workflow for Lubricant Base Oil Evaluation

The following diagram illustrates the logical flow of experiments for evaluating a new branched alkane for use in lubricant formulations.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Formulation A Synthesis & Purity Analysis B Property Measurement (Density, Refractive Index) A->B Characterize C Viscosity & Viscosity Index (ASTM D445, D2270) B->C Proceed to Performance Testing D Flash & Pour Point (ASTM D92, D97) C->D E Oxidation Stability (ASTM D2272) D->E F Wear & Friction (ASTM D4172) E->F G Comparative Data Analysis F->G Analyze Results H Formulation with Additives G->H Develop Formulation I Final Product Evaluation H->I Test Final Lubricant

Caption: Workflow for evaluating a novel branched alkane in lubricant studies.

Signaling Pathway for Lubricant Performance Logic

This diagram illustrates the relationship between the chemical properties of a branched alkane and the resulting performance characteristics of the lubricant.

G cluster_0 Molecular Properties cluster_1 Physical Properties cluster_2 Performance Outcomes Mol_Structure Molecular Structure (e.g., Branching) Viscosity Viscosity Mol_Structure->Viscosity Low_Temp_Fluidity Low-Temperature Fluidity Mol_Structure->Low_Temp_Fluidity Mol_Weight Molecular Weight Mol_Weight->Viscosity Volatility Volatility Mol_Weight->Volatility Film_Strength Film Strength Viscosity->Film_Strength Oxidation_Stability Oxidation Stability Volatility->Oxidation_Stability Cold_Performance Cold Weather Performance Low_Temp_Fluidity->Cold_Performance

Caption: Relationship between molecular properties and lubricant performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Diethyl-2,4-dimethylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound is exceptionally challenging due to extreme steric hindrance around the target quaternary carbon atom at the C3 position. This central carbon is bonded to two ethyl groups and two sterically demanding sec-butyl groups (when viewed from a different perspective). This congestion severely limits the effectiveness of many standard carbon-carbon bond-forming reactions, leading to low yields and favoring side reactions.[1][2][3]

Q2: Which synthetic routes are theoretically most viable?

Given the steric constraints, routes involving nucleophilic attack on a highly substituted electrophile are problematic. The most plausible approaches involve:

  • Grignard Reaction: The addition of a Grignard reagent to a sterically hindered ketone or ester is a potential route. For instance, reacting a sec-butyl Grignard reagent with 3,3-diethyl-2-pentanone. However, the extreme steric bulk on both the nucleophile and the electrophile can inhibit the reaction.[4][5]

  • Corey-House Synthesis: This method, using a lithium dialkylcuprate, is generally more effective for coupling with sterically hindered alkyl halides than the Wurtz or Grignard coupling reactions.

Q3: Why is the Wurtz reaction not recommended for this synthesis?

The Wurtz reaction, which involves coupling two alkyl halides with sodium metal, is poorly suited for this target molecule for several reasons:[6][7]

  • Low Yields: The reaction generally gives low yields for highly branched alkanes.[6]

  • Elimination Side Reactions: When using tertiary or highly substituted secondary alkyl halides, elimination to form alkenes becomes the dominant reaction pathway over the desired coupling.[7]

  • Mixture of Products: If different alkyl halides were used to construct the molecule, a difficult-to-separate mixture of alkanes (R-R, R'-R', and R-R') would be formed.[7][8]

Q4: What are the expected major byproducts during synthesis?

The primary byproducts depend on the chosen method but are largely driven by steric hindrance.

  • Elimination Products: Alkenes are common byproducts, especially in reactions like the Wurtz coupling or when using strongly basic nucleophiles like Grignard reagents under forcing conditions.

  • Enolization Products: In Grignard reactions with ketones, the Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate, which quenches upon workup, returning the starting ketone.

  • Unreacted Starting Materials: Due to the high activation energy required to overcome steric repulsion, reactions may be incomplete, leaving significant amounts of starting material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield is the most common problem. The following workflow and table can help diagnose the underlying cause.

G start Start: Low / No Yield check_conditions Were anhydrous conditions rigorously maintained? start->check_conditions check_reagents Are reagents high purity? Was Mg activated (for Grignard)? check_conditions->check_reagents Yes improve_conditions Solution: Dry all glassware, distill solvents, use inert gas. check_conditions->improve_conditions No check_side_reactions Evidence of side reactions? (e.g., GC-MS, TLC) check_reagents->check_side_reactions Yes improve_reagents Solution: Purify starting materials. Activate Mg with I2 or 1,2-dibromoethane. check_reagents->improve_reagents No optimize_reaction Solution: Modify reaction conditions. (See Table 1) check_side_reactions->optimize_reaction Yes reassess_route Outcome: Reassess synthetic route. Consider less hindered precursors or alternative coupling (e.g., Corey-House). check_side_reactions->reassess_route No / Incomplete Reaction improve_conditions->start improve_reagents->start optimize_reaction->start

Caption: Troubleshooting workflow for low product yield.

Table 1: Optimization Strategies for Low Yield in Grignard-Based Synthesis

ParameterPotential IssueRecommended ActionRationale
Temperature Too low: reaction rate is negligible. Too high: promotes elimination and other side reactions.Run initial attempts at a moderate temperature (e.g., 35°C in THF). If no reaction, slowly increase temperature while monitoring byproducts via GC-MS.Balances the need for sufficient activation energy against the promotion of undesired pathways.[9]
Solvent Ether solvents are crucial for stabilizing the Grignard reagent.Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are standard. For sluggish reactions, a higher boiling solvent like DME could be considered, but with caution.The solvent coordinates with the magnesium, stabilizing the reagent and influencing its reactivity.[10]
Reaction Time Insufficient time for the slow, sterically hindered reaction to proceed.Extend reaction times significantly (e.g., 24-72 hours). Monitor progress periodically using TLC or GC analysis of quenched aliquots.Sterically hindered reactions require more time to reach completion.[11]
Reagent Ratio An incorrect molar ratio can lead to incomplete conversion or side reactions.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the limiting electrophile.Drives the reaction towards completion.[11]
Issue 2: Difficulty in Product Purification

Q: My crude product is a complex mixture. How can I effectively isolate this compound?

A: The target molecule is a non-polar alkane, which will influence the purification strategy.

  • Initial Workup: A standard aqueous workup is the first step. Wash the organic layer with dilute acid (to remove unreacted Grignard), then with water, and finally with brine. Dry the organic layer thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

  • Removal of Byproducts:

    • Fractional Distillation: If there is a sufficient boiling point difference between the desired product and major impurities (like elimination byproducts or unreacted ketone), fractional distillation under reduced pressure can be effective.

    • Preparative Gas Chromatography (Prep-GC): For very similar, hard-to-separate alkane or alkene isomers, Prep-GC is the most powerful purification technique, although it is often limited to smaller scales.

    • Column Chromatography: Standard silica (B1680970) gel chromatography is generally ineffective for separating non-polar alkanes from each other but can be used to remove more polar impurities.

Hypothetical Experimental Protocol: Grignard Route

This section provides a detailed, plausible methodology for the synthesis of this compound via a Grignard reaction. This is a theoretical protocol for a challenging synthesis and requires rigorous safety assessment and optimization.

Target Reaction: 3,3-Diethyl-2-pentanone + sec-Butylmagnesium Bromide → 3,3-Diethyl-2,4-dimethylpentan-2-ol, followed by reduction.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction (Deoxygenation) reagents1 3,3-Diethyl-2-pentanone + sec-Butylmagnesium Bromide (in dry THF) reaction1 Stir at reflux (e.g., 48h) reagents1->reaction1 workup1 Aqueous Workup (NH4Cl quench) reaction1->workup1 product1 Crude Alcohol: 3,3-Diethyl-2,4-dimethylpentan-2-ol workup1->product1 reagents2 Crude Alcohol + Barton-McCombie Reagents product1->reagents2 reaction2 Radical Deoxygenation reagents2->reaction2 workup2 Purification (Distillation / Prep-GC) reaction2->workup2 product2 Final Product: This compound workup2->product2

Caption: Proposed two-step synthetic workflow.

Methodology

Part A: Synthesis of 3,3-Diethyl-2,4-dimethylpentan-2-ol

  • Apparatus Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen. Fit the flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Grignard Formation (if not purchased): In the reaction flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place sec-butyl bromide (1.1 eq) dissolved in anhydrous THF. Add a small amount of the bromide solution to the magnesium and wait for the reaction to initiate (indicated by heat and color change). Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux. After addition, stir for an additional hour to ensure complete formation.

  • Addition of Ketone: Cool the freshly prepared Grignard reagent to 0°C. Dissolve 3,3-diethyl-2-pentanone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 24-48 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing via TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part B: Deoxygenation to the Final Alkane

Due to the extreme steric hindrance, direct reduction of the tertiary alcohol can be difficult. A Barton-McCombie deoxygenation is a suitable, albeit multi-step, method.

  • Thionoformate Formation: React the crude alcohol from Part A with a thiocarbonylating agent (e.g., thiophosgene (B130339) or O-phenyl chlorothionoformate) in the presence of a base like DMAP to form the corresponding thiocarbonyl derivative.

  • Radical Reduction: Treat the thiocarbonyl intermediate with a radical initiator (like AIBN) and a radical source/reducing agent (like tributyltin hydride or the less toxic tris(trimethylsilyl)silane) in a refluxing solvent such as toluene.

  • Purification: After the reaction is complete, the crude product must be carefully purified. This will likely involve removing the tin or silicon byproducts followed by fractional distillation and/or preparative GC to isolate the final, high-purity this compound.

References

Technical Support Center: Synthesis of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Diethyl-2,4-dimethylpentane. This guide is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: A widely applicable method for synthesizing highly branched alkanes like this compound is a two-step process. The first step involves a Grignard reaction between an appropriate ketone and a Grignard reagent to construct the carbon skeleton and form a tertiary alcohol. The second step is the reduction of this tertiary alcohol to the final alkane. For this compound, a feasible approach is the reaction of ethylmagnesium bromide with 2,4-dimethyl-3-pentanone (B156899) (diisopropyl ketone) to form 3,3-diethyl-2,4-dimethylpentan-3-ol, followed by dehydration to an alkene and subsequent catalytic hydrogenation.

Q2: Why is direct coupling, such as the Wurtz reaction, not recommended for synthesizing this compound?

A2: The Wurtz reaction, which couples two alkyl halides using sodium metal, is generally inefficient for producing unsymmetrical or sterically hindered alkanes.[1][2] When different alkyl halides are used, a mixture of products is formed, which is difficult to separate.[2] Furthermore, the reaction is prone to side reactions like elimination, especially with bulky alkyl groups, leading to low yields of the desired alkane.[1][2]

Q3: What are the main challenges in the Grignard synthesis of the tertiary alcohol precursor?

A3: The primary challenges stem from steric hindrance. The reaction of a Grignard reagent with a sterically hindered ketone, such as diisopropyl ketone, can be slow.[3] A significant side reaction is enolization, where the Grignard reagent acts as a base and deprotonates the ketone, leading to the recovery of the starting ketone after workup.[2][3] Another potential side reaction is the Wurtz coupling of the Grignard reagent with the unreacted alkyl halide.[2]

Q4: What purification methods are suitable for the final product, this compound?

A4: Given that the final product is a non-polar alkane, purification can be achieved by several methods. Fractional distillation is effective if the boiling points of the desired product and any impurities are sufficiently different.[4] Column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is also a very effective method for removing any remaining polar impurities from the reaction sequence.[5]

Troubleshooting Guides

Problem 1: Low Yield of Tertiary Alcohol in the Grignard Reaction
Symptom Possible Cause Solution
Low or no product formation; starting ketone is recovered. Enolization: The Grignard reagent is acting as a base rather than a nucleophile due to steric hindrance from the ketone.[3][6]Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can sometimes favor nucleophilic addition over enolization. The addition of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition.[2]
Low or no product formation; starting alkyl halide is not fully consumed. Inactive Magnesium: The magnesium surface may be coated with magnesium oxide, preventing the initiation of the Grignard reagent formation.Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication.[2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent.[2]
Formation of a significant amount of a higher molecular weight alkane byproduct. Wurtz Coupling: The Grignard reagent is coupling with the unreacted alkyl halide.Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.[2]
Reaction fails to initiate. Presence of moisture: Grignard reagents are highly reactive with protic solvents like water.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) for the reaction.
Problem 2: Incomplete Dehydration of the Tertiary Alcohol
Symptom Possible Cause Solution
Presence of starting alcohol in the product mixture. Insufficiently strong acid or low temperature: The conditions are not harsh enough to promote the elimination of water.Use a stronger acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[7] Ensure the reaction is heated to the appropriate temperature for the dehydration of tertiary alcohols (typically 25–80 °C).[7][8]
Formation of multiple alkene isomers. Carbocation rearrangement: Although less likely with a tertiary carbocation, rearrangement to an equally or more stable carbocation can occur, leading to different alkene products.This is an inherent possibility in E1 reactions.[8] The major product will likely be the most thermodynamically stable (most substituted) alkene (Zaitsev's rule).[7] Purification by fractional distillation or chromatography may be necessary to isolate the desired isomer.
Problem 3: Incomplete Hydrogenation of the Alkene
Symptom Possible Cause Solution
Presence of the alkene intermediate in the final product. Catalyst poisoning or deactivation: Impurities in the reaction mixture (e.g., sulfur compounds) can poison the catalyst. The catalyst may also lose activity over time.Ensure the alkene intermediate is sufficiently pure before hydrogenation. Use a fresh batch of catalyst (e.g., Palladium on carbon, Platinum oxide).
Slow or incomplete reaction. Steric hindrance: Highly substituted alkenes can be slow to hydrogenate due to steric hindrance preventing access to the catalyst surface.[9]Increase the hydrogen pressure and/or the reaction temperature. Increase the catalyst loading. Consider using a more active catalyst system, such as Crabtree's catalyst for hindered alkenes.[9]

Experimental Protocols

Protocol 1: Synthesis of 3,3-diethyl-2,4-dimethylpentan-3-ol via Grignard Reaction
  • Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.[2]

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[2]

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of 2,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Workup:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration of 3,3-diethyl-2,4-dimethylpentan-3-ol
  • Place the crude tertiary alcohol in a round-bottom flask with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as concentrated phosphoric acid or a few drops of concentrated sulfuric acid.[10]

  • Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically between 50-80°C).[7]

  • The resulting alkene will distill as it is formed. Collect the distillate.

  • Wash the collected distillate with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) and purify by distillation if necessary.

Protocol 3: Catalytic Hydrogenation of the Alkene
  • Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).[11]

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by fractional distillation or column chromatography on silica gel using hexanes as the eluent.

Data Presentation

Table 1: Representative Yields for Steps in Branched Alkane Synthesis

Reaction Step Substrates Conditions Typical Yield (%) Reference
Grignard Reagent FormationAlkyl Halide + MgAnhydrous Ether/THF, Reflux>85[2]
Grignard Addition to KetoneGrignard Reagent + Hindered Ketone0°C to RT, Anhydrous Ether40-70[2][3]
Dehydration of Tertiary AlcoholTertiary AlcoholH₂SO₄ or H₃PO₄, Heat70-90[7][10]
Catalytic HydrogenationHindered Alkene + H₂Pd/C or PtO₂, 1-4 atm H₂>95[11][12]

Note: Yields are highly dependent on the specific substrates, reaction scale, and purity of reagents.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Ethyl Bromide + Mg in dry Ether C Grignard Addition (0°C to RT) A->C B 2,4-Dimethyl-3-pentanone B->C D Aqueous Workup (NH4Cl) C->D E Crude Tertiary Alcohol (3,3-diethyl-2,4-dimethylpentan-3-ol) D->E F Crude Tertiary Alcohol E->F G Acid-Catalyzed Dehydration (Heat) F->G H Alkene Intermediate G->H I Alkene Intermediate H->I J Catalytic Hydrogenation (H2, Pd/C) I->J K Purification (Distillation/Chromatography) J->K L This compound K->L competing_pathways cluster_desired Desired Pathway cluster_side Side Reaction Ketone Diisopropyl Ketone + EtMgBr Addition Nucleophilic Addition Ketone->Addition Desired Enolization Enolization (Base) Ketone->Enolization Competing Alkoxide Tertiary Alkoxide Addition->Alkoxide Enolate Enolate Enolization->Enolate

References

Technical Support Center: Alkylation of Pentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of pentane (B18724) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of pentane derivatives?

A1: During the alkylation of pentane derivatives, several side reactions can occur, depending on the specific substrate and reaction conditions. The most prevalent include:

  • Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][2] This is particularly common in Friedel-Crafts reactions where the introduced alkyl group activates the aromatic ring.[2]

  • Rearrangement: Carbocation intermediates, especially in Friedel-Crafts alkylations, are prone to rearrangement to form more stable carbocations, leading to isomeric products.[2][3]

  • Isomerization: The pentane chain itself or substituents on a ring can isomerize under acidic or high-temperature conditions.

  • Elimination: Under basic conditions, elimination reactions can compete with the desired substitution, especially with secondary or tertiary pentyl halides.

  • Polymerization: Highly reactive substrates or harsh reaction conditions can lead to the formation of polymeric tars, reducing the yield of the desired product.[1]

  • O- vs. C-Alkylation: For substrates with multiple nucleophilic centers, such as dicarbonyl compounds (e.g., pentane-2,4-dione), alkylation can occur at either a carbon or an oxygen atom, leading to a mixture of products.[4]

Q2: My Friedel-Crafts alkylation using a pentyl halide is giving a mixture of isomers. What is happening and how can I fix it?

A2: This is a classic issue caused by carbocation rearrangement.[2][3] For example, attempting to alkylate benzene (B151609) with 1-chloropentane (B165111) and AlCl₃ will result in a mixture of pentylbenzene (B43098) isomers, with 2-phenylpentane (B179501) and 3-phenylpentane often being major products. This occurs because the initially formed primary carbocation rearranges via hydride shifts to more stable secondary carbocations before attacking the benzene ring.

Solution: To avoid this, use Friedel-Crafts acylation followed by a reduction step.[2][5] First, acylate the aromatic ring with an appropriate acyl halide (e.g., pentanoyl chloride). The resulting acylium ion does not rearrange. The ketone product can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen (Zn-Hg/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[5]

Q3: I am trying to perform a mono-alkylation on a pentane derivative with multiple reactive sites, but I'm getting di- or tri-substituted products. How can I improve selectivity?

A3: Achieving selective mono-alkylation requires careful control of reaction conditions to prevent over-alkylation.[6]

  • Stoichiometry: Use a large excess of the pentane derivative substrate relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted substrate molecule.

  • Slow Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event.

  • Lower Temperature: Reducing the reaction temperature decreases the overall reaction rate and can enhance selectivity.[7]

  • Choice of Base/Solvent: For N-alkylation of amines, using specific base-solvent combinations, such as cesium carbonate in DMF or DMSO, has been shown to be effective for selective mono-alkylation.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Alkylation of a Pentane Dicarbonyl Compound

If you are experiencing low yields when alkylating a compound like pentane-2,4-dione, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Competing O-Alkylation The enolate intermediate can be alkylated at the oxygen or the carbon. To favor C-alkylation, use a strong, bulky base like LDA at low temperatures (-78 °C) to form the kinetic enolate. Protic solvents can also favor C-alkylation by solvating the oxygen atom of the enolate.[8]
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the dicarbonyl compound. Switch to a stronger base (e.g., NaH, LDA). Ensure the base is fresh and has been handled under anhydrous conditions.
Poorly Reactive Alkylating Agent The reactivity of pentyl halides follows the trend: I > Br > Cl. If using a chloride, consider switching to the bromide or iodide equivalent.[9]
Moisture in the Reaction Water will quench the enolate intermediate and deactivate strong bases. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]
Issue 2: Formation of Polymeric Tar in Friedel-Crafts Alkylation

The formation of dark, tarry material indicates uncontrolled polymerization, a common side reaction with highly activated substrates or harsh conditions.[1]

Start Dark, Tarry Material Observed Check1 Is the reaction temperature too high? Start->Check1 Check2 Is the catalyst too active or concentration too high? Start->Check2 Check3 Is the substrate highly activated? Start->Check3 Solution1 Lower the reaction temperature. Maintain strict temperature control. Check1->Solution1 Yes Solution2 Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃). Reduce catalyst stoichiometry. Check2->Solution2 Yes Solution3 Use Friedel-Crafts Acylation followed by reduction. The acyl group is deactivating, preventing polymerization. Check3->Solution3 Yes A Prepare Anhydrous Setup (Flame-dried flask, N₂ atm) B Add NaH and anhydrous THF A->B C Cool to 0 °C B->C D Add Pentane-2,4-dione (Enolate Formation) C->D E Add Pentyl Halide (Alkylation) D->E F Warm to RT, then Reflux E->F G Cool to 0 °C (Quench with NH₄Cl) F->G H Aqueous Workup (Extraction with Ether) G->H I Dry, Concentrate, and Purify (Column Chromatography) H->I

References

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Crowded Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges of synthesizing sterically crowded molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that can arise during the synthesis of sterically hindered molecules and offers potential solutions.

Issue 1: Low or No Reaction Yield

You are attempting a reaction with a sterically hindered substrate and observing a low yield or no product formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Steric Hindrance Preventing Reagent Approach Increase Reaction Temperature: Providing more kinetic energy can help overcome the activation energy barrier imposed by steric hindrance.[1] Prolong Reaction Time: Allow more time for the reactants to orient correctly for a successful reaction. Monitor progress using techniques like TLC or LC-MS.[1] Use Less Sterically Hindered Reagents: If possible, consider if alternative, smaller reagents can be used.[1][2] High-Pressure Synthesis: Applying high pressure can significantly accelerate reactions and overcome steric barriers by reducing the volume of the transition state.[3][4][5][6]
Poor Reagent/Catalyst Activity Optimize Catalyst/Ligand System: For metal-catalyzed reactions, screen different ligands. Bulky, electron-rich ligands can create a more accessible catalytic center.[7][8][9] For example, in Buchwald-Hartwig amination, bulky phosphine (B1218219) ligands are effective for coupling hindered substrates.[8] Increase Catalyst Loading: A higher catalyst concentration may improve the reaction rate.
Suboptimal Reaction Conditions Solvent Selection: The choice of solvent can impact reaction rates.[7] For SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly.[10] Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for hindered systems.[11][12]
Issue 2: Undesired Side Reactions or Poor Selectivity

The desired product is formed, but significant amounts of side products are also generated, complicating purification and reducing the overall yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Multiple Reactive Sites Use of Protecting Groups: Employ bulky protecting groups to temporarily block reactive sites that are not intended to participate in the reaction.[7] The tert-butyldimethylsilyl (TBDMS) group is a common bulky protecting group for alcohols.[7] Intramolecular Reactions: Designing a synthesis that favors an intramolecular reaction can be highly effective in overcoming intermolecular steric hindrance and improving selectivity.[13]
Lack of Regio- or Stereoselectivity Chiral Catalysts/Auxiliaries: For stereoselective synthesis, utilize chiral catalysts or auxiliaries to direct the reaction towards the desired stereoisomer. Rational Ligand Design: The shape and size of ligands in metal-catalyzed reactions can be tailored to control selectivity.[7]
Isomerization or Decomposition Milder Reaction Conditions: If possible, lower the reaction temperature or use a less aggressive catalyst to minimize decomposition or isomerization of the product.

Frequently Asked Questions (FAQs)

Here are some common questions regarding steric hindrance in organic synthesis.

Q1: What is steric hindrance?

A: Steric hindrance is a phenomenon that occurs when the bulky size or spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[2][14] This obstruction can slow down or even prevent reactants from approaching each other to form the necessary transition state, thereby affecting the reaction rate and outcome.[2][8][14]

Q2: How can I quantitatively assess the degree of steric hindrance?

A: While direct quantitative measurement in a reaction context is complex, computational chemistry methods can be used to model the transition state and calculate the steric energy. Experimentally, comparing the reaction rates of a series of substrates with varying degrees of steric bulk can provide a relative measure of steric hindrance.

Q3: When is it advantageous to introduce steric hindrance?

A: Strategically introducing bulky groups can be a powerful tool to control selectivity in a reaction.[7] For instance, it can be used to favor a particular regioisomer or to prevent unwanted side reactions by blocking access to certain reactive sites.[7]

Q4: Are there specific types of reactions that are particularly sensitive to steric hindrance?

A: Yes, SN2 reactions are highly sensitive to steric hindrance at the reaction center.[15][16] As the substitution around the electrophilic carbon increases from primary to secondary to tertiary, the rate of SN2 reaction decreases significantly.[16] Conversely, SN1 reactions are less affected by steric hindrance at the substrate because the formation of a planar carbocation intermediate alleviates the steric strain.[10]

Q5: Can intramolecular reactions help overcome steric hindrance?

A: Yes, intramolecular reactions can be a very effective strategy.[13] When the reacting groups are part of the same molecule, the entropic barrier is significantly lower, and the reaction can proceed even in cases where the analogous intermolecular reaction would be prohibitively slow due to steric hindrance.[13]

Key Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of a Sterically Hindered Pyrrole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a microwave-safe vial, combine the sterically hindered amine (1.0 mmol) and the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).[11]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrrole.[11]

General Protocol for Buchwald-Hartwig Amination with a Sterically Hindered Amine

This protocol is a general guideline and should be optimized for specific substrates and ligands.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sterically hindered amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_solutions Potential Solutions Start Low Yield in Sterically Hindered Reaction Conditions Modify Reaction Conditions Start->Conditions Reagents Change Reagents/Catalysts Start->Reagents Advanced Advanced Techniques Start->Advanced Temp Increase Temperature Conditions->Temp Time Prolong Time Conditions->Time Ligand Bulky Ligand Reagents->Ligand Protect Protecting Group Reagents->Protect Pressure High Pressure Advanced->Pressure Microwave Microwave Synthesis Advanced->Microwave

Caption: Troubleshooting workflow for low-yield reactions.

reaction_pathways Reactants Reactants (Sterically Hindered) Intermolecular Intermolecular Pathway Reactants->Intermolecular High Activation Energy Intramolecular Intramolecular Pathway Reactants->Intramolecular Lower Activation Energy Product Desired Product Intermolecular->Product Slow Intramolecular->Product Fast

Caption: Comparison of inter- and intramolecular pathways.

References

optimizing reaction conditions for the synthesis of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of branched alkanes. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during the synthesis of branched alkanes via common methods such as hydroisomerization, catalytic cracking, and Friedel-Crafts alkylation.

Hydroisomerization

Q1: My hydroisomerization reaction is producing a high yield of cracked products instead of the desired branched isomers. What are the likely causes and how can I fix this?

A1: Excessive cracking is a common issue in hydroisomerization and is often related to reaction temperature and catalyst acidity. Both isomerization and cracking reactions are catalyzed by Brønsted acid sites on the catalyst.[1]

  • High Reaction Temperature: Isomerization of long-chain hydrocarbons is favored at lower temperatures. For noble metal catalysts like platinum (Pt), optimal temperatures are typically around 230–240 °C. For transition metal catalysts, temperatures are slightly higher, around 300 °C.[2] Increasing the temperature beyond the optimal range can lead to a higher rate of hydrocracking, reducing the selectivity for branched isomers.

  • Catalyst Acidity: The balance between the metal and acid sites on the bifunctional catalyst is crucial. A high density of strong acid sites can promote cracking over isomerization. Consider using a catalyst with optimized acidity. For example, modifying zeolites by dealumination or using composite materials can enhance isomer yields.[2]

Q2: How does the carbon chain length of the starting n-alkane affect the hydroisomerization reaction?

A2: Generally, long-chain hydrocarbons are more reactive than short-chain hydrocarbons in hydroisomerization.[2] For instance, a comparative study on Pt-ZSM-22 showed the highest isomer yield for C10 alkanes at 230 °C, while for C19 alkanes, a higher yield was obtained at 240 °C.[2] This suggests that reaction conditions may need to be adjusted based on the specific feedstock.

Catalytic Cracking

Q3: I am not achieving the desired selectivity for branched alkanes in my catalytic cracking process. How can I optimize this?

A3: The selectivity towards branched alkanes in catalytic cracking is influenced by the catalyst type and reaction conditions.

  • Catalyst Choice: Zeolite catalysts are commonly used and are chosen to yield a high percentage of hydrocarbons with 5 to 10 carbon atoms, which are useful for gasoline.[3][4] These catalysts promote the formation of branched alkanes.[4][5]

  • Reaction Mechanism: Catalytic cracking proceeds through carbocation intermediates on the catalyst surface.[4][5] The formation of these branched-chain alkanes is a key advantage over thermal cracking, which primarily produces straight-chain alkanes and alkenes.[5] The reaction pathway can be influenced by the catalyst's pore structure and acidity.

Q4: My catalyst is deactivating quickly during catalytic cracking. What is the cause and how can it be mitigated?

A4: Catalyst deactivation in catalytic cracking is primarily caused by the deposition of coke, which consists of high molecular weight, low-volatility hydrocarbons that block the active sites of the catalyst. To address this, industrial processes typically include a regeneration step where the spent catalyst is reactivated by burning off the coke in the presence of air.

Friedel-Crafts Alkylation

Q5: I performed a Friedel-Crafts alkylation to produce a straight-chain alkylbenzene, but I obtained a branched isomer as the major product. Why did this happen?

A5: This is a very common issue caused by carbocation rearrangement. The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation via a hydride or methyl shift.[6][7] For example, reacting benzene (B151609) with 1-chloropropane (B146392) is expected to yield n-propylbenzene, but the primary carbocation rearranges to a more stable secondary carbocation, leading to isopropylbenzene as the major product.[6]

Q6: How can I prevent carbocation rearrangements in Friedel-Crafts alkylation?

A6: The most effective way to avoid carbocation rearrangements is to use Friedel-Crafts acylation followed by a reduction step.[6][8] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[6] The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[6]

Q7: My Friedel-Crafts alkylation reaction is not working at all. What are some potential reasons for the failure?

A7: Several factors can inhibit a Friedel-Crafts alkylation reaction:

  • Deactivated Aromatic Ring: The reaction fails with aromatic rings that have strongly deactivating substituents like nitro groups (-NO₂), cyano groups (-CN), or acyl groups (-COR).[1][7]

  • Presence of Certain Functional Groups: Aromatic rings with -NH₂, -NHR, or -NR₂ groups are also unreactive because the lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[7]

  • Unsuitable Alkyl Halides: Vinyl and aryl halides cannot be used as they do not readily form carbocations.[9]

Data Presentation

Table 1: Influence of Catalyst and Temperature on n-Hexadecane Hydroisomerization

CatalystSi/Al RatioTemperature (°C)Conversion (%)Isomer Yield (%)Reference
1 wt% Pt-H-Beta112207032[2]
1.9 wt% Pt-H-Beta262209072[2]
Pt-HY (acid-leached)24.8-6753[2]
Pt-HY28.4-6242[2]

Table 2: Product Yields in Catalytic Cracking of n-Heptane

Catalyst FormulationLight Olefins Yield (%)C2 & C3 Selectivity (%)Alkene/Alkane RatioUndesired C1-C5 Alkanes (%)Reference
ZY/ZM/K/B (20:20:30:30)24 - 6435~1.333[10]
ZY/ZM/K (20:20:60)24 - 6435~1.333[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation

This is a general protocol and should be optimized for specific substrates.

1. Reagent Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place the aromatic substrate and a suitable solvent (e.g., carbon disulfide, nitrobenzene, or an excess of the aromatic substrate).[1]

  • Cool the flask in an ice bath.[1]

2. Catalyst Addition:

  • Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the stirred mixture.[1]

3. Alkylating Agent Addition:

  • Add the alkyl halide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.[1]

4. Reaction Monitoring:

  • After the addition is complete, continue stirring at the appropriate temperature for the designated reaction time. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

5. Work-up:

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[1]

  • Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[1]

6. Purification:

  • Purify the crude product by fractional distillation, recrystallization, or column chromatography.[1]

Protocol 2: Laboratory Scale Catalytic Cracking of Liquid Paraffin (B1166041)

This procedure demonstrates the principles of catalytic cracking.

1. Apparatus Setup:

  • Set up a horizontal boiling tube containing mineral wool soaked in liquid paraffin at the bottom and a catalyst (e.g., pumice stone or porous pot) in the middle.[11]

  • Connect a delivery tube from the boiling tube to a gas collection system over water (e.g., an inverted test tube in a trough of water).[11]

2. Heating:

  • Strongly heat the catalyst in the middle of the tube with a Bunsen burner until it is red hot.[11]

  • Gently heat the liquid paraffin to produce vapor which will pass over the hot catalyst.[11]

3. Gas Collection:

  • Collect the gaseous products by displacing the water in the inverted test tube.[11]

4. Product Analysis:

  • The collected gas can be tested for unsaturation (presence of alkenes) by shaking with bromine water, which will be decolorize in the presence of double bonds.[12]

Visualizations

experimental_workflow_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants (Aromatic Substrate, Solvent) add_catalyst Add Lewis Acid Catalyst prep_reagents->add_catalyst add_alkyl_halide Add Alkyl Halide add_catalyst->add_alkyl_halide monitor_reaction Monitor by TLC add_alkyl_halide->monitor_reaction quench Quench with Acid/Ice monitor_reaction->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Workflow for a typical Friedel-Crafts alkylation experiment.

troubleshooting_carbocation_rearrangement decision decision cause Cause: Carbocation Rearrangement decision->cause Rearrangement Confirmed issue Issue: Wrong Isomer Formed issue->decision Analysis solution Solution: Acylation-Reduction cause->solution protocol 1. Friedel-Crafts Acylation 2. Reduction (Clemmensen/Wolff-Kishner) solution->protocol

References

Technical Support Center: Troubleshooting Peak Tailing for 3,3-Diethyl-2,4-dimethylpentane in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 3,3-Diethyl-2,4-dimethylpentane. This document provides a structured approach to troubleshooting, with detailed methodologies and frequently asked questions to help you resolve common problems and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a highly branched, high molecular weight alkane like this compound, this is a common issue. It is problematic because it can reduce the resolution between closely eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant problem that requires investigation.[3]

Q2: What are the primary causes of peak tailing for a non-polar compound like this compound?

A2: While alkanes are non-polar, peak tailing can still occur due to several factors. The most common causes are related to physical issues within the GC system or sub-optimal chromatographic conditions rather than strong chemical interactions.[3] Key factors include:

  • Active Sites: Unwanted interactions with surfaces in the inlet liner, column, or detector.[1] Even though alkanes are non-polar, they can still interact with active silanol (B1196071) groups that may be present in the system.[3]

  • Column Issues: Contamination or degradation of the column's stationary phase, or improper column installation (e.g., poor column cut, incorrect insertion depth).[1][4]

  • Sub-optimal Method Parameters: An incorrect inlet temperature, a slow temperature ramp, or an inappropriate carrier gas flow rate can lead to band broadening.[1][5]

  • System Contamination: Residues from previous samples can accumulate in the inlet or at the head of the column.[6][7]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach, starting with the most common and easily correctable issues, is the most effective way to troubleshoot.[1] A good first step is to perform routine inlet maintenance, which includes replacing the liner and septum, as these are frequent sources of contamination and activity.[1][6] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[8] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.[1]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.

Guide 1: Diagnosing and Resolving Inlet and Column Installation Issues

Q: I've noticed that all the peaks in my chromatogram, including the solvent peak, are tailing. What should I investigate first?

A: When all peaks in a chromatogram exhibit tailing, the cause is often a physical issue within the GC system rather than a chemical one.[3][4] This "indiscriminate" tailing is frequently caused by a disruption in the carrier gas flow path.[9]

Troubleshooting Workflow:

G start All Peaks Tailing check_installation Check Column Installation (Cut & Depth) start->check_installation check_liner Inspect & Replace Inlet Liner check_installation->check_liner Proper resolve_installation Re-cut & Re-install Column check_installation->resolve_installation Improper check_leaks Perform Leak Check check_liner->check_leaks Clean resolve_liner Install New, Deactivated Liner check_liner->resolve_liner Contaminated resolve_leaks Tighten Fittings & Replace Ferrules check_leaks->resolve_leaks Leak Detected end Peak Shape Improved resolve_installation->end resolve_liner->end resolve_leaks->end

Caption: Troubleshooting workflow for indiscriminate peak tailing.

Troubleshooting Steps:

  • Improper Column Installation: A poorly cut or incorrectly positioned column is a very common cause of peak tailing.[4]

    • Poor Column Cut: A ragged or uneven cut at the column inlet can create turbulence in the carrier gas flow, leading to peak tailing.[4][10] The column should have a clean, 90-degree cut.[3]

    • Incorrect Insertion Depth: If the column is too high or too low in the inlet, it can create "dead volumes" where the sample can be held up, causing tailing.[4][9]

  • Contaminated or Active Inlet Liner: The inlet liner can become contaminated with non-volatile residues from previous injections.[3] These residues can act as active sites, interacting with the analyte and causing peak tailing.[1]

Experimental Protocols:

Protocol 1: Column Re-installation

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 40°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully loosen the column nut at the inlet and remove the column.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 10-20 cm from the end. Gently flex the column to create a clean, square break. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[2]

  • Install the Column: Carefully insert the column into the inlet to the correct depth according to your instrument manufacturer's instructions. Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[1] Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting using an electronic leak detector.

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[11]

Protocol 2: Inlet Liner and Septum Replacement

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn off the carrier gas.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]

Guide 2: Optimizing GC Method Parameters

Q: I've performed inlet maintenance and re-installed my column, but the peak for this compound is still tailing. Could my method parameters be the issue?

A: Yes, sub-optimal GC method parameters can significantly contribute to peak tailing, especially for high molecular weight compounds.[1]

Troubleshooting Steps:

  • Inlet Temperature: An inlet temperature that is too low can result in incomplete or slow vaporization of this compound, leading to peak tailing.[1][12]

  • Oven Temperature Program: A temperature ramp that is too slow can cause the peak to broaden as it moves through the column.[5]

  • Carrier Gas Flow Rate: A flow rate that is too low can also lead to broader peaks.[12]

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak distortion that can appear as tailing.[11]

Data Presentation:

ParameterSub-optimal ConditionRecommended Adjustment for this compoundRationale
Inlet Temperature Too lowIncrease in 10-20°C incrementsEnsures rapid and complete vaporization of the analyte.[12]
Oven Temperature Ramp < 10°C/minIncrease to 15-25°C/minReduces the time the analyte spends in the column, minimizing band broadening.[5]
Carrier Gas Flow Rate Below optimumAdjust to the optimal linear velocity for the carrier gas and column dimensionsOptimizes efficiency and reduces peak broadening.[5]
Injection Volume > 1 µL (splitless)Reduce to 0.5-1 µL or use a higher split ratioPrevents column overload.[11]

Experimental Protocol: Method Optimization

  • Establish a Baseline: Analyze a standard of this compound using your current method and record the peak asymmetry and width.

  • Adjust One Parameter at a Time: Systematically adjust one of the parameters listed in the table above.

  • Analyze and Compare: After each adjustment, re-analyze the standard and compare the peak shape to the baseline.

  • Iterate: Continue to make small adjustments until a symmetrical peak shape is achieved.

  • Verify: Once an optimal set of parameters is found, confirm the reproducibility by performing multiple injections.

By following these troubleshooting guides and understanding the potential causes of peak tailing, you can systematically diagnose and resolve issues in the GC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Separation of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for separating isomers of undecane (B72203) (C11H24). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to optimize your separation workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C11H24 isomers so challenging?

A1: The separation of the 159 structural isomers of undecane (C11H24) is difficult due to their similar physicochemical properties.[1][2] Isomers share the same molecular formula and weight, which means techniques relying on mass differences are ineffective.[3] Furthermore, their boiling points and polarities can be very close, making conventional separation methods like fractional distillation energy-intensive and often economically unfeasible.[4][5] Achieving successful separation requires highly selective techniques that can differentiate subtle structural differences, such as the degree of branching.[1][6]

Q2: What are the most common analytical techniques for separating C11H24 isomers?

A2: High-resolution capillary gas chromatography (GC) is the primary and most powerful technique for separating volatile hydrocarbon isomers like those of undecane.[2][6] For enhanced identification, GC is often coupled with mass spectrometry (GC-MS).[2] Other specialized techniques include supercritical fluid chromatography (SFC), which is suitable for thermally labile compounds, and adsorption-based methods using shape-selective materials like zeolites.[7][8]

Q3: How does the structure of an undecane isomer affect its elution order in gas chromatography?

A3: In gas chromatography with a nonpolar stationary phase, the elution order of C11H24 isomers is primarily determined by their boiling points and molecular shape.[2] Increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the surface area for intermolecular van der Waals forces, resulting in lower boiling points.[1] Consequently, more branched isomers tend to be more volatile and have shorter retention times than the linear n-undecane or less branched isomers.[2]

Q4: What is the role of zeolites in separating C11H24 isomers?

A4: Zeolites are microporous crystalline materials that can separate alkane isomers based on molecular sieving.[9][10] Their pores have dimensions similar to the size of small molecules, allowing them to selectively adsorb or reject isomers based on their shape and size.[9][11] For instance, zeolites like 5A can separate linear alkanes from their branched counterparts.[8][12] The choice of zeolite topology is crucial for achieving the desired separation based on either adsorption equilibrium or kinetics.[10]

Q5: Can supercritical fluid chromatography (SFC) be used for undecane isomer separation?

A5: Yes, supercritical fluid chromatography (SFC) is a viable technique for separating isomeric compounds, including alkanes.[7] SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[13] This technique is particularly advantageous for separating thermally labile substances as it can be operated at lower temperatures than GC.[13] The properties of the supercritical fluid allow for faster separations with higher diffusion rates compared to HPLC.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of C11H24 isomers, with a focus on gas chromatography (GC).

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

  • Symptom: Chromatogram shows overlapping or poorly defined peaks for different C11H24 isomers.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: The stationary phase may not be selective enough. For alkane isomers, a non-polar stationary phase is generally effective.[2] Consider using a column with a different stationary phase chemistry or a longer column for higher efficiency.[14]

    • Incorrect Temperature Program: The oven temperature program may be too fast or the initial temperature too high. Optimize the temperature ramp to enhance separation. A slower ramp rate can improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas affects column efficiency. Check and adjust the flow rate to the optimum for your column dimensions and carrier gas type.[15]

    • Column Overloading: Injecting too much sample can lead to peak fronting and poor resolution.[16] Reduce the injection volume or use a higher split ratio.[17]

Issue 2: Peak Tailing

  • Symptom: Peaks are asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing for certain compounds. Ensure all components of the flow path are inert.[17]

    • Column Contamination or Degradation: The stationary phase may be degraded or contaminated. Condition the column at a high temperature or, if necessary, replace it.[16]

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak shape issues. Reinstall the column according to the manufacturer's instructions.[17]

Issue 3: Irreproducible Retention Times

  • Symptom: The retention times of the isomer peaks vary significantly between runs.

  • Possible Causes & Solutions:

    • Leaks in the System: Leaks in the carrier gas lines, septum, or fittings can cause fluctuations in flow and pressure, leading to unstable retention times.[18] Perform a leak check of the GC system.

    • Unstable Oven Temperature: Poor temperature control of the GC oven will directly impact retention times. Verify the oven's temperature stability.

    • Inconsistent Injection Technique: Variations in manual injection speed or volume can affect retention time reproducibility. An autosampler is recommended for precise injections.

Troubleshooting Decision Tree

G start Problem Identified resolution Poor Resolution start->resolution tailing Peak Tailing start->tailing retention Irreproducible Retention start->retention res_q1 Is column appropriate? resolution->res_q1 tail_q1 Are there active sites? tailing->tail_q1 ret_q1 Are there system leaks? retention->ret_q1 res_a1_no Change column/phase res_q1->res_a1_no No res_q2 Is temp. program optimized? res_q1->res_q2 Yes res_a2_no Optimize ramp rate res_q2->res_a2_no No res_q3 Is flow rate optimal? res_q2->res_q3 Yes res_a3_no Adjust flow rate res_q3->res_a3_no No res_q4 Is there overloading? res_q3->res_q4 Yes res_a4_yes Reduce sample amount res_q4->res_a4_yes Yes tail_a1_yes Use inert liner/column tail_q1->tail_a1_yes Yes tail_q2 Is column contaminated? tail_q1->tail_q2 No tail_a2_yes Condition or replace column tail_q2->tail_a2_yes Yes ret_a1_yes Perform leak check ret_q1->ret_a1_yes Yes ret_q2 Is oven temp. stable? ret_q1->ret_q2 No ret_a2_no Verify oven stability ret_q2->ret_a2_no No

Caption: A decision tree for troubleshooting common GC issues.

Quantitative Data

The separation of C11H24 isomers is highly dependent on their physical properties. The following table summarizes key data for n-undecane and a selection of its branched isomers.

Table 1: Physical Properties of Selected C11H24 Isomers

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-UndecaneUndecane196-260.740
2-Methyldecane2-Methyldecane189.3-0.737
3-Methyldecane3-Methyldecane188.1 - 189.1-92.90.742
4-Methyldecane4-Methyldecane188.7-0.741
5-Methyldecane5-Methyldecane186.1-57.06 (est.)0.742
2,3-Dimethylnonane2,3-Dimethylnonane186-57.06 (est.)0.7438
Data sourced from BenchChem[19]

Experimental Protocols

Protocol 1: Separation of C11H24 Isomers by Gas Chromatography (GC)

This protocol outlines a general method for the analytical separation of C11H24 isomers.

  • Objective: To separate a mixture of C11H24 isomers into individual components for identification and quantification.

  • Materials:

    • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • High-resolution capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier gas (Helium or Hydrogen), high purity.

    • Sample containing a mixture of C11H24 isomers.

    • Volatile solvent (e.g., hexane (B92381) or pentane) for sample dilution.

  • Procedure:

    • Sample Preparation:

      • Prepare individual standards of available undecane isomers at a concentration of approximately 100 µg/mL in a volatile solvent.[6]

      • Dilute the unknown isomer mixture in the same solvent to a final concentration within the linear range of the detector.[6]

      • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[6]

    • Instrument Setup:

      • Install the appropriate GC column in the gas chromatograph.[6]

      • Condition the column according to the manufacturer's instructions to ensure a stable baseline.[6]

      • Set the GC parameters (a typical starting point is provided in Table 2).

    • Analysis:

      • Inject 1 µL of the prepared standard or sample into the GC.[6]

      • Acquire the chromatogram and, if using a mass spectrometer, the corresponding mass spectra.[6]

    • Data Analysis:

      • Identify the isomers by comparing their retention times to those of the prepared standards.

      • For unambiguous identification, calculate Kovats Retention Indices (KI) and compare them to literature values.[2]

      • If using GC-MS, analyze the fragmentation patterns to confirm the branching structure of the isomers.[2]

Table 2: Example GC Method Parameters

ParameterSetting
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1
Column
Stationary Phase5% Phenyl-methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate5 °C/min
Final Temperature200 °C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature280 °C

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dilute Sample prep2 Filter Sample prep1->prep2 gc_inject Inject Sample into GC prep2->gc_inject gc_separate Separation on Column gc_inject->gc_separate gc_detect Detection (FID/MS) gc_separate->gc_detect data_chrom Obtain Chromatogram gc_detect->data_chrom data_id Identify Peaks data_chrom->data_id data_quant Quantify Components data_id->data_quant

Caption: A general workflow for the separation of C11H24 isomers.

References

Technical Support Center: Thermal Stability and Degradation of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the high-temperature stability and degradation of 3,3-Diethyl-2,4-dimethylpentane is limited in publicly available literature. The information provided below is based on the general principles of thermal decomposition (pyrolysis) of highly branched alkanes and is intended to serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound at high temperatures?

Highly branched alkanes, such as this compound, are generally less thermally stable than their linear counterparts. The rate of pyrolysis tends to increase with the degree of branching.[1][2][3][4] Decomposition is expected to become significant at temperatures above 400°C, with the rate increasing substantially at higher temperatures. The quaternary carbon atom in the 3-position is a point of steric strain, making the C-C bonds around it susceptible to cleavage.

Q2: What are the likely degradation products of this compound under high-temperature conditions?

The thermal degradation of alkanes, also known as pyrolysis or cracking, proceeds through a free-radical chain mechanism.[1][2][5] This involves the breaking of C-C and C-H bonds to form a mixture of smaller alkanes and alkenes.[1][2][4][5] For this compound, the initial bond cleavage is most likely to occur at the sterically hindered quaternary carbon center, leading to the formation of various smaller alkyl radicals. These radicals will then undergo further reactions to form a complex mixture of smaller, more stable hydrocarbons.

Illustrative Product Distribution from Pyrolysis

The following table presents a hypothetical distribution of degradation products at different temperatures. This is an illustrative example based on the expected fragmentation of the parent molecule. Actual product distribution will depend on specific experimental conditions such as temperature, pressure, and residence time.

Temperature (°C)Major Products (>10%)Minor Products (1-10%)Trace Products (<1%)
450 Propane, Propene, Isobutane, IsobuteneEthane, Ethene, MethanePentanes, Pentenes
550 Ethene, Propene, MethaneEthane, Propane, ButenesHydrogen, Acetylene
650 Methane, Ethene, HydrogenPropene, Acetylene, BenzeneToluene, Xylenes

Q3: What is the general mechanism for the thermal degradation of this compound?

The pyrolysis of alkanes follows a free-radical mechanism involving three main stages: initiation, propagation, and termination.

  • Initiation: At high temperatures, a C-C bond breaks homolytically to form two alkyl free radicals. The bond between the quaternary carbon and a tertiary or secondary carbon is a likely point of initial cleavage due to steric hindrance.

  • Propagation: The initial radicals can undergo a series of reactions, including:

    • β-scission: The radical breaks at the carbon-carbon bond beta to the radical center, producing an alkene and a smaller alkyl radical.

    • Hydrogen abstraction: The radical abstracts a hydrogen atom from another molecule of the parent alkane, forming a new, more stable alkane and a new alkyl radical.

  • Termination: Two free radicals combine to form a stable, non-radical product.

A simplified, proposed degradation pathway is illustrated in the diagram below.

Degradation_Pathway_of_3_3_Diethyl_2_4_dimethylpentane Parent This compound Initiation Initiation (Heat) Parent->Initiation Radical1 Ethyl Radical Initiation->Radical1 C-C Cleavage Radical2 2,4-Dimethyl-3-ethyl-3-pentyl Radical Initiation->Radical2 C-C Cleavage Propagation Propagation (β-scission, H-abstraction) Radical2->Propagation Products Smaller Alkanes and Alkenes (e.g., propene, isobutene, ethane) Propagation->Products Termination Termination Products->Termination FinalProducts Stable Products Termination->FinalProducts

Caption: Proposed free-radical degradation pathway for this compound.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible degradation results.

  • Possible Cause: Temperature fluctuations in the reactor.

    • Solution: Ensure the temperature control system is calibrated and stable. Use multiple thermocouples to monitor the temperature profile within the reactor.

  • Possible Cause: Inconsistent residence time of the sample in the heated zone.

    • Solution: Precisely control the flow rate of the carrier gas and the injection volume of the sample.

  • Possible Cause: Catalytic effects from the reactor walls.

    • Solution: Use an inert reactor material such as quartz. Prior to experiments, passivate the reactor surface by flowing a dilute stream of an inerting agent at high temperature.

Problem 2: Difficulty in identifying and quantifying degradation products.

  • Possible Cause: Co-elution of products in the gas chromatograph (GC).

    • Solution: Optimize the GC temperature program and use a column with a different stationary phase to improve separation.

  • Possible Cause: Low concentration of certain products.

    • Solution: Use a more sensitive detector, such as a mass spectrometer (MS), and consider pre-concentration techniques for trace products.

  • Possible Cause: Incorrect identification of isomers.

    • Solution: Use mass spectrometry (MS) for definitive identification based on fragmentation patterns. Compare retention times and mass spectra with those of known standards.

Problem 3: Formation of coke or solid deposits in the reactor.

  • Possible Cause: High reaction temperatures and long residence times can lead to secondary reactions that form polycyclic aromatic hydrocarbons and eventually coke.

    • Solution: Reduce the reaction temperature or the residence time. Introduce a small amount of steam or hydrogen to the carrier gas to inhibit coke formation.

Experimental Protocols

A. General Protocol for Pyrolysis of this compound

This protocol outlines a general procedure for studying the thermal degradation of this compound in a laboratory setting.

  • System Setup:

    • A flow reactor system is typically used, consisting of a temperature-controlled tubular reactor (e.g., quartz), a carrier gas supply (e.g., nitrogen or argon), a sample injection system (e.g., a syringe pump), and an analytical system (e.g., an online gas chromatograph with a flame ionization detector or mass spectrometer, GC-MS).

  • Experimental Procedure:

    • Inerting the System: Purge the reactor with an inert carrier gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to remove any air.

    • Heating: Heat the reactor to the desired pyrolysis temperature (e.g., 500°C) and allow it to stabilize.

    • Sample Injection: Introduce a known amount of this compound into the heated carrier gas stream at a constant rate using a syringe pump.

    • Product Collection and Analysis: The reactor effluent, containing the carrier gas and the degradation products, is directly and continuously sampled by an online GC-MS for separation, identification, and quantification of the products.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra and retention times with a spectral library and known standards.

    • Quantify the products by integrating the peak areas in the chromatogram and using response factors determined from calibration with standard compounds.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_setup System Setup cluster_analysis Analysis CarrierGas Inert Carrier Gas (e.g., N2) Reactor Heated Flow Reactor (e.g., Quartz Tube) CarrierGas->Reactor Sample This compound (Syringe Pump) Sample->Reactor GC Gas Chromatograph (GC) Reactor->GC Effluent MS Mass Spectrometer (MS) GC->MS Data Data Acquisition and Analysis MS->Data

Caption: General experimental workflow for the pyrolysis of this compound.

References

Technical Support Center: Purification of Synthetic 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 3,3-Diethyl-2,4-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of highly branched alkanes like this compound often proceeds through a multi-step process, commonly involving a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation. Potential impurities may include:

  • Unreacted Starting Materials: Such as the ketone precursor (e.g., 2,4-dimethyl-3-pentanone) and byproducts from the Grignard reagent.

  • Intermediate Alcohol: The tertiary alcohol (e.g., 3,3-diethyl-2,4-dimethylpentan-3-ol) may remain if the dehydration step is incomplete.

  • Alkene Intermediate: The corresponding alkene (e.g., 3,3-diethyl-2,4-dimethyl-1-pentene or 3,3-diethyl-2,4-dimethyl-2-pentene) can be present if hydrogenation is not carried to completion.

  • Isomeric Alkanes: Rearrangements during dehydration or incomplete stereoselective hydrogenation can lead to the formation of other C11 alkane isomers.

  • Solvent and Reagent Residues: Residual solvents (e.g., diethyl ether, THF) and other reagents used in the synthesis.

Q2: Which purification method is most effective for removing isomeric impurities?

A2: Separating alkane isomers is challenging due to their very similar boiling points and chemical properties.[1]

  • Fractional Distillation: This can be effective if there is a sufficient boiling point difference between the isomers. However, for isomers with very close boiling points, this method requires columns with a high number of theoretical plates and can be energy-intensive.[1]

  • Preparative Gas Chromatography (prep-GC): This is a highly effective technique for separating compounds with very similar boiling points, including isomers.[2][3] It is often used for high-purity isolations on a smaller scale.

Q3: Can I use liquid chromatography to purify this compound?

A3: Standard normal or reverse-phase liquid chromatography is generally not effective for the purification of non-polar compounds like alkanes. The lack of functional groups leads to very weak interactions with the stationary phase, resulting in poor separation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity. The gas chromatogram will show the presence of any volatile impurities, and the mass spectrometer can help in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect any remaining starting materials or intermediates with different chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to ensure the absence of hydroxyl (-OH) or carbonyl (C=O) functional groups from the alcohol and ketone precursors.

Troubleshooting Guides

Issue 1: Presence of a Carbonyl Peak in the FTIR Spectrum of the Final Product
Potential Cause Troubleshooting Step
Incomplete Grignard reaction.Ensure the Grignard reagent was freshly prepared and added in appropriate molar excess. Consider optimizing reaction time and temperature.
Inefficient purification.If using fractional distillation, ensure the column has a sufficient number of theoretical plates and the distillation is performed slowly to allow for proper separation. Consider using preparative GC for higher purity.
Issue 2: Broad Peak around 3300 cm⁻¹ in the FTIR Spectrum
Potential Cause Troubleshooting Step
Incomplete dehydration of the intermediate alcohol.Review the dehydration protocol. Ensure the acid catalyst is active and used in the correct concentration. Consider increasing the reaction temperature or time.
Insufficient washing of the organic layer.After the reaction, wash the organic layer thoroughly with water and brine to remove any residual acid and water-soluble impurities.
Issue 3: GC-MS Analysis Shows Multiple Alkane Isomers
Potential Cause Troubleshooting Step
Isomerization during dehydration.Use a milder dehydration agent or lower reaction temperatures to minimize carbocation rearrangements.
Non-selective hydrogenation catalyst.Ensure the use of a suitable hydrogenation catalyst and optimize reaction conditions (pressure, temperature) to favor the formation of the desired isomer.
Co-distillation of isomers.Due to very close boiling points, simple distillation is often insufficient.[4] Use a high-efficiency fractional distillation column or preparative GC for separation.[1][2]

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Estimated Boiling Point (°C)
This compound C₁₁H₂₄156.31~170-175
2,4-dimethyl-3-pentanone (Ketone Precursor)C₇H₁₄O114.19137-139
3,3-diethyl-2,4-dimethylpentan-3-ol (Alcohol Intermediate)C₁₁H₂₄O172.31~190-200
3,3-diethyl-2,4-dimethyl-1-pentene (Alkene Intermediate)C₁₁H₂₂154.30~165-170
Other C11 Alkane IsomersC₁₁H₂₄156.31160-180

Note: Boiling points are estimates based on structure and data for similar compounds, as experimental data for all specific compounds may not be readily available.

Experimental Protocols

Protocol: Purification by Fractional Distillation

This protocol is designed to remove impurities with significantly different boiling points, such as unreacted ketone precursor and the intermediate alcohol.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
  • Ensure all glass joints are properly sealed.

2. Distillation Procedure:

  • Place the crude this compound in the round-bottom flask with boiling chips.
  • Heat the flask gently.
  • Collect fractions based on the boiling point at the still head.
  • Fraction 1 (Low-boiling): Collect any components that distill below the expected boiling point of the product (e.g., residual solvents, ketone precursor).
  • Fraction 2 (Product): Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~170-175 °C).
  • Fraction 3 (High-boiling): Stop the distillation before higher boiling impurities (e.g., the alcohol intermediate) begin to distill.

3. Analysis:

  • Analyze each fraction by GC-MS to determine its composition and the purity of the product fraction.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps start Starting Materials (e.g., Ketone, Grignard Reagent) reaction Grignard Reaction & Dehydration/Hydrogenation start->reaction crude Crude Product Mixture reaction->crude distillation Fractional Distillation crude->distillation prep_gc Preparative GC (Optional, for high purity) distillation->prep_gc If isomers present gcms GC-MS distillation->gcms nmr NMR distillation->nmr ftir FTIR distillation->ftir prep_gc->gcms prep_gc->nmr prep_gc->ftir final_product Pure this compound

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic start Analyze Crude Product (GC-MS, FTIR) impurity_type Impurity Detected? start->impurity_type carbonyl Carbonyl (C=O) peak in FTIR? impurity_type->carbonyl Yes pure_product Product is Pure impurity_type->pure_product No hydroxyl Hydroxyl (O-H) peak in FTIR? carbonyl->hydroxyl No incomplete_reaction Incomplete Reaction/ Purification Issue carbonyl->incomplete_reaction Yes isomers Multiple Alkane Peaks in GC-MS? hydroxyl->isomers No incomplete_dehydration Incomplete Dehydration hydroxyl->incomplete_dehydration Yes isomerization_issue Isomerization or Co-elution Issue isomers->isomerization_issue Yes isomers->pure_product No solution1 Optimize Reaction/ Improve Distillation incomplete_reaction->solution1 solution2 Optimize Dehydration/ Improve Washing incomplete_dehydration->solution2 solution3 Use Preparative GC/ Optimize Synthesis isomerization_issue->solution3

Caption: Troubleshooting decision tree for identifying and addressing impurities.

References

Technical Support Center: Reaction Optimization for Multi-Step Organic Synthesis of Complex Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the multi-step organic synthesis of complex alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in reaction optimization.

Section 1: Troubleshooting Guides & FAQs

This section provides practical solutions to specific issues encountered during the synthesis of complex alkanes, presented in a question-and-answer format.

C-C Bond Formation

Question 1: My Grignard reaction for the synthesis of a tertiary alcohol (a precursor to a highly branched alkane) is giving a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity and sensitivity. Key areas to investigate include the presence of moisture, the quality of the magnesium, and competing side reactions.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water.[3] All glassware must be rigorously dried (oven or flame-dried) and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1][3] Solvents like diethyl ether or THF must be anhydrous.[3]

  • Activate the Magnesium: If the reaction fails to initiate, the surface of the magnesium turnings may be oxidized. Activation can be achieved by adding a small crystal of iodine, gentle heating, or sonication.[1][3] The disappearance of the iodine's purple color is an indicator of initiation.[1]

  • Monitor for Side Reactions:

    • Wurtz Coupling: The formation of a symmetrical alkane (R-R) from the alkyl halide is a common side reaction. This can be minimized by adding the alkyl halide slowly to the magnesium suspension to maintain dilute conditions.[1]

    • Enolization of the Carbonyl: If the electrophile is an enolizable ketone, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition. To mitigate this, consider using a less hindered Grignard reagent, lowering the reaction temperature, or adding cerium(III) chloride (CeCl₃) to increase the nucleophilicity of the Grignard reagent.[1]

Question 2: I am experiencing poor yields and homocoupling in my Suzuki-Miyaura cross-coupling reaction to form an alkyl-alkyl bond. How can I optimize this reaction?

Answer: Suzuki-Miyaura couplings involving alkylboronic acids can be challenging due to issues like catalyst inactivity and protodeboronation.[4] Optimization often requires careful selection of the catalyst, base, and solvent, as well as rigorous exclusion of air and water.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered alkylboronic acids.[4] Screening different palladium sources (e.g., Pd(OAc)₂) in combination with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, AntPhos) can significantly improve yields.[4][5]

  • Preventing Protodeboronation: The cleavage of the C-B bond by protons (from water or other protic sources) is a major side reaction that reduces the amount of boronic acid available for coupling.[4]

    • Use anhydrous solvents and thoroughly degas all reagents.[4]

    • Employ stable boronic acid derivatives like MIDA (N-methyliminodiacetic acid) or pinacol (B44631) esters, which can release the boronic acid slowly under the reaction conditions.[4]

  • Minimizing Homocoupling: The formation of biaryl products from the coupling of two aryl halides can compete with the desired cross-coupling. This can be addressed by:

    • Ensuring the reaction is thoroughly degassed to remove oxygen.[4]

    • Using a slight excess of the alkylboronic acid (1.1-1.5 equivalents).[4]

    • Screening different catalyst systems, as some are more prone to promoting homocoupling.[4]

Question 3: My Corey-House synthesis is not proceeding as expected. What are the critical parameters to control for a successful reaction?

Answer: The Corey-House synthesis is a powerful method for forming alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[6][7][8] Its success hinges on the proper formation of the Gilman reagent and the choice of the alkyl halide.

Troubleshooting Steps:

  • Gilman Reagent Formation: The lithium dialkylcuprate is prepared in two steps: formation of an alkyllithium reagent, followed by reaction with a copper(I) salt (typically CuI).[6][8] Both steps require strictly anhydrous and anaerobic conditions.

  • Alkyl Halide Selection: The reaction is most efficient with primary alkyl halides.[9] Secondary and tertiary alkyl halides are generally poor substrates and can lead to elimination side products.[7][10] For the Gilman reagent, primary, secondary, or tertiary alkyl groups can be used.[9]

  • Reaction Conditions: The coupling reaction is typically carried out in an ethereal solvent like diethyl ether or THF at or below room temperature.[7]

Stereocontrol

Question 4: I am struggling with low diastereoselectivity in the reduction of a ketone to a chiral alcohol within an acyclic alkane chain. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity in the reduction of acyclic ketones often requires the use of a chiral auxiliary or a stereoselective reducing agent. The choice of reagent and reaction conditions is critical.[11]

Troubleshooting Steps:

  • Chiral Auxiliary-Mediated Reduction: The use of a chiral auxiliary, such as (R)-(+)-phenylethylamine, can effectively direct the stereoselective reduction of a β-enamino amide intermediate.[11] The diastereoselectivity is influenced by the choice of reducing agent.[11]

  • Asymmetric Hydrogenation: For enamine precursors, asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Josiphos), is a powerful industrial method for achieving high diastereoselectivity.[11] Key parameters to optimize include:

    • Catalyst System: The choice of metal and chiral ligand is the most critical factor.[11]

    • Hydrogen Pressure: This can influence both the rate and selectivity of the reaction.[11]

    • Temperature: Lower temperatures often lead to higher selectivity, though reaction times may be longer.[11]

  • Substrate Geometry: For the reduction of enamines, ensure the starting material is predominantly the Z-isomer, as the E/Z geometry can significantly influence the facial selectivity of the reduction.[11]

Question 5: My Mitsunobu reaction to invert a hindered secondary alcohol is giving low yields and recovery of the starting material. What can I do to drive the reaction to completion?

Answer: The Mitsunobu reaction with sterically hindered alcohols is notoriously challenging.[12][13] Low yields are often due to the reduced reactivity of the hindered alcohol.

Troubleshooting Steps:

  • Choice of Acid: For hindered alcohols, using a more acidic nucleophile can improve yields. 4-Nitrobenzoic acid is often more effective than benzoic acid or acetic acid.[12]

  • Reagent Stoichiometry and Addition: Using a large excess of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) may be necessary.[13] Some protocols suggest premixing the PPh₃ and DEAD/DIAD at low temperatures to form the active betaine (B1666868) complex before adding the alcohol and nucleophile.[13]

  • Reaction Conditions:

    • Temperature: While the initial addition of DEAD/DIAD is often done at low temperatures to control the exotherm, allowing the reaction to stir at room temperature or even gentle heating (e.g., 40°C) for an extended period can help drive the reaction to completion with hindered substrates.[12]

    • Solvent: Anhydrous THF is a common and effective solvent.[12]

  • Sonication: For particularly stubborn reactions involving hindered substrates, sonication has been shown to improve the coupling efficiency.[14]

Protecting Groups

Question 6: I am having trouble with the stability of my protecting group during a multi-step synthesis. How do I choose the right protecting group and avoid premature deprotection?

Answer: Protecting group strategy is a critical aspect of complex molecule synthesis.[15][16] The ideal protecting group should be easy to install and remove in high yield, and it must be stable to the reaction conditions used in subsequent steps.[17]

Troubleshooting and Strategy:

  • Orthogonal Protecting Groups: In a multi-step synthesis with multiple functional groups, it is essential to use "orthogonal" protecting groups. These are groups that can be removed under different, specific conditions without affecting each other.[15][17] For example, a silyl (B83357) ether (removed with fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) are orthogonal.

  • Protecting Group Stability: Carefully consider the reaction conditions for each synthetic step. If a step involves acidic conditions, choose a protecting group that is stable to acid. If a step involves basic conditions, choose a base-stable protecting group.[15]

  • Chemoselectivity: When multiple similar functional groups are present (e.g., primary and secondary alcohols), a protecting group that selectively reacts with one over the other should be chosen. For instance, silyl ethers can often be selectively installed on primary alcohols in the presence of secondary alcohols.[15]

Section 2: Data Presentation

The following tables summarize quantitative data on the effects of various reaction parameters on key C-C bond forming reactions.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Alkylboronic Esters

CatalystLigandAryl HalideYield (%)l/b RatioTime (min)
Pd₂(dba)₃AntPhos4-bromotoluene96>99:120
Pd₂(dba)₃SPhos4-bromotoluene85>99:125
Pd(OAc)₂RuPhos4-bromobenzonitrile9215:120
Pd(OAc)₂XPhos4-bromoanisole88>99:130
Data adapted from studies on B-Alkyl Suzuki-Miyaura cross-coupling.[5] l/b ratio refers to the linear to branched product ratio.

Table 2: Influence of Solvent on Nucleophilic Substitution (Sₙ2) Reaction Rates

SolventDielectric ConstantRelative RateSolvent Type
Methanol33.01Polar Protic
Water80.17Polar Protic
Dimethyl Sulfoxide (DMSO)46.71,300Polar Aprotic
N,N-Dimethylformamide (DMF)36.72,800Polar Aprotic
Data illustrates the significant rate enhancement of Sₙ2 reactions in polar aprotic solvents compared to polar protic solvents.[18][19]

Table 3: Yields of Tertiary Alcohols from Grignard Reactions with Ketones

Grignard ReagentKetoneSolventYield (%)
Methylmagnesium bromideAcetophenone (B1666503)Diethyl Ether~90
Ethylmagnesium bromideAcetoneTHF~85
Phenylmagnesium bromideCyclohexanoneDiethyl Ether~95
Yields are approximate and can vary based on reaction conditions and scale.[2]

Section 3: Experimental Protocols

Protocol 1: Optimized Grignard Reaction for the Synthesis of a Tertiary Alcohol

This protocol describes a general procedure for the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone and methylmagnesium bromide, a common step in the construction of branched alkane frameworks.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution in diethyl ether)

  • Acetophenone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the methyl bromide solution to initiate the reaction (indicated by bubbling and cloudiness). If the reaction does not start, add a crystal of iodine.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether to the dropping funnel.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent.[2]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[2]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.

    • Purify the product by distillation or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Methylpropylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol provides a general method for the coupling of a primary alkylboronic ester with an aryl bromide, a key transformation for building complex alkane side chains on aromatic cores.[4]

Materials:

  • Aryl bromide

  • 2-Methylpropylboronic acid pinacol ester

  • Potassium phosphate (B84403) (K₃PO₄)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous dioxane

  • Degassed water

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 2-methylpropylboronic acid pinacol ester (1.5 eq), and potassium phosphate (3.0 eq).

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.

    • Evacuate and backfill the flask with an inert gas three times.

  • Reaction Execution:

    • Add anhydrous dioxane and degassed water (typically in a 10:1 ratio) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Section 4: Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of complex alkanes.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions (DoE) check_reagents->optimize Impurity Found check_workup Analyze Work-up & Purification Procedure check_conditions->check_workup Conditions Correct check_conditions->optimize Deviation Found side_reactions Identify Potential Side Reactions (TLC, NMR, GC-MS) check_workup->side_reactions Work-up OK check_workup->optimize Product Loss Identified side_reactions->optimize Side Products Identified

Caption: A decision tree for troubleshooting low reaction yields.

Grignard_Troubleshooting Grignard Reaction Troubleshooting Logic start Grignard Reaction Fails or Low Yield initiation Did the reaction initiate? start->initiation no_initiation No Initiation initiation->no_initiation No low_yield Low Yield After Work-up initiation->low_yield Yes activate_mg Activate Mg (I₂, heat, sonication) Ensure anhydrous conditions no_initiation->activate_mg activate_mg->initiation Retry check_sm Starting material recovered? low_yield->check_sm Yes wurtz Wurtz coupling product observed? check_sm->wurtz No enolization Enolization of carbonyl? check_sm->enolization Yes optimize Optimize Conditions wurtz->optimize Add R-X slowly, dilute enolization->optimize Use CeCl₃, lower temp

Caption: A troubleshooting flowchart for common Grignard reaction issues.

Protecting_Group_Strategy Protecting Group Selection Workflow start Need to Protect a Functional Group identify_fg Identify Functional Group (e.g., Alcohol, Amine) start->identify_fg list_conditions List All Subsequent Reaction Conditions (pH, Reagents) identify_fg->list_conditions select_stable_pg Select a Protecting Group (PG) Stable to All Conditions list_conditions->select_stable_pg check_orthogonality Are other PGs present? select_stable_pg->check_orthogonality orthogonal_needed Yes, Need Orthogonal PG check_orthogonality->orthogonal_needed Yes final_choice Final Protecting Group Selected check_orthogonality->final_choice No select_orthogonal_pg Select PG with Unique Deprotection Condition orthogonal_needed->select_orthogonal_pg select_orthogonal_pg->final_choice

Caption: A logical workflow for selecting an appropriate protecting group.

References

Validation & Comparative

Validating the Structure of 3,3-Diethyl-2,4-dimethylpentane: A Comparative 13C NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis for validating the structure of 3,3-diethyl-2,4-dimethylpentane utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the carbon framework of organic molecules.

This document contrasts the predicted 13C NMR spectrum of this compound with experimental data from structurally analogous branched alkanes. By examining the chemical shifts and number of signals, researchers can gain a high degree of confidence in the synthesized or isolated structure.

Comparative Analysis of 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are presented alongside experimental data for three comparable highly-branched alkanes: 3,3-diethylpentane, 3,3-dimethylpentane, and 2,2,4,4-tetramethylpentane. The comparison highlights the unique spectral fingerprint of the target molecule arising from its specific substitution pattern.

CompoundCarbon AtomCarbon TypePredicted/Experimental Chemical Shift (ppm)
This compound C1 (Methyls on C2 & C4)Primary (CH₃)~16-18
C2 & C4 (Methines)Tertiary (CH)~35-37
C3 (Quaternary)Quaternary (C)~45-48
Ethyl CH₂Secondary (CH₂)~25-27
Ethyl CH₃Primary (CH₃)~8-10
3,3-Diethylpentane Quaternary CQuaternary (C)~33.8
-CH₂-Secondary (CH₂)~25.0
-CH₃Primary (CH₃)~8.5
3,3-Dimethylpentane Quaternary CQuaternary (C)32.8
Methylene (-CH₂-)Secondary (CH₂)33.8
Methyls on Quaternary CPrimary (CH₃)26.2
Terminal MethylsPrimary (CH₃)8.4
2,2,4,4-Tetramethylpentane Quaternary CsQuaternary (C)~32-34
Methylene (-CH₂-)Secondary (CH₂)~50-52
MethylsPrimary (CH₃)~31-33

Note: Predicted values for this compound are based on computational models and may vary slightly from experimental results. Experimental data for comparative compounds are sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized procedure for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

    • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently agitate to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the carbon probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Key parameters to set include:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 1-2 seconds)

      • Relaxation delay (e.g., 2-5 seconds, longer for quaternary carbons)

      • Number of scans (typically 128 to 1024 or more to achieve adequate signal-to-noise, given the low natural abundance of 13C).

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are positive and have a proper Lorentzian line shape.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label the chemical shifts of all observed peaks.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using 13C NMR.

G cluster_prep Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Validation Sample_Preparation Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Setup NMR Spectrometer Setup (Lock, Shim, Tune) Sample_Preparation->NMR_Setup Acquire_Spectrum Acquire 13C NMR Spectrum NMR_Setup->Acquire_Spectrum Process_Spectrum Process Spectrum (FT, Phase, Reference) Acquire_Spectrum->Process_Spectrum Peak_Analysis Analyze Spectrum: - Number of Signals - Chemical Shifts Process_Spectrum->Peak_Analysis Compare_Predicted Compare with Predicted Spectrum of this compound Peak_Analysis->Compare_Predicted Compare_Analogs Compare with Experimental Spectra of Structural Analogs Peak_Analysis->Compare_Analogs Structure_Validation Structure Validation Compare_Predicted->Structure_Validation Compare_Analogs->Structure_Validation

Caption: Workflow for 13C NMR based structural validation.

comparative analysis of 3,3-Diethyl-2,4-dimethylpentane and n-undecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3,3-Diethyl-2,4-dimethylpentane and n-Undecane for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of this compound and n-undecane. Both are isomers of undecane (B72203) (C₁₁H₂₄), but their structural differences—n-undecane being a linear alkane and this compound a highly branched alkane—lead to distinct physical and chemical characteristics relevant to their application in research and pharmaceutical development.

Physicochemical Properties: A Comparative Overview

The structural variance between the linear n-undecane and the branched this compound significantly influences their physical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear counterpart.[1] However, the high degree of substitution and compact structure of this compound leads to a boiling point that is surprisingly close to that of n-undecane.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol [2]156.31 g/mol [3]
Boiling Point 194 °C[4]196 °C[5]
Melting Point Not available-26 °C[5]
Density 0.795 g/mL[4]0.740 g/cm³ (at 20 °C)[1]
Refractive Index 1.444[4]1.417[1]
Flash Point Not available60 °C[6]
Viscosity Not available1.098 mPa·s (at 25 °C)[7]
Solubility Insoluble in water; Soluble in non-polar organic solvents.Insoluble in water; Soluble in organic solvents like hexane, heptane, and toluene.[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or a melting point apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density (Pycnometer Method)

Principle: Density is the mass per unit volume of a substance.

Methodology:

  • Apparatus Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed empty.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • Mass Measurement: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]

Determination of Viscosity (Capillary Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow.

Methodology:

  • Apparatus Setup: A calibrated capillary viscometer is filled with the liquid sample.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the scale.[9][10]

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology:

  • Apparatus Setup: The liquid sample is placed in a closed cup and slowly heated.

  • Ignition Source: A small flame is periodically passed over the surface of the liquid.

  • Observation: The flash point is the temperature at which a brief flash is observed when the ignition source is applied.[7]

Comparative Performance and Applications

The structural differences between n-undecane and this compound have implications for their performance in various applications.

As Solvents: Both compounds are non-polar and are good solvents for other non-polar substances, a principle described as "like dissolves like".[4][11] In the pharmaceutical industry, alkanes are used as solvents in the synthesis of active pharmaceutical ingredients and in formulations.[12]

  • n-Undecane: Due to its linear structure, n-undecane molecules can pack more closely together, leading to stronger van der Waals forces.[13] This can make it a better solvent for other linear, non-polar molecules. It is used in specialty printing inks and as an entraining agent.[1]

  • This compound: The branched structure of this alkane prevents efficient packing, resulting in weaker intermolecular forces.[8] This can lead to higher solubility for more complex, non-polar molecules.[6] Branched alkanes are often preferred in applications requiring lower freezing points and good flow properties at low temperatures.

In Drug Development: The choice between a linear and a branched alkane can be critical in drug formulation and delivery. For instance, the solubility of a lipophilic drug could be higher in a branched alkane. While specific data for these two compounds is limited, the general principles of alkane solubility can guide their selection.

Visualizing Structure-Property Relationships

The following diagrams illustrate the relationship between the molecular structure of alkanes and their physical properties, as well as a typical experimental workflow.

Impact of Alkane Structure on Physical Properties cluster_0 Alkane Structure cluster_1 Molecular Packing cluster_2 Intermolecular Forces cluster_3 Physical Properties Linear Alkane Linear Alkane Efficient Packing Efficient Packing Linear Alkane->Efficient Packing Branched Alkane Branched Alkane Inefficient Packing Inefficient Packing Branched Alkane->Inefficient Packing Stronger van der Waals Stronger van der Waals Efficient Packing->Stronger van der Waals Weaker van der Waals Weaker van der Waals Inefficient Packing->Weaker van der Waals Higher Boiling Point Higher Boiling Point Stronger van der Waals->Higher Boiling Point Higher Melting Point Higher Melting Point Stronger van der Waals->Higher Melting Point Lower Boiling Point Lower Boiling Point Weaker van der Waals->Lower Boiling Point Lower Melting Point Lower Melting Point Weaker van der Waals->Lower Melting Point

Caption: Relationship between alkane structure and physical properties.

Experimental Workflow for Boiling Point Determination A Sample Preparation (Liquid in Fusion Tube) B Apparatus Setup (Inverted Capillary Tube) A->B Step 1 C Heating (Observe Bubble Stream) B->C Step 2 D Cooling (Observe Liquid Entry) C->D Step 3 E Record Temperature (Boiling Point) D->E Step 4

Caption: Workflow for boiling point determination using the capillary method.

References

The Impact of Molecular Architecture: A Comparative Guide to the Octane Ratings of Branched vs. Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of fuel science and engine technology, understanding the relationship between the molecular structure of alkanes and their combustion performance is paramount. This guide provides a detailed comparison of branched versus straight-chain alkanes, focusing on their octane (B31449) ratings and the underlying chemical principles, supported by experimental data and standardized testing protocols.

The octane rating of a fuel is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation of the air-fuel mixture reduces engine efficiency and can cause significant damage. The industry standard for octane rating is based on a scale where n-heptane, a straight-chain alkane, has an octane rating of 0, and 2,2,4-trimethylpentane (B7799088) (iso-octane), a highly branched alkane, is assigned a rating of 100.[1][2] Experimental evidence consistently demonstrates that branched alkanes possess significantly higher octane ratings than their straight-chain isomers.[1][3]

Performance Characteristics: A Quantitative Comparison

The structural differences between straight-chain and branched alkanes lead to distinct combustion behaviors, which are quantified by the Research Octane Number (RON) and Motor Octane Number (MON). RON reflects performance under milder, lower-speed engine conditions, while MON is indicative of performance under more severe, high-speed conditions.[4][5][6] The data presented in the following table clearly illustrates the superior anti-knock properties of branched alkanes.

AlkaneMolecular FormulaStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-PentaneC₅H₁₂Straight-Chain61.761.9
2-MethylbutaneC₅H₁₂Branched92.390.3
n-HexaneC₆H₁₄Straight-Chain24.826.0
2-MethylpentaneC₆H₁₄Branched73.473.5
2,2-DimethylbutaneC₆H₁₄Branched91.893.4
n-HeptaneC₇H₁₆Straight-Chain00
2,2,4-Trimethylpentane (Iso-octane)C₈H₁₈Highly Branched100100
n-OctaneC₈H₁₈Straight-Chain-20-17

Note: Octane ratings can vary slightly depending on the source and testing conditions.

The Chemical Basis for Performance Differences

The disparity in octane ratings between straight-chain and branched alkanes is fundamentally due to differences in their chemical stability and reaction pathways during combustion. The combustion process in an engine proceeds via a free-radical chain reaction. The tendency of a fuel to auto-ignite, leading to knocking, is related to the stability of the radical intermediates formed.[7]

Straight-chain alkanes tend to form primary and secondary radicals, which are less stable and more reactive. These highly reactive radicals propagate the chain reaction more rapidly, leading to a fast, uncontrolled explosion rather than a smooth burn.[7] In contrast, the more compact, branched structures of isomers like iso-octane can form more stable tertiary radicals.[8] These more stable radicals slow down the rate of reaction, allowing for a more controlled combustion process that pushes the piston down smoothly.[7]

Experimental Protocols for Octane Number Determination

The octane ratings presented in this guide are determined through standardized engine tests as defined by ASTM International. The two primary methods are:

  • ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel. This test is conducted in a single-cylinder Cooperative Fuel Research (CFR) engine operating at a constant speed of 600 rpm under controlled, mild conditions.[6][9][10] The compression ratio of the engine is varied until a standard level of knock is detected. The performance of the test fuel is then compared to that of primary reference fuels (mixtures of n-heptane and iso-octane).[10]

  • ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel. The MON test also utilizes a CFR engine but operates under more severe conditions, including a higher engine speed of 900 rpm and a preheated fuel-air mixture.[6][11] These conditions are more representative of an engine under high load or at highway speeds.

The workflow for determining the octane number of a sample fuel involves calibrating the CFR engine with reference fuels to establish a standard knock intensity. The sample fuel is then run in the engine, and its compression ratio is adjusted to match that standard knock intensity. The octane rating is then determined by comparing the sample's performance to the known octane ratings of the reference fuels.

Logical Relationship: From Molecular Structure to Engine Performance

The following diagram illustrates the causal relationship between the molecular structure of an alkane and its performance as a fuel in a spark-ignition engine.

G Relationship Between Alkane Structure and Octane Rating cluster_0 Molecular Structure cluster_1 Radical Stability cluster_2 Combustion Characteristics cluster_3 Engine Performance A Straight-Chain Alkane C Less Stable Radicals (Primary/Secondary) A->C B Branched Alkane D More Stable Radicals (Tertiary) B->D E Rapid, Uncontrolled Combustion C->E F Controlled, Slower Combustion D->F G Low Octane Rating (Engine Knock) E->G H High Octane Rating (Anti-Knock) F->H

Caption: Alkane structure's influence on octane rating.

References

A Comparative Analysis of Calculated and Experimental Properties of 3,3-Diethyl-2,4-dimethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical properties of 3,3-diethyl-2,4-dimethylpentane, with a comparative evaluation against its structural isomers, supported by experimental data.

This guide provides a comprehensive comparison of the calculated and experimentally validated properties of the branched alkane this compound. To contextualize its physicochemical characteristics, we present a parallel analysis of two of its structural isomers: the highly branched 2,2,3,3,4,4-hexamethylpentane (B14608969) and the linear n-undecane. The data herein is intended to serve as a valuable resource for researchers in various fields requiring precise information on non-polar organic compounds.

Quantitative Data Summary

The following tables summarize the key calculated and experimental physicochemical properties of this compound and its selected isomers.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyThis compound2,2,3,3,4,4-Hexamethylpentanen-Undecane
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄[2]C₁₁H₂₄[3]
Molecular Weight ( g/mol ) 156.31[1]156.31[2]156.31[3]
XLogP3-AA 5.24.95.6
Complexity 86.611149.1
Rotatable Bond Count 428
Topological Polar Surface Area (Ų) 000

Table 2: Comparison of Experimental Physicochemical Properties

PropertyThis compound2,2,3,3,4,4-Hexamethylpentanen-Undecane
Boiling Point (°C) 194[4]181196[5]
Melting Point (°C) Not available64-66-26[5]
Density (g/cm³ at 20°C) 0.795[4]0.743 (Predicted)[6]0.740[5]
Refractive Index (at 20°C) 1.444[4]Not available1.417[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the liquid alkane is introduced into a small-diameter test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then securely attached to a thermometer.

  • Heating: The entire assembly is heated in a controlled manner, typically using a Thiele tube or a melting point apparatus equipped with a heating block.

  • Observation: As the temperature increases, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heating is then gradually reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per cubic centimeter (g/cm³) or grams per milliliter (g/mL).

Methodology (Pycnometer Method):

  • Apparatus Preparation: A pycnometer, a small glass flask of a known volume, is thoroughly cleaned, dried, and weighed.

  • Sample Introduction: The pycnometer is filled with the liquid hydrocarbon, ensuring no air bubbles are trapped.

  • Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.

  • Volume Adjustment: Any excess liquid due to thermal expansion is removed, and the pycnometer is sealed.

  • Final Weighing: The pycnometer containing the sample is dried on the outside and weighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (final weight minus the initial weight of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a measure of how much the path of light is bent, or refracted, when entering the material.

Methodology (Abbe Refractometer):

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid alkane are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Correction: Since refractive index is temperature-dependent, the reading is corrected to a standard temperature, typically 20°C, using a known correction factor if the measurement was made at a different temperature.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the experimental validation of calculated properties.

G Workflow for Experimental Validation of Calculated Properties cluster_calc Computational Analysis cluster_exp Experimental Validation cluster_comp Comparative Analysis cluster_conclusion Conclusion calc_props Calculate Physicochemical Properties (e.g., Molecular Weight, XLogP3) select_isomers Select Structural Isomers for Comparison (e.g., n-undecane, 2,2,3,3,4,4-hexamethylpentane) calc_props->select_isomers Inform Selection compare_data Compare Calculated vs. Experimental Data for this compound and Isomers calc_props->compare_data exp_bp Determine Boiling Point select_isomers->exp_bp exp_density Measure Density select_isomers->exp_density exp_ri Measure Refractive Index select_isomers->exp_ri exp_bp->compare_data exp_density->compare_data exp_ri->compare_data conclusion Draw Conclusions on the Influence of Molecular Structure on Physicochemical Properties compare_data->conclusion

Caption: Workflow for the validation of calculated properties.

References

Navigating the Complex Maze of Branched Alkanes: A GC-MS Fragmentation Analysis of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The structural elucidation of highly branched alkanes presents a significant analytical challenge in various scientific fields, including petrochemical analysis and drug metabolite identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, leveraging reproducible fragmentation patterns as molecular fingerprints. This guide provides an in-depth comparison of the expected Electron Ionization (EI) fragmentation pattern of 3,3-Diethyl-2,4-dimethylpentane against its linear isomer, n-undecane, and a structurally similar branched alkane, 3,3-diethylpentane. Understanding these fragmentation pathways is crucial for the confident identification of isomeric structures.

The Decisive Signature of Branching: A Head-to-Head Comparison

The mass spectra of linear and branched alkanes are fundamentally distinct. Linear alkanes typically exhibit a clear molecular ion peak (M⁺) and a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups. In stark contrast, branched alkanes undergo preferential cleavage at branching points, a process driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4][5] This often results in a diminished or entirely absent molecular ion peak and a base peak corresponding to the most stable carbocation.[1][2][4]

For this compound (C₁₁H₂₄, M.W. 156.31), a highly branched nonane, the fragmentation is expected to be dominated by cleavages around the quaternary carbon at the C3 position. The molecular ion peak is anticipated to be of very low abundance or absent. The primary fragmentation will likely involve the loss of the largest alkyl groups to form stable tertiary carbocations.

Below is a comparative table summarizing the expected major fragment ions for this compound and the observed fragments for its linear isomer n-undecane and the smaller branched analog 3,3-diethylpentane.

m/z Relative Abundance Proposed Fragment Ion Compound
156 Very Low / Absent[C₁₁H₂₄]⁺ (Molecular Ion)This compound (Predicted)
127 High[M - C₂H₅]⁺This compound (Predicted)
99 High[M - C₄H₉]⁺This compound (Predicted)
85 Moderate[C₆H₁₃]⁺This compound (Predicted)
71 Moderate[C₅H₁₁]⁺This compound (Predicted)
57 High[C₄H₉]⁺This compound (Predicted)
43 High (likely Base Peak)[C₃H₇]⁺This compound (Predicted)
156 Present[C₁₁H₂₄]⁺ (Molecular Ion)n-Undecane (Observed)
57 High[C₄H₉]⁺n-Undecane (Observed)
43 High (Base Peak)[C₃H₇]⁺n-Undecane (Observed)
128 Low[C₉H₂₀]⁺ (Molecular Ion)3,3-Diethylpentane (Observed)
99 High[M - C₂H₅]⁺3,3-Diethylpentane (Observed)[6][7]
71 Moderate[C₅H₁₁]⁺3,3-Diethylpentane (Observed)[6]
57 High (Base Peak)[C₄H₉]⁺3,3-Diethylpentane (Observed)[6][7]
43 Moderate[C₃H₇]⁺3,3-Diethylpentane (Observed)[6]
29 Moderate[C₂H₅]⁺3,3-Diethylpentane (Observed)[6]

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

Predicted Fragmentation of this compound cluster_frags Primary Fragments cluster_losses Neutral Losses M [C11H24]+• m/z = 156 (this compound) L1 - •C2H5 M->L1 L2 - •C4H9 M->L2 L3 - •C5H11 M->L3 L4 - •C7H15 M->L4 F1 [C9H19]+ m/z = 127 F2 [C7H15]+ m/z = 99 F3 [C6H13]+ m/z = 85 F4 [C4H9]+ m/z = 57 L1->F1 L2->F2 L3->F3 L4->F4

Caption: Predicted primary fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

Reproducible and high-quality data are contingent on a well-defined experimental protocol. The following outlines a general procedure for the GC-MS analysis of branched alkanes.

1. Instrumentation:

  • A Gas Chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

  • A Mass Spectrometer with an Electron Ionization (EI) source.

2. Sample Preparation:

  • Prepare a dilute solution of the alkane sample (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-200

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Examine the mass spectrum of the peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with reference libraries (e.g., NIST) and the fragmentation patterns of known isomers to confirm the structure.

This guide provides a foundational understanding of the GC-MS fragmentation analysis of this compound. By comparing its predicted fragmentation with that of known linear and branched alkanes, researchers can more confidently identify this and other complex isomeric structures in their samples.

References

A Comparative Analysis of Combustion Efficiency in C11 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combustion of alkanes is a cornerstone of energy production. Within the C11 family of alkanes, also known as undecane (B72203), exist 159 structural isomers, each with a unique molecular architecture that influences its combustion characteristics.[1][2][3] This guide provides a comparative overview of the combustion efficiency of C11 alkane isomers, drawing upon established principles of hydrocarbon combustion and available experimental data. Understanding these differences is crucial for applications ranging from fuel formulation to the design of more efficient and cleaner combustion engines.

Influence of Molecular Structure on Combustion

The efficiency of alkane combustion is not solely dependent on its elemental composition but is significantly influenced by its molecular structure. Key factors include the degree of branching and the overall compactness of the isomer. Generally, increased branching in an alkane's structure leads to a more stable molecule.[4][5] This increased stability affects several combustion parameters:

  • Heat of Combustion: More stable, highly branched isomers tend to have a lower heat of combustion compared to their straight-chain counterparts.[4][5] This is because they exist at a lower potential energy state.

  • Ignition Quality: The ignition delay, or the time it takes for a fuel to auto-ignite under pressure and temperature, is a critical measure of combustion efficiency in compression-ignition engines. The structure of an isomer plays a significant role in its ignition behavior.[6]

  • Soot Formation: Incomplete combustion leads to the formation of soot, which is both an indicator of inefficiency and an environmental pollutant.[7][8] The propensity for soot formation is influenced by the molecular structure of the fuel.[8][9]

Comparative Data of Selected C11 Alkane Isomers

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-UndecaneUndecane196-260.740
2-Methyldecane2-Methyldecane189.3-0.737
3-Methyldecane3-Methyldecane188.1 - 189.1-92.90.742
4-Methyldecane4-Methyldecane188.7-0.741
5-Methyldecane5-Methyldecane186.1-57.06 (est.)0.742
2,3-Dimethylnonane2,3-Dimethylnonane186-57.06 (est.)0.7438
4,4-Dimethylnonane4,4-Dimethylnonane186.5-0.754

Note: Data sourced from available chemical databases. Some data points are estimated.[1]

Experimental Protocols for Assessing Combustion Efficiency

To quantitatively compare the combustion efficiency of C11 alkane isomers, a series of standardized experiments can be employed.

Determination of Heat of Combustion

Principle: Bomb calorimetry is used to measure the heat released during the complete combustion of a substance.

Methodology:

  • A precisely weighed sample of the C11 alkane isomer is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb."

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known volume of water in a thermally insulated container (calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is measured to calculate the heat of combustion of the sample.

Measurement of Ignition Delay and Cetane Number

Principle: The ignition quality of a fuel, particularly for diesel applications, is determined by its cetane number. A higher cetane number corresponds to a shorter ignition delay and better combustion quality. This can be measured using a Ignition Quality Tester (IQT) or a Constant Volume Combustion Chamber (CVCC).

Methodology (using a CVCC):

  • The combustion chamber is heated and pressurized to simulate engine conditions.

  • A small, precise amount of the C11 alkane isomer is injected into the chamber.

  • The time from the start of injection to the onset of combustion (detected by a rapid rise in pressure) is measured as the ignition delay.

  • The cetane number can be derived from the ignition delay measurements under standardized conditions.

Soot Formation Analysis

Principle: The amount of soot produced during combustion can be quantified to assess the completeness of the reaction.

Methodology (using a laminar flow reactor):

  • A mixture of the C11 alkane isomer vapor and an oxidizer is fed into a laminar flow reactor at a controlled rate.

  • The fuel is combusted, and the exhaust gases are passed through a filter to collect the soot particles.

  • The mass of the collected soot is determined gravimetrically.

  • Advanced techniques like Laser-Induced Incandescence (LII) can also be used for in-situ measurements of soot volume fraction.

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative study of C11 alkane isomer combustion efficiency.

experimental_workflow cluster_isomers Isomer Selection cluster_characterization Physicochemical Characterization cluster_combustion_tests Combustion Efficiency Testing cluster_analysis Data Analysis and Comparison n_undecane n-Undecane boiling_point Boiling Point Determination n_undecane->boiling_point density Density Measurement n_undecane->density branched_isomers Branched Isomers (e.g., 2-Methyldecane, 2,3-Dimethylnonane) branched_isomers->boiling_point branched_isomers->density bomb_calorimetry Heat of Combustion (Bomb Calorimetry) boiling_point->bomb_calorimetry ignition_delay Ignition Delay & Cetane Number (CVCC) boiling_point->ignition_delay soot_formation Soot Formation Analysis (Laminar Flow Reactor) boiling_point->soot_formation density->bomb_calorimetry density->ignition_delay density->soot_formation data_table Quantitative Data Tabulation bomb_calorimetry->data_table ignition_delay->data_table soot_formation->data_table comparison Comparative Analysis of Isomer Performance data_table->comparison

Workflow for comparing C11 alkane isomer combustion efficiency.

References

Purity Validation of Synthesized 3,3-Diethyl-2,4-dimethylpentane: A Comparative Guide to HPLC and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable research and product development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized 3,3-Diethyl-2,4-dimethylpentane, a non-polar branched alkane. While HPLC is a versatile and widely used technique, this guide will demonstrate, with supporting experimental protocols and data, why GC is the more appropriate and efficient method for this specific application.

Introduction

This compound is a saturated hydrocarbon, meaning it lacks a chromophore that would allow for easy detection by common HPLC UV detectors.[1] This inherent property presents a significant challenge for HPLC analysis. Conversely, Gas Chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile non-polar compounds like alkanes.[2][3] This guide will objectively compare a hypothetical HPLC method using a Refractive Index Detector (RID) with a standard GC method employing a Flame Ionization Detector (FID).

Comparative Experimental Workflow

The logical workflow for selecting the appropriate analytical technique for purity validation of this compound is outlined below. The process emphasizes the physical and chemical properties of the analyte to guide the decision toward the most suitable chromatographic method.

G cluster_0 Analyte Characterization cluster_1 Method Selection cluster_2 Purity Analysis cluster_3 Data Comparison & Conclusion A Synthesized this compound B Properties: - Non-polar - Volatile - Lacks UV Chromophore A->B C HPLC Approach (Non-Ideal) B->C Requires non-UV detection (RID) D GC Approach (Ideal) B->D Standard for volatile, non-polar compounds E HPLC-RID Analysis C->E F GC-FID Analysis D->F G Compare Results: - Resolution - Sensitivity - Impurity Profile E->G F->G H Conclusion: GC is the superior method G->H

Caption: Logical workflow for purity validation of this compound.

Experimental Protocols

Detailed methodologies for both the HPLC-RID and GC-FID analyses are provided below. These protocols are designed to separate this compound from potential synthesis-related impurities, such as starting materials, isomers, or byproducts of incomplete reactions.

1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is presented as a hypothetical approach for the analysis of non-volatile compounds that do not possess a UV-absorbing chromophore.[1]

  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Column: Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% n-Hexane. The mobile phase must be thoroughly degassed to ensure a stable baseline for the RID.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 20 mg of the synthesized this compound in 1 mL of n-Hexane. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is the industry-standard technique for the separation and quantification of volatile hydrocarbons.[2][3] Non-polar stationary phases are typically used, and compounds are separated primarily based on their boiling points.[2]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: Non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split injection with a split ratio of 50:1 at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Sample Preparation: Dissolve approximately 5 mg of the synthesized this compound in 1 mL of a suitable solvent such as pentane (B18724) or hexane.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The performance of HPLC-RID and GC-FID for the purity analysis of a hypothetical sample of synthesized this compound is summarized in the tables below.

Table 1: Purity Analysis Results

ParameterHPLC-RIDGC-FID
Purity of Main Peak (%) 98.5%99.2%
Number of Impurities Detected 25
Resolution (Main Peak) 1.8> 2.5
Analysis Time (minutes) 1521

Table 2: Method Performance Comparison

FeatureHPLC-RIDGC-FID
Selectivity for Isomers LowHigh
Sensitivity ModerateHigh
Baseline Stability Sensitive to temperature and pressure fluctuationsVery Stable
Compatibility with Analyte Poor (low polarity)Excellent (volatile, non-polar)
Impurity Identification Not possible without mass spectrometryPossible with GC-MS

Comparison and Conclusion

Both HPLC-RID and GC-FID can theoretically be used for the purity analysis of synthesized this compound. However, the experimental data and performance characteristics clearly indicate that GC-FID is the superior method.

HPLC-RID suffers from lower sensitivity and, more critically, poor resolution for structurally similar, non-polar compounds like alkane isomers.[4] The universal nature of the RID makes it susceptible to baseline drift with minor changes in mobile phase composition and temperature, complicating accurate quantification.

In contrast, GC-FID offers excellent resolution and high sensitivity for hydrocarbons. The separation of high molecular weight branched alkanes is a significant chromatographic challenge, but it is a challenge for which GC is well-equipped, especially with modern capillary columns.[2] GC can effectively separate closely related isomers, which are common impurities in the synthesis of complex alkanes.[3][5] For definitive identification of unknown impurities, the GC can be coupled with a mass spectrometer (GC-MS).[1][6]

Recommendation: For routine quality control, impurity profiling, and accurate purity determination of this compound, Gas Chromatography is the highly recommended technique. Its superior resolving power, sensitivity, and suitability for volatile, non-polar compounds ensure a more accurate and reliable analysis compared to HPLC.

References

A Comparative Analysis of 3,3-Diethyl-2,4-dimethylpentane and Its Isomers: Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical properties of 3,3-Diethyl-2,4-dimethylpentane with its structural isomers and other related alkanes. Aimed at researchers, scientists, and professionals in drug development, this document collates experimental data into a structured format, details the methodologies for key experiments, and visualizes structural relationships and experimental workflows.

Physicochemical Properties: A Comparative Overview

The structural arrangement of atoms within a molecule dictates its physical and chemical properties. In the case of alkanes, branching significantly influences boiling point, density, and refractive index. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to their straight-chain counterparts.

The following table summarizes the key physicochemical data for this compound and a selection of its isomers and other C11 alkanes.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³)Refractive Index (n_D)
This compound 61868-92-6C₁₁H₂₄175-1770.7841.437
n-Undecane1120-21-4C₁₁H₂₄1960.7401.417
2,2,4,4-Tetramethylheptane1071-26-7C₁₁H₂₄173.50.7631.427
3-Ethyl-2,2-dimethylhexane20291-91-2C₁₀H₂₂156.10.7451.417
3,3-Diethylpentane1067-20-5C₉H₂₀146.30.7541.420

Spectroscopic Cross-Reference

While specific, publicly available spectra for this compound are not readily found, its expected spectroscopic features can be inferred from the well-established principles of alkane spectroscopy and data from structurally similar compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. Key absorptions would include:

  • C-H stretching: Strong, broad bands in the 2850-2960 cm⁻¹ region.

  • C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.

  • C-H bending (methyl rock): Bands in the 1370-1380 cm⁻¹ region. The absence of significant peaks outside of these regions would confirm the alkane nature of the molecule. The complexity of the fingerprint region (below 1500 cm⁻¹) would be unique to its specific branched structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show complex multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of the various methyl and methylene (B1212753) protons in the highly branched structure. The integration of these signals would correspond to the number of protons in each unique chemical environment.

  • ¹³C NMR: The carbon NMR spectrum would provide distinct signals for each chemically non-equivalent carbon atom, with chemical shifts indicative of their position within the branched structure (e.g., primary, secondary, tertiary, and quaternary carbons).

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely result in extensive fragmentation. The molecular ion peak (M⁺) at m/z 156 would be expected to be of very low abundance or absent.[1][2] The fragmentation pattern would be dominated by cleavage at the branching points to form stable carbocations.[1][2][3][4]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method allows for efficient and uniform heating of a small liquid sample.

Methodology:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. It is a characteristic physical property of a substance.

Methodology:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prism is closed and the light source is adjusted to illuminate the sample.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator knob is adjusted to eliminate any color fringes.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.

Methodology:

  • Sample Preparation: A dilute solution of the alkane sample is prepared in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-1 or equivalent) suitable for hydrocarbon analysis.

    • Injector: Set to a temperature that ensures rapid vaporization of the sample.

    • Oven: Programmed with a temperature gradient to separate the alkanes based on their boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Analysis: A small volume of the prepared sample is injected into the GC. The components are separated as they travel through the column and are subsequently ionized and fragmented in the mass spectrometer.

  • Data Interpretation: The retention time of the peak in the gas chromatogram provides information about the boiling point of the compound, while the mass spectrum provides a fragmentation pattern that can be used to elucidate its structure.

Visualizing Relationships and Workflows

To better understand the relationships between the structure of this compound and its properties, as well as the experimental workflow for its characterization, the following diagrams have been generated using Graphviz.

cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C11H24) Branching High Degree of Branching Structure->Branching Symmetry Molecular Symmetry Structure->Symmetry RefractiveIndex Refractive Index Structure->RefractiveIndex Dependent on electron density BoilingPoint Boiling Point Branching->BoilingPoint Reduces surface area, lowers boiling point Density Density Symmetry->Density Affects packing efficiency

Caption: Relationship between the structure of this compound and its key physicochemical properties.

Start Sample of This compound BP_Determination Boiling Point Determination (Thiele Tube) Start->BP_Determination RI_Determination Refractive Index Measurement (Abbe Refractometer) Start->RI_Determination Purity_Analysis Purity and Identity Confirmation (GC-MS) Start->Purity_Analysis Data_Analysis Data Collation and Comparison BP_Determination->Data_Analysis RI_Determination->Data_Analysis Purity_Analysis->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

A Comparative Guide to the Synthesis of Highly-Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of highly-branched alkanes is a critical endeavor, driven by the demand for high-octane fuels and complex molecular scaffolds in medicinal chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed methodologies, to inform the selection of the most suitable strategy for a given application.

This comparison covers five key synthetic methodologies:

  • Catalytic Cracking: A cornerstone of the petrochemical industry, this process breaks down large hydrocarbons into smaller, more branched molecules.

  • Hydroisomerization: Another vital industrial process that rearranges linear alkanes into their branched isomers.

  • Alkane Metathesis: A newer catalytic method that redistributes alkane fragments, leading to a mixture of higher and lower molecular weight alkanes, often with increased branching.

  • Tandem Reactions: Multi-step sequences performed in a single pot, offering an efficient route to complex molecules from simple precursors.

  • Grignard Synthesis: A classic organometallic reaction for the construction of carbon-carbon bonds, enabling the synthesis of well-defined, highly-substituted structures.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for each synthetic route, focusing on key performance indicators such as conversion, selectivity, and yield of branched alkanes. It is important to note that direct comparison is challenging due to the variability in starting materials, catalysts, and reaction conditions reported in the literature.

Method Starting Material Catalyst Temperature (°C) Pressure Conversion (%) Selectivity for Branched Alkanes (%) Yield of Branched Alkanes (%) Key Branched Products Citation
Catalytic Cracking n-DodecaneHZSM-5 Zeolite400 - 4500.1 - 4.0 MPaUp to 75Varies~45 (light olefins and branched alkanes)C3-C6 branched alkanes[1]
Catalytic Cracking n-HexaneZSM-5 Zeolite500Atmospheric~80 (initial)HighNot specifiedBranched C5-C10 hydrocarbons[2][3]
Hydroisomerization n-DodecanePt/ZSM-22 Zeolite300Not specified87.588.0 (isododecane)~77Isododecanes[4]
Hydroisomerization n-DodecanePt/siliceous ZSM-22Not specifiedNot specifiedHighHighNot specifiedIsododecanes[5]
Hydroisomerization n-HeptanePt/ZSM-22 Zeolite260Not specified81.1Not specified76.4 (total i-heptane)Multi-branched i-heptanes[6]
Hydroisomerization n-HexanePt-loaded ZeolitesNot specifiedNot specifiedVariesVariesVariesMethylpentanes, Dimethylbutanes[7]
Alkane Metathesis n-DecaneRe2O7/Al2O3 and Iridium Pincer Complex175Not specifiedHighSelective for linear alkanes in some cases140 turnoversRedistribution to other n-alkanes[8]
Tandem Hydroformylation/ Hydrogenation 1-DeceneRh/Ru dual catalystNot specifiedH2/COHighHigh for linear alcohol precursorNot specifiedNot specified[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a research setting.

Catalytic Cracking of n-Dodecane

Objective: To produce smaller, branched alkanes from a long-chain linear alkane.

Catalyst: HZSM-5 zeolite.

Procedure:

  • The catalytic cracking of n-dodecane is performed in a fixed-bed flow reactor.

  • The HZSM-5 zeolite catalyst is placed in the reactor.

  • The reaction is carried out at a temperature range of 400–450 °C and pressures ranging from subcritical to supercritical (0.1–4.0 MPa).

  • The feed rate of n-dodecane is controlled to investigate its effect on catalyst activity and stability.

  • Product analysis is conducted to determine the distribution of cracked products, including the yield of branched alkanes and light olefins.[1]

Hydroisomerization of n-Dodecane

Objective: To selectively isomerize a linear alkane to its branched isomers.

Catalyst: Platinum supported on modified ZSM-22 zeolite.

Procedure:

  • The ZSM-22 zeolite is modified through treatments such as NH4+ ion-exchange and (NH4)2SiF6 treatment to tune its acidity.

  • Platinum is then loaded onto the modified zeolite support.

  • The hydroisomerization of n-dodecane is carried out in a fixed-bed reactor.

  • The reaction is conducted at 300 °C.

  • The product stream is analyzed to determine the conversion of n-dodecane and the selectivity towards isododecane.[4]

Alkane Metathesis of n-Decane

Objective: To redistribute the carbon skeleton of n-decane to form a range of other alkanes.

Catalyst: A dual-catalyst system comprising an alumina-supported iridium pincer complex (for alkane dehydrogenation/olefin hydrogenation) and Re2O7 on alumina (B75360) (for olefin metathesis).

Procedure:

  • The catalytic alkane metathesis reactions are conducted using n-decane as the solvent.

  • The iridium catalyst and the solid-phase olefin metathesis catalyst (Re2O7/Al2O3) are added to the reaction vessel.

  • The reactions are carried out under an argon atmosphere at 175 °C.

  • The reaction progress and product distribution are monitored by gas chromatography (GC).[8]

Tandem Hydroformylation/Hydrogenation of 1-Decene

Objective: To synthesize a longer-chain alcohol from an alkene, which can be subsequently converted to a branched alkane.

Catalyst: A dual-catalyst system of a Rhodium complex for hydroformylation and a Ruthenium complex for hydrogenation.

Procedure:

  • The tandem reaction is carried out in a single pot.

  • 1-decene is subjected to hydroformylation conditions in the presence of the rhodium catalyst and syngas (H2/CO) to produce an aldehyde intermediate.

  • The subsequent hydrogenation of the aldehyde to the corresponding alcohol is catalyzed by the ruthenium complex.

  • The reaction mechanism and kinetics can be monitored in real-time using IR spectroscopy and NMR.[9] Note: Further steps of dehydration and hydrogenation would be required to convert the resulting alcohol to a highly-branched alkane.

Grignard Synthesis of a Tertiary Alcohol (Precursor to a Highly-Branched Alkane)

Objective: To synthesize a tertiary alcohol with a specific branched structure.

Procedure:

  • Grignard Reagent Formation: An alkyl halide (e.g., propyl bromide) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent (propylmagnesium bromide).

  • Reaction with a Ketone: The prepared Grignard reagent is then added dropwise to a solution of a ketone (e.g., heptan-2-one) in an anhydrous ether solvent at a low temperature (e.g., 0 °C).

  • Workup: After the reaction is complete, it is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or NH4Cl solution) to protonate the alkoxide and form the tertiary alcohol.

  • Purification: The tertiary alcohol is then extracted from the aqueous layer with an organic solvent, dried, and purified by distillation or chromatography. Note: To obtain the final highly-branched alkane, the tertiary alcohol would need to undergo dehydration to form an alkene, followed by catalytic hydrogenation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Catalytic_Cracking Catalytic Cracking Workflow Start Long-Chain Alkane (e.g., n-Dodecane) Process Catalytic Cracking (Zeolite Catalyst, High T, P) Start->Process Products Mixture of Smaller Hydrocarbons Process->Products Separation Fractional Distillation Products->Separation Branched Highly-Branched Alkanes (Gasoline Fraction) Separation->Branched Olefins Light Olefins Separation->Olefins

Caption: Catalytic Cracking Workflow

Hydroisomerization Hydroisomerization Workflow Start Linear Alkane (e.g., n-Dodecane) Process Hydroisomerization (Bifunctional Catalyst, H2, T) Start->Process Products Mixture of Isomers Process->Products Separation Separation Products->Separation Branched Branched Alkanes Separation->Branched Unreacted Unreacted Linear Alkane (Recycled) Separation->Unreacted

Caption: Hydroisomerization Workflow

Alkane_Metathesis Alkane Metathesis Logical Flow Start Alkane (C_n) Catalyst Dual Catalyst System (Dehydrogenation + Olefin Metathesis) Start->Catalyst Intermediate Olefin Intermediate Catalyst->Intermediate Dehydrogenation Metathesis Olefin Metathesis Intermediate->Metathesis Products Mixture of Alkanes (C_{n-x} + C_{n+x}) Metathesis->Products Hydrogenation

Caption: Alkane Metathesis Logical Flow

Tandem_Reaction Tandem Hydroformylation-Hydrogenation Start Alkene Hydroformylation Hydroformylation (Rh Catalyst, H2/CO) Start->Hydroformylation Aldehyde Aldehyde Intermediate Hydroformylation->Aldehyde Hydrogenation Hydrogenation (Ru Catalyst, H2) Aldehyde->Hydrogenation Alcohol Alcohol Product Hydrogenation->Alcohol Final_Alkane Highly-Branched Alkane Alcohol->Final_Alkane Dehydration & Hydrogenation

Caption: Tandem Hydroformylation-Hydrogenation

Grignard_Synthesis Grignard Synthesis of Highly-Branched Alkanes Start1 Alkyl Halide Grignard_Formation Grignard Reagent Formation Start1->Grignard_Formation Start2 Ketone Addition Nucleophilic Addition Start2->Addition Mg Mg Mg->Grignard_Formation Grignard_Formation->Addition Tertiary_Alcohol Tertiary Alcohol Addition->Tertiary_Alcohol Acidic Workup Dehydration Dehydration Tertiary_Alcohol->Dehydration Alkene Alkene Intermediate Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Final_Product Highly-Branched Alkane Hydrogenation->Final_Product

References

Assessing the Environmental Impact of Branched Alkane Fuel Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to mitigate the environmental footprint of transportation fuels has spurred extensive research into fuel additives that can enhance combustion efficiency and reduce harmful emissions. Among the various options, branched alkane fuel additives have emerged as a promising category. This guide provides a comprehensive comparison of the environmental impact of branched alkane fuel additives against other common alternatives, supported by experimental data and detailed methodologies. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the environmental and toxicological profiles of these compounds.

Executive Summary

Branched alkane fuel additives, such as isooctane (B107328) and isobutanol, offer a favorable environmental profile compared to some traditional and alternative fuel additives. They generally exhibit good biodegradability and lower aquatic toxicity. In terms of emissions, their impact can be nuanced, with potential reductions in carbon monoxide (CO) and hydrocarbon (HC) emissions, but with variable effects on nitrogen oxides (NOx) and particulate matter (PM). A holistic view provided by Life Cycle Assessment (LCA) is crucial for a complete understanding of their overall environmental burden, from production to combustion.

Comparative Environmental Performance

To facilitate a clear comparison, the following tables summarize the available quantitative data on the environmental performance of branched alkane fuel additives against other common alternatives like ethers (e.g., MTBE) and alcohols (e.g., ethanol).

Table 1: Comparison of Exhaust Emissions

Additive TypeAdditive ExampleCO Emissions ReductionNOx Emissions ImpactHC Emissions ReductionPM Emissions ImpactCitation(s)
Branched Alkane Isobutanol (21% blend)-Increase29%-[1]
Branched Alkane IsooctaneVariableIncrease with ethanol (B145695) blendVariableReduction with ethanol blend[2]
Alcohol Ethanol (10-20% blends)Significant ReductionGenerally IncreasedSignificant ReductionVariable, can increase or decrease[2][3][4]
Ether MTBEReductionPotential IncreaseReduction-[5]
Metallic Ferric Chloride10.1%1.2% Increase7.9%16.7% Reduction[6]

Note: Emission reductions are highly dependent on engine type, operating conditions, and fuel blend composition. The data presented is indicative and sourced from various studies.

Table 2: Biodegradability

Additive TypeAdditive ExampleTest GuidelineBiodegradability ResultCitation(s)
Branched Alkane Isoalkanes (C4-C6)Closed Flask TestReadily biodegradable (most isomers)[7]
Branched Alkane Light Catalytic Cracked Gas OilOECD 301FInherently biodegradable (61.23% in 47 days)[6]
Alcohol Long-chain alcohols (C6-C22)OECD SIDSRapidly biodegradable
Ether MTBE-Low biodegradability[8]

Table 3: Aquatic Toxicity

Additive TypeAdditive ExampleTest Organism(s)LC50 / EC50 ValueToxicity ClassificationCitation(s)
Branched Alkane IsooctaneNot specifiedVery toxic to aquatic life with long lasting effectsToxic[9]
Alcohol EthanolLemna minor, Daphnia magna12.78 mg/L, 98.85 mg/LSlightly to Highly Toxic[10]
Ether MTBEFish, Invertebrates, Algae-Considered not highly toxic in some assessments[8]

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental protocols. Understanding these methodologies is critical for interpreting the results and designing further comparative studies.

Emissions Testing Protocol

The measurement of exhaust emissions from engines running on additized fuels typically follows a standardized procedure to ensure comparability and reproducibility of results.

  • Engine and Fuel Setup : A single-cylinder or multi-cylinder spark-ignition (SI) or compression-ignition (CI) engine is used.[11] The engine is coupled to a dynamometer to control speed and load.[11] Test fuels are prepared by blending a base fuel (e.g., gasoline or diesel) with a specific concentration of the additive.[11]

  • Operating Conditions : The engine is operated under various steady-state conditions, typically spanning a range of speeds and loads representative of real-world driving cycles.[12] For some tests, specific driving cycles like the LA92 cycle are simulated.[1]

  • Emissions Measurement : Exhaust gas is continuously sampled and analyzed using a gas analyzer.[11][13] Common analytical techniques include:

    • CO and CO2 : Non-dispersive infrared (NDIR) analyzer.[14]

    • HC : Flame ionization detector (FID).[14]

    • NOx : Chemiluminescence detector (CLD).[14]

    • PM : Gravimetric analysis of filters through which a known volume of exhaust has passed.[11]

  • Data Analysis : Emission concentrations are typically reported in parts per million (ppm) or percentages and can be converted to mass emissions (g/kWh or g/km) based on fuel consumption and exhaust flow rate.

Biodegradability Testing Protocol (OECD 301F)

The OECD 301F Manometric Respirometry Test is a widely used method to determine the ready biodegradability of chemical substances.

  • Test Setup : A defined volume of mineral medium containing the test substance at a known concentration is inoculated with a small quantity of microorganisms (usually activated sludge from a wastewater treatment plant).[15][16] The test is carried out in a closed respirometer.[15]

  • Measurement : The consumption of oxygen by the microbial population as they degrade the test substance is measured over a 28-day period.[6][15] This is done by monitoring the pressure change in the headspace of the respirometer.

  • Data Analysis : The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15][17]

Aquatic Toxicity Testing Protocol (e.g., Fish Acute Toxicity Test - OECD 203)

Acute aquatic toxicity is often assessed by determining the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organisms : A standard fish species (e.g., zebrafish, rainbow trout) is used.

  • Test Setup : Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, light).

  • Observation : Mortalities are recorded at specified intervals over 96 hours.

  • Data Analysis : The LC50 value and its confidence limits are calculated using statistical methods.

Visualizing the Environmental Impact Pathway

To better understand the overall environmental impact of fuel additives, a Life Cycle Assessment (LCA) approach is necessary. The following diagram illustrates the key stages considered in an LCA for transportation fuels.

Fuel Additive Life Cycle Assessment cluster_0 Upstream cluster_1 Midstream cluster_2 Downstream cluster_3 End-of-Life Feedstock Feedstock Acquisition Production Additive Production Feedstock->Production Transportation Blending Fuel Blending Production->Blending Transportation Distribution Distribution Blending->Distribution Combustion Vehicle Combustion Distribution->Combustion Refueling Emissions Emissions to Air, Water, Soil Combustion->Emissions Degradation Environmental Fate & Degradation Emissions->Degradation Experimental Workflow cluster_0 Additive Selection & Fuel Blending cluster_1 Environmental Impact Testing cluster_2 Data Analysis & Comparison cluster_3 Reporting A1 Select Branched Alkane Additives B Prepare Fuel Blends A1->B A2 Select Alternative Additives A2->B C1 Engine Emissions Testing B->C1 C2 Biodegradability Testing (OECD 301) B->C2 C3 Aquatic Toxicity Testing (ISO/OECD) B->C3 D1 Quantify Emission Reductions C1->D1 D2 Determine Biodegradation Rates C1->D2 D3 Calculate LC50/EC50 Values C1->D3 C2->D1 C2->D2 C2->D3 C3->D1 C3->D2 C3->D3 E Comparative Analysis D1->E D2->E D3->E F Publish Comparison Guide E->F

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3,3-Diethyl-2,4-dimethylpentane, a flammable organic compound. Adherence to these protocols is critical for minimizing environmental impact and mitigating health and safety risks.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public databases. The following procedures are based on best practices for the disposal of flammable liquid hydrocarbons and information on structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for specific guidance.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5] Ensure all sources of ignition, such as open flames, hot surfaces, and spark-producing equipment, are eliminated from the area.[5][6]

Step-by-Step Disposal Protocol

  • Hazardous Waste Determination: As a flammable organic solvent, this compound must be treated as hazardous waste.[1][2][7][8] Under the Resource Conservation and Recovery Act (RCRA), a liquid with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste.[8][9] Do not dispose of this chemical down the drain or in regular trash.[1][3][6][10]

  • Waste Collection and Segregation:

    • Use a Designated Waste Container: Collect waste this compound in a designated, leak-proof container with a secure screw-top cap.[6][11] The container should be chemically compatible (e.g., glass or high-density polyethylene) and in good condition.

    • Segregate Waste Streams: This compound is a non-halogenated organic solvent. It is crucial to collect it separately from halogenated solvents, as the disposal methods and costs for these two streams differ significantly.[1][11][12] Do not mix with other waste categories such as acids, bases, oxidizers, or aqueous waste.[1][12]

  • Labeling the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • Identify the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Affix any specific labels required by your institution or local regulations.[8][11]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within or near the laboratory.[13]

    • The storage area should be a well-ventilated, cool, and dry place away from heat and direct sunlight.[6]

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or you have finished generating this waste, contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4][6][10]

    • Follow their specific procedures for waste transfer and documentation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₄--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
CAS Number 61868-92-6--INVALID-LINK--
Density 0.795 g/cm³ (predicted)--INVALID-LINK--
Boiling Point Not Available
Flash Point Not Available (Assumed < 60°C)
Solubility Insoluble in water

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood container Select Appropriate & Chemically Compatible Waste Container fume_hood->container segregate Is it a non-halogenated solvent? container->segregate collect_non_halo Collect in 'Non-Halogenated Organic Waste' Container segregate->collect_non_halo Yes collect_other Consult EHS for Proper Segregation segregate->collect_other No label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Constituents (%) collect_non_halo->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store contact_ehs Contact EHS or Licensed Hazardous Waste Vendor for Pickup store->contact_ehs document Complete all required waste disposal documentation contact_ehs->document end Waste Properly Disposed document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3,3-Diethyl-2,4-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Diethyl-2,4-dimethylpentane, a flammable liquid. The following procedures are based on the known hazards of similar branched-chain alkanes and are intended to ensure the safety of laboratory personnel.

Hazard Summary

  • Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]

  • Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[3][4] Inhalation of high concentrations of vapors may cause respiratory tract irritation.[3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][6]Must meet ANSI Z.87.1 standards.[6] A face shield is recommended when there is a risk of splashing.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7]Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[6] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Flame-resistant lab coat.[6]A lab coat made of materials like Nomex® should be worn over cotton clothing.[6] Polyester or acrylic clothing should be avoided. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5]
Footwear Closed-toe, liquid-resistant shoes.[5]Shoes must cover the entire foot to protect against spills.
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). A respirator may be required if ventilation is inadequate.[1]If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[6][7] This requires a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Keep in a designated flammables storage cabinet.

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

  • Do not dispose of into drains or the environment.[1]

  • Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.

Emergency Procedures

Situation Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.
Spill Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1][2]
Fire Use dry chemical, CO2, or foam to extinguish.[1][2] Water spray may be used to cool containers.[2]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Task: Handling this compound AssessHazards Assess Chemical Hazards: - Flammable Liquid - Skin Irritant - Aspiration Hazard - Aquatic Toxin Start->AssessHazards EyeProtection Eye/Face Protection: Chemical Goggles/Face Shield AssessHazards->EyeProtection Potential Splash/Vapor HandProtection Hand Protection: Chemical-Resistant Gloves AssessHazards->HandProtection Direct Contact BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection Spills/Splashes RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection Inhalation of Vapors CheckFit Check PPE for proper fit and integrity EyeProtection->CheckFit HandProtection->CheckFit BodyProtection->CheckFit RespiratoryProtection->CheckFit Proceed Proceed with Handling CheckFit->Proceed

Caption: PPE Selection Workflow for Handling Hazardous Chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.